6-Hydroxypyridine-3-sulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-5-2-1-4(3-6-5)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENUUORNQBOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376513 | |
| Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-46-4 | |
| Record name | 6-HYDROXYPYRIDINE-3-SULFONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Hydroxypyridine-3-sulfonic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxypyridine-3-sulfonic acid is a key heterocyclic compound, the unique structural features of which—a hydroxylated pyridine ring coupled with a sulfonic acid moiety—confer valuable physicochemical properties that make it a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to drug development. We will explore the nuances of its synthesis, delving into the mechanistic considerations of electrophilic substitution on the pyridinone tautomer. Furthermore, this guide will detail its chemical and physical properties and discuss its current and potential applications as a versatile intermediate in the creation of novel therapeutic agents.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its derivatives are integral to the development of therapeutic agents across a wide range of disease areas. The introduction of hydroxyl and sulfonic acid groups onto the pyridine ring, as seen in this compound, dramatically influences the molecule's polarity, acidity, and hydrogen bonding capabilities. These modifications can enhance water solubility, improve pharmacokinetic profiles, and provide key interaction points with biological targets.[3][4] Pyridinones, the tautomeric form of hydroxypyridines, are recognized as privileged structures in drug discovery, capable of acting as both hydrogen bond donors and acceptors.[3][4] This dual nature makes them excellent bioisosteres for amides and other functional groups, contributing to their wide application in fragment-based drug design and as kinase hinge-binding motifs.[3]
Synthesis Methodologies: A Mechanistic Approach
The synthesis of this compound is not a trivial undertaking due to the electronic nature of the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene.[2] However, the hydroxyl group at the 6-position (or the carbonyl group in its 2-pyridone tautomer) significantly alters the ring's reactivity.
The Tautomerism of 2-Hydroxypyridine: A Critical Consideration
6-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. In the solid state and in polar solvents, the 2-pyridone form is generally favored. This equilibrium is a critical factor in the sulfonation reaction, as the electronic properties of the two tautomers differ substantially. The 2-pyridone form, with its electron-donating nitrogen atom within the ring and the carbonyl group, directs electrophilic substitution to the 3- and 5-positions.
Caption: Tautomeric equilibrium between 6-hydroxypyridine and 2-pyridone.
Proposed Synthesis via Electrophilic Sulfonation of 2-Pyridone
The most direct route to this compound is the electrophilic sulfonation of 2-pyridone. This reaction typically requires strong sulfonating agents and elevated temperatures.
Reaction Scheme:
Sources
Introduction: The Analytical Challenge of a Bifunctional Pyridine
An In-Depth Technical Guide to the Structure Elucidation of 6-Hydroxypyridine-3-sulfonic acid
This compound is a fascinating heterocyclic compound of interest in various chemical research domains, including materials science and drug development. Its structure presents a unique analytical puzzle, combining the aromaticity of a pyridine ring with the distinct chemical properties of a hydroxyl group and a sulfonic acid moiety. The presence of these functional groups introduces the potential for tautomerism (the keto-enol equilibrium between the 6-hydroxypyridine and the 6-pyridone form) and zwitterionic character, which can complicate spectral interpretation.
This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this compound. We will proceed through a logical workflow of modern analytical techniques, moving from foundational mass and compositional data to the intricate details of atomic connectivity and spatial arrangement. The causality behind each experimental choice is explained, reflecting a robust, self-validating analytical approach.
Part 1: The Elucidation Strategy: A Multi-Technique Approach
A successful structure elucidation is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and irrefutable structural model. Our strategy relies on four cornerstone analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Caption: Overall workflow for the structure elucidation of this compound.
Part 2: Mass Spectrometry - Establishing the Molecular Blueprint
Expertise & Causality: The first step is to confirm the molecule's mass and derive its elemental formula. For a polar, likely non-volatile compound like this compound, Electrospray Ionization (ESI) is the ionization method of choice. It's a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. We will use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain a highly accurate mass measurement, which is crucial for calculating the unambiguous elemental formula.
Expected Results: The molecular formula is C₅H₅NO₄S, with a monoisotopic mass of 175.00 g/mol . In ESI-MS, we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
| Ion | Expected m/z (Calculated) | Mode |
| [C₅H₅NO₄S + H]⁺ | 176.0063 | Positive |
| [C₅H₅NO₄S - H]⁻ | 173.9919 | Negative |
The high-resolution data allows us to distinguish the target formula from other potential isobaric compounds. Fragmentation analysis (MS/MS) can provide further structural clues, such as the characteristic loss of SO₃ (mass = 79.957 Da).
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Negative Mode):
-
Capillary Voltage: -3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 7.0 L/min at 200 °C
-
-
Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform an MS/MS experiment on the parent ion at m/z 173.99.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, we are looking for characteristic vibrations of the O-H (hydroxyl), N-H (from the pyridone tautomer), C=C/C=N (aromatic ring), and S=O/S-O (sulfonic acid) bonds. The presence and broadness of the O-H and N-H stretches can also provide evidence of extensive hydrogen bonding, which is expected for this molecule in the solid state.
Expected Absorptions: Based on data from related compounds like pyridine-3-sulfonic acid, we can predict the key vibrational modes.[1][2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3400-3200 (broad) | O-H and N-H stretching (H-bonded) | Broad, strong |
| 3100-3000 | Aromatic C-H stretching | Medium, sharp |
| 1650-1630 | C=O stretching (from pyridone tautomer) | Strong |
| 1610-1450 | Pyridine ring C=C and C=N stretching | Multiple, medium |
| 1250-1150 | Asymmetric SO₂ stretching | Strong |
| 1080-1030 | Symmetric SO₂ stretching | Strong |
| 760-720 | C-S stretching | Moderate |
The presence of a strong band around 1650 cm⁻¹ would be compelling evidence for the existence of the pyridone tautomer in the solid state.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 32 scans to improve the signal-to-noise ratio.
-
-
Processing: Perform a background scan of the empty ATR crystal first, then acquire the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Framework
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments to piece together the carbon-hydrogen framework. The choice of solvent is critical; Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are suitable choices for this polar compound.[4] DMSO-d₆ is often preferred initially as it allows for the observation of exchangeable protons (OH, NH), which would be lost in D₂O.
¹H NMR Spectroscopy
The pyridine ring has three protons. Their chemical shifts and coupling patterns are highly diagnostic. The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group will significantly influence the electronic environment of these protons.
Expected Chemical Shifts and Couplings (in DMSO-d₆):
-
H2: Expected to be the most downfield proton due to its position between the nitrogen and the sulfonic acid group. It should appear as a doublet.
-
H4: Expected to be coupled to H5, appearing as a doublet of doublets.
-
H5: Expected to be coupled to H4, appearing as a doublet.
-
OH/NH: A broad, exchangeable proton signal, its position is highly dependent on concentration and temperature.
Note: A visual representation of the molecule would be placed here. As I cannot generate images, imagine the structure of this compound with the protons at positions 2, 4, and 5 labeled.
Caption: Proton assignments for this compound.
¹³C NMR Spectroscopy
We expect to see 5 distinct signals for the 5 carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached heteroatoms and functional groups. The carbon bearing the hydroxyl group (C6) and the carbon attached to the sulfonic acid group (C3) will have characteristic shifts.
2D NMR Spectroscopy (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see a correlation between H4 and H5, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated carbons (C2, C4, C5).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR: Utilize standard instrument library pulse programs for COSY and HSQC experiments.
Part 5: Single-Crystal X-ray Crystallography - The Definitive Proof
Expertise & Causality: While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding). Obtaining suitable single crystals can be the most challenging part of this process.
Expected Outcome: The crystal structure would definitively confirm the connectivity of the sulfonic acid group at the 3-position and the hydroxyl group at the 6-position. It would also resolve the tautomeric form present in the solid state (hydroxypyridine vs. pyridone) and detail the intricate hydrogen-bonding network involving the sulfonic acid, hydroxyl/keto group, and pyridine nitrogen.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystallization:
-
Method: Slow evaporation is the most common starting point.
-
Solvent System: Prepare a saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) at a slightly elevated temperature.
-
Procedure: Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[5]
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.[5]
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected on a single-crystal X-ray diffractometer using monochromatic radiation (e.g., Mo Kα).[5][6]
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data to yield the final, highly precise molecular structure.
-
Conclusion: Synthesizing the Data for Unambiguous Elucidation
References
-
Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. Available at: [Link]
-
Panicker, C. Y., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Available at: [Link]
-
Pultar, F., et al. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 6-Hydroxypyridine-3-sulfonic Acid
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxypyridine-3-sulfonic acid (CAS No. 6684-46-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using a suite of spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous compounds and first principles to provide a robust predictive and interpretive framework.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. The presence of the acidic sulfonic acid group and the phenolic hydroxyl group, along with the aromatic pyridine core, dictates its spectroscopic behavior.
Due to its high polarity and potential for tautomerism (existing as the pyridone form), careful consideration of experimental conditions is paramount for acquiring and interpreting its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the electron-donating character of the hydroxyl group.
Predicted Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-2 | 8.0 - 8.2 | Doublet (d) | Located ortho to the electron-withdrawing sulfonic acid group and the ring nitrogen, leading to a significant downfield shift. Coupled to H-4. |
| H-4 | 7.3 - 7.5 | Doublet of doublets (dd) | Situated between the sulfonic acid and hydroxyl groups. Coupled to H-2 and H-5. |
| H-5 | 6.8 - 7.0 | Doublet (d) | Located ortho to the electron-donating hydroxyl group, resulting in an upfield shift. Coupled to H-4. |
| OH | Variable | Broad singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| SO₃H | Variable | Broad singlet (br s) | Similar to the hydroxyl proton, the sulfonic acid proton is acidic and its signal is often broad and may exchange with solvent protons. |
Causality behind Experimental Choices: A polar, deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be required to dissolve this compound. In D₂O, the acidic OH and SO₃H protons will exchange with deuterium and their signals will disappear, simplifying the spectrum and aiding in the identification of the aromatic protons. DMSO-d₆ is often preferred as it can slow down the exchange of acidic protons, allowing for their observation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to establish connectivity.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups.
Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 145 - 150 | Adjacent to the nitrogen atom, resulting in a downfield shift. |
| C-3 | 130 - 135 | Directly attached to the electron-withdrawing sulfonic acid group. |
| C-4 | 120 - 125 | Influenced by both adjacent functional groups. |
| C-5 | 115 - 120 | Shielded by the electron-donating hydroxyl group. |
| C-6 | 160 - 165 | Attached to the hydroxyl group and adjacent to the nitrogen, leading to a significant downfield shift (or indicative of the pyridone tautomer). |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, thus providing a self-validating structural confirmation.
Experimental Workflow: 2D NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3400 - 3200 | O-H stretch (hydroxyl) | Broad, Medium | Characteristic of hydrogen-bonded hydroxyl groups. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |
| 1650 - 1550 | C=C and C=N stretch | Strong | Aromatic ring vibrations. |
| 1250 - 1150 | S=O stretch (asymmetric) | Strong | Characteristic of the sulfonic acid group. |
| 1080 - 1020 | S=O stretch (symmetric) | Strong | Characteristic of the sulfonic acid group. |
| 1200 - 1100 | C-O stretch (hydroxyl) | Medium | Phenolic C-O bond vibration. |
Expertise & Experience: The broadness of the O-H stretching band is a key indicator of extensive hydrogen bonding, which is expected in the solid state of this molecule due to the presence of both hydroxyl and sulfonic acid groups. The precise positions of the S=O stretches can provide information about the local environment of the sulfonic acid group.[1][2][3]
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated π-system of the pyridine ring.
Predicted UV-Vis Absorption Maxima:
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine derivative. The presence of the hydroxyl and sulfonic acid groups will influence the position and intensity of these bands.
-
π → π* transitions: Expected in the range of 200-280 nm.[4][5][6]
-
n → π* transitions: A weaker absorption may be observed at longer wavelengths, around 270-300 nm.[7]
Causality behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of the absorption maxima (solvatochromism). A polar protic solvent like water or ethanol is suitable for dissolving the compound. The pH of the solution will also significantly affect the spectrum due to the potential for protonation or deprotonation of the hydroxyl and sulfonic acid groups, as well as the pyridine nitrogen. Therefore, it is advisable to record spectra in buffered solutions of known pH.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or ethanol) of known concentration. A series of dilutions may be necessary to obtain an optimal absorbance reading (typically between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record the baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns.
Predicted Mass Spectrometric Behavior:
-
Molecular Ion (M⁺˙ or [M-H]⁻): The molecular weight of this compound is 175.16 g/mol . Depending on the ionization technique, the molecular ion or a protonated/deprotonated molecule will be observed.
-
Fragmentation: Common fragmentation pathways for sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da).[9] The pyridine ring itself can also undergo characteristic fragmentation.
Trustworthiness: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₅NO₄S.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for polar and non-volatile molecules.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach. While direct experimental data is scarce in the public domain, a thorough understanding of the compound's structure and the principles of each spectroscopic technique allows for robust prediction and interpretation of its spectral features. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently analyze this and similar molecules, ensuring scientific integrity and advancing research and development efforts.
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Solid-State 13C NMR Analysis of Sulfonated Polystyrene. auremn. [Link]
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2-Hydroxypyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. [Link]
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UV-spectrum of pyridine. | Download Scientific Diagram. ResearchGate. [Link]
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UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
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(A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... ResearchGate. [Link]
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3-Pyridinol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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1H NMR and 13C NMR spectra of disulfides, thiosulfinates and thiosulfonates. Semantic Scholar. [Link]
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Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
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UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. SIELC Technologies. [Link]
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Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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Carbon‐13 nuclear magnetic resonance (¹³C NMR) spectrum of sulfonated PEEK in DMSO‐d6. ResearchGate. [Link]
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Synthesis, Characterization, and Nanomaterials Generated from 6,6'-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert-butylphenol) Modified Group 4 Metal Alkoxides. PubMed. [Link]
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FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate. [Link]
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Synthesis, Characterization, and Nanomaterials Generated from 6,6′-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert -butylphenol) Modified Group 4 Metal Alkoxides | Request PDF. ResearchGate. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]
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6-Hydroxypyridine-3-sulfonic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 6-Hydroxypyridine-3-sulfonic Acid
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identification and Core Properties
This compound (CAS No. 6684-46-4) is a pyridine derivative used in chemical synthesis.[1] Its structure, incorporating both a hydroxyl and a sulfonic acid group on a pyridine ring, dictates its chemical reactivity and its hazard profile. Understanding its fundamental properties is the first step in safe handling.
Synonyms:
-
6-oxo-1H-pyridine-3-sulfonic acid[1]
-
1,6-Dihydro-6-oxo-3-pyridinesulfonic acid[1]
-
6-Hydroxy-3-pyridinesulfonic acid[1]
| Property | Value | Source |
| Molecular Formula | C5H5NO4S | [1] |
| Molecular Weight | 175.16 g/mol | [1] |
| Physical State | Solid, Powder | [1] |
| Color | Faint to light yellow | [1] |
| Density | 1.71 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Analysis and Classification
The primary operational risk associated with this compound is its corrosive nature. The sulfonic acid group imparts strong acidic properties, leading to a classification that demands stringent safety measures.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1]
This classification (Category 1) indicates that the substance can cause irreversible damage upon contact. The causality is straightforward: as a strong acid, the compound can rapidly hydrolyze proteins and lipids in tissues, leading to chemical burns and deep tissue damage. Therefore, preventing direct contact is the most critical aspect of its handling.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential for mitigating the risks of handling this corrosive solid.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[2][3] This prevents the inhalation of any fine dust particles and contains potential spills.
-
Eyewash Stations and Safety Showers: These must be located in immediate proximity to the handling area.[3][4][5] Their accessibility is non-negotiable and should be verified before work begins.
Personal Protective Equipment (PPE): The selection of PPE is dictated by the H314 hazard classification. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or neoprene. Always inspect gloves for tears or punctures before use.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] Given the severity of the eye damage risk, the use of a full-face shield over safety goggles is strongly recommended.
-
Skin and Body Protection: A fully buttoned, long-sleeved lab coat is required.[5] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be necessary if ventilation is insufficient or during a large spill cleanup.[6]
Safe Handling Workflow
The following diagram outlines the logical flow for safely conducting an experiment with this compound.
Caption: A decision tree for immediate first aid actions following an exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [6][7]* Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). [2][3][6]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products. [2][3][6]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area. [2]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection if necessary. [6]4. Contain: Prevent the spill from entering drains or waterways. [6]5. Clean-up: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. [2][3][8]Avoid generating dust. [2][3][8]6. Decontaminate: Clean the spill area thoroughly.
Toxicological and Disposal Considerations
-
Toxicology: The full toxicological properties have not been exhaustively investigated. [3]However, the primary danger is acute tissue damage from its corrosive properties. [1]* Waste Disposal: Dispose of waste material and contaminated items in a designated hazardous waste container. [5]All waste disposal must be conducted in accordance with local, regional, and national regulations. [3]Chemical waste generators are responsible for ensuring complete and accurate classification of the waste. [3]
References
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An In-depth Technical Guide to the Solubility of 6-Hydroxypyridine-3-sulfonic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Hydroxypyridine-3-sulfonic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the physicochemical properties that govern its solubility, offers a qualitative solubility profile, and provides detailed, field-proven methodologies for quantitative solubility determination.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This unique combination of functional groups imparts a high degree of polarity and strong acidic properties to the molecule. Its structural analogues, such as pyridine-3-sulfonic acid, are utilized in various industrial applications, including electroplating and as intermediates in the synthesis of pharmaceuticals and dyes.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the following functional groups are of primary importance:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. It is capable of extensive hydrogen bonding, both as a hydrogen bond donor (from the acidic proton) and as a hydrogen bond acceptor (via the oxygen atoms). Sulfonic acids generally exhibit low solubility in organic solvents but are highly soluble in water.[3]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can act as both a hydrogen bond donor and acceptor. This further enhances the molecule's ability to interact with polar solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a hydrogen bond acceptor. The aromatic ring itself can participate in pi-pi stacking interactions, although the strong polar functional groups dominate the solubility profile.
The combined presence of the sulfonic acid and hydroxyl groups makes this compound an exceptionally polar molecule with a strong propensity for hydrogen bonding. This leads to a high lattice energy in its solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a qualitative profile can be predicted based on the principles of "like dissolves like" and data from structurally similar compounds like 3-pyridinesulfonic acid.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents can engage in extensive hydrogen bonding with the sulfonic acid and hydroxyl groups, effectively solvating the molecule. Solubility is expected to be highest in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents are polar and can act as hydrogen bond acceptors, but they lack a donor proton. Their ability to solvate the highly acidic proton of the sulfonic acid is limited compared to protic solvents. |
| Non-Polar | Toluene, Hexane, Ether | Very Low to Insoluble | The large polarity mismatch between the solute and solvent results in weak solvent-solute interactions that cannot overcome the strong intermolecular forces in the solid solute. |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid.
-
Presence of Water: Sulfonic acids have a strong tendency to hydrate.[3] The presence of even small amounts of water in an organic solvent can significantly increase the solubility of this compound by facilitating the solvation of its polar functional groups.
-
Purity of the Compound: Impurities can disrupt the crystal lattice of the solid, which may lead to an apparent increase in solubility.
Experimental Determination of Solubility
Given the lack of readily available quantitative data, experimental determination of solubility is often necessary. The following are robust and validated protocols that can be employed.
General Experimental Workflow
The following diagram outlines a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Generalized workflow for experimental solubility determination.
Gravimetric Method
This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known volume of a saturated solution.[4]
Causality Behind Experimental Choices:
-
Excess Solute: The presence of undissolved solid is crucial to ensure that the solution is truly saturated and in equilibrium.[4]
-
Constant Temperature and Agitation: Solubility is temperature-dependent, and constant agitation ensures that equilibrium is reached in a reasonable timeframe (typically 24-48 hours).[4]
-
Filtration: This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.
Step-by-Step Protocol:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, ensuring there is still undissolved solid present.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter compatible with the solvent.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the dish with the dried residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
UV/Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis spectrum and is advantageous for its speed and sensitivity.[4]
Causality Behind Experimental Choices:
-
λmax Determination: Measuring absorbance at the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.
-
Calibration Curve: A calibration curve establishes a linear relationship between absorbance and concentration (Beer-Lambert Law), allowing for the accurate determination of the concentration of an unknown sample.
-
Dilution: Saturated solutions often have absorbances that are too high to be measured accurately. Dilution brings the absorbance into the linear range of the calibration curve.
Step-by-Step Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across a range of UV/Vis wavelengths to identify the λmax.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 5.2, steps 1-3).
-
After equilibration, filter the supernatant.
-
Dilute a precise volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or when high sensitivity is required.
Causality Behind Experimental Choices:
-
Method Development: A suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) must be developed to achieve good separation and quantification of the analyte.
-
External Standard Calibration: Similar to the UV/Vis method, a calibration curve is generated using standards of known concentration to allow for accurate quantification of the analyte in the sample.
Step-by-Step Protocol:
-
HPLC Method Development:
-
Develop an appropriate HPLC method for the analysis of this compound, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 5.2, steps 1-3).
-
After equilibration, filter the supernatant.
-
Dilute a precise volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Data Presentation
For record-keeping and comparative purposes, the following table structure is recommended for reporting experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., DMSO | e.g., 25 | e.g., HPLC |
Conclusion
This compound is a highly polar compound, and its solubility in organic solvents is governed by its strong hydrogen bonding capabilities. It is expected to be most soluble in polar protic solvents and sparingly soluble to insoluble in non-polar solvents. Due to the limited availability of published quantitative data, experimental determination of its solubility is crucial for its effective application in research and development. This guide provides a theoretical framework for understanding its solubility behavior and detailed, robust protocols for its quantitative measurement. The generation of such data will be invaluable for the optimization of synthetic routes, purification techniques, and formulation development involving this versatile compound.
References
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Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]
-
Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
-
Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
AERU - University of Hertfordshire. (2021, April 26). Pyridine sulfonic acid. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Reddit. (2019, February 4). What non polar solvents are miscible with p-toluenesulfonic acid? r/chemistry. Retrieved from [Link]
-
Malpan Industries. (2019, January). 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S. Retrieved from [Link]
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The Discovery and Enduring Legacy of Pyridine Sulfonic Acids: A Technical Guide for Modern Drug Development
Introduction: A Tale of Three Isomers
In the vast and intricate world of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a fundamental scaffold upon which countless pharmaceuticals and functional materials are built.[1] Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a perennial favorite among medicinal chemists. This guide delves into a specific, yet profoundly important, class of pyridine derivatives: the pyridine sulfonic acids. These molecules, characterized by the presence of a strongly acidic sulfonic acid group (-SO₃H) on the pyridine ring, have a rich history that mirrors the evolution of synthetic chemistry itself—from brute-force, high-temperature reactions to elegant, sustainable, multi-step syntheses.
This technical guide, designed for researchers, scientists, and drug development professionals, will navigate the discovery and history of pyridine sulfonic acids, with a particular focus on the three positional isomers: 2-, 3-, and 4-pyridinesulfonic acid. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for key transformations, and illuminate their critical role in modern drug development, most notably as a key intermediate in the synthesis of the potassium-competitive acid blocker, Vonoprazan.[2][3]
The Dawn of Pyridine Sulfonation: A High-Temperature Forging
The story of pyridine sulfonic acids begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first synthesis of a pyridine sulfonic acid was reported in 1882 by O. Fischer, who subjected pyridine to the harsh conditions of concentrated sulfuric acid at punishing temperatures of 300-350°C for a grueling 24 hours.[1] This pioneering, yet aggressive, method yielded pyridine-3-sulfonic acid with a respectable 50% yield.[1]
The rationale behind these extreme conditions lies in the inherent electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it significantly less reactive than benzene.[4] Furthermore, under the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, further deactivating the ring. Overcoming this electronic barrier required immense thermal energy.
Mechanism of Electrophilic Sulfonation of Pyridine
The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. The reaction proceeds via the following steps:
-
Attack of the π-system: The π-electrons of the pyridine ring attack the sulfur atom of SO₃.
-
Formation of a σ-complex (arenium ion): A resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, is formed.
-
Deprotonation: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.
The preference for substitution at the 3-position is a consequence of the relative stabilities of the possible σ-complexes.[4] Attack at the 2- or 4-position results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the 3-position avoids this destabilizing arrangement, making the corresponding intermediate more stable and the reaction kinetically favored.[4]
Figure 2: Modern multi-step synthesis of pyridine-3-sulfonic acid.
Exploring the Isomeric Landscape: Synthesis of 2- and 4-Pyridinesulfonic Acids
While pyridine-3-sulfonic acid has historically garnered the most attention, the 2- and 4-isomers are also valuable compounds with distinct synthetic routes.
Pyridine-4-sulfonic Acid
The synthesis of pyridine-4-sulfonic acid has been achieved through several methods, including the oxidation of 4-pyridinethiol with various oxidizing agents like hydrogen peroxide or nitric acid. [5]Another approach involves the reaction of 4-chloropyridine with aqueous sodium sulfite. [5]A particularly convenient laboratory-scale preparation involves the reaction of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, which is then treated with fuming sulfuric acid. [5]
Pyridine-2-sulfonic Acid
Historical methods for the synthesis of 2-pyridinesulfonic acid are less commonly cited than for the other isomers. One of the primary routes involves the oxidation of 2-pyridinethione. Modern applications often utilize 2-pyridinesulfonic acid as a reagent in organic synthesis and for the preparation of various derivatives. [6]
Comparative Analysis of Synthetic Routes
| Parameter | Fischer's Direct Sulfonation (1882) | Elvain's Catalytic Method (1943) | Modern Multi-Step Synthesis |
| Starting Material | Pyridine | Pyridine | 3-Chloropyridine |
| Key Reagents | Concentrated H₂SO₄ | Concentrated H₂SO₄, HgSO₄ | H₂O₂, Acetic acid, NaHSO₃, Raney Ni |
| Temperature | 300-350°C | 230°C | 80-145°C |
| Yield | ~50% | ~70% | 75-80% |
| Key Advantages | Single step | Lower temperature than Fischer | High yield, high purity, avoids heavy metals, milder conditions |
| Key Disadvantages | Harsh conditions, moderate yield | Use of toxic heavy metal catalyst | Multiple steps |
The Pivotal Role of Pyridine Sulfonic Acids in Drug Development
The unique physicochemical properties of the sulfonic acid group make it a valuable moiety in drug design. Its strong acidity ensures that it is ionized at physiological pH, which can significantly enhance the aqueous solubility of a drug molecule. Furthermore, the sulfonate group can act as a hydrogen bond acceptor, and the hydroxyl group as a hydrogen bond donor, facilitating strong interactions with biological targets.
Case Study: Vonoprazan
A prime example of the importance of pyridine sulfonic acids in modern medicine is their use in the synthesis of Vonoprazan. [2][3]Vonoprazan is a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. [7]A key step in the synthesis of Vonoprazan involves the reaction of a pyrrole derivative with pyridine-3-sulfonyl chloride, which is prepared from pyridine-3-sulfonic acid. [8][9]The pyridine-3-sulfonyl group is a critical component of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. [9]
Other Pharmaceutical Applications
Beyond Vonoprazan, pyridine sulfonic acids and their derivatives are found in a range of other pharmaceutically relevant molecules. For instance, tauroursodeoxycholic acid, a bile acid with neuroprotective properties, has been derivatized with a pyridine sulfonate to enhance its therapeutic effects. [4][10][11][12][13]
Conclusion: A Legacy of Innovation and a Future of Possibilities
The journey of pyridine sulfonic acids, from their discovery through high-temperature synthesis to their modern, sustainable production, is a testament to the relentless drive for innovation in chemical synthesis. For over a century, chemists have refined and reimagined the methods for preparing these versatile building blocks, driven by the dual goals of efficiency and environmental responsibility. Today, pyridine sulfonic acids, particularly the 3-isomer, are indispensable intermediates in the pharmaceutical industry, enabling the production of life-changing medicines. As drug development continues to evolve, the demand for high-purity, sustainably produced pyridine sulfonic acids will undoubtedly grow, ensuring that the legacy of this remarkable class of compounds will continue to unfold for decades to come.
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Organic Syntheses Procedure, Coll. Vol. 4, p.844 (1963); Vol. 37, p.78 (1957).
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Application Notes and Protocols for the Synthesis of Vonoprazan Fumarate Utilizing 3-Pyridinesulfonic Acid Derivatives - Benchchem.
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Ursodoxicoltaurine - Wikipedia.
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A Comparative Guide to the Synthesis of 3-Pyridinesulfonic Acid: An Environmental Impact Assessment - Benchchem.
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The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing.
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Production of pyridine-3-sulfonic acid - US5082944A - Google Patents.
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Tauroursodeoxycholic Acid (TUDCA): A Promising Neuroprotective Agent Derived from Bile Salts - Restorative Medicine.
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CN105130955A - Preparation method of Vonoprazan fumarate - Google Patents.
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3-Pyridinesulfonic acid discovery and history - Benchchem.
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Tauroursodeoxycholic Acid (sodium salt hydrate) - PRODUCT INFORMATION.
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Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures.
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1H-PYRROL-3-YL]METHANAMINE DERIVATIVE AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - EPO.
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Introduction: Bridging Structure and Function in Medicinal Chemistry
An In-Depth Technical Guide to the Theoretical Investigation of Hydroxypyridine Sulfonic Acid Isomers
Hydroxypyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a sulfonic acid group (-SO₃H) dramatically alters the molecule's physicochemical properties, including its solubility, acidity, and ability to interact with biological targets. The constitutional isomers of hydroxypyridine sulfonic acid, therefore, represent a fascinating chemical space for drug development and materials science. Each isomer, defined by the relative positions of the hydroxyl, sulfonic acid, and nitrogen heteroatom, possesses a unique electronic and steric profile, leading to distinct biological activities and chemical behaviors.
Theoretical and computational studies provide an indispensable toolkit for exploring this chemical space in silico. By leveraging the principles of quantum mechanics, we can predict molecular structures, properties, and reactivity with high accuracy, thereby guiding experimental efforts and accelerating the design-build-test-learn cycle. This guide offers a comprehensive overview of the theoretical methodologies employed to investigate hydroxypyridine sulfonic acid isomers, focusing on the causality behind computational choices and providing actionable protocols for researchers.
Part 1: The Central Challenge of Tautomerism and Isomerism
A primary consideration in the study of hydroxypyridine derivatives is the phenomenon of tautomerism. Specifically, 2- and 4-hydroxypyridines exist in a dynamic equilibrium with their corresponding pyridone forms (lactam tautomers).[2] This lactim-lactam equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns.[3] The presence of a strongly electron-withdrawing and hydrogen-bond-capable sulfonic acid group further complicates this landscape.
Theoretical studies are uniquely positioned to unravel the thermodynamics of this equilibrium. By calculating the relative energies of the tautomeric forms, we can predict the dominant species under various conditions. In the gas phase, the hydroxy (lactim) form is often more stable, whereas in polar solvents, the zwitterionic pyridone (lactam) form can be favored due to better solvation of the separated charges.[3][4]
Caption: Lactim-Lactam tautomeric equilibrium in hydroxypyridines.
Part 2: The Computational Chemist's Toolkit: Methodologies
The accuracy of any theoretical prediction is fundamentally tied to the chosen computational method and basis set. For systems like hydroxypyridine sulfonic acids, a balance must be struck between computational cost and desired accuracy.
1. Density Functional Theory (DFT): The Workhorse
DFT has become the de facto standard for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and efficiency.
-
Why DFT? DFT includes a measure of electron correlation—the way electrons interact and avoid each other—at a fraction of the cost of traditional correlated ab initio methods. This is crucial for accurately describing the electronic structure and properties of conjugated systems like pyridine.
-
Functional Selection: The choice of the exchange-correlation functional is critical.
-
B3LYP: A hybrid functional that has been a mainstay for decades, offering robust performance for geometry optimizations and frequency calculations.
-
ωB97X-D/V: A modern, range-separated functional that includes empirical dispersion corrections. This is highly recommended for studying systems where non-covalent interactions, such as intramolecular hydrogen bonding between the -OH and -SO₃H groups, are important.[3]
-
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople Basis Sets (e.g., 6-311+G(d,p)): A good starting point. The "+" indicates the addition of diffuse functions, essential for describing anions and lone pairs, while the "(d,p)" indicates polarization functions, which allow for more flexibility in orbital shapes and are critical for describing bonding accurately.
-
Dunning Basis Sets (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are designed for systematic convergence towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy energy calculations.
-
2. Solvation Models: From Gas Phase to Reality
To model chemistry in solution, the effect of the solvent must be included.
-
Implicit Solvation (e.g., PCM, SMD): The Polarizable Continuum Model (PCM) and its variants treat the solvent as a continuous dielectric medium. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent, which are often the most significant factor in stabilizing or destabilizing different tautomers or conformers.
-
Explicit Solvation: In this approach, a number of individual solvent molecules are included in the calculation. This is computationally intensive but necessary for studying specific solvent-solute interactions, such as hydrogen bonding networks. A hybrid approach, using a few explicit solvent molecules within a PCM, often yields the most accurate results.
Table 1: Overview of Recommended Computational Methods
| Method Level | Key Features | Primary Application | Relative Cost |
|---|---|---|---|
| DFT (ωB97X-D) | Includes dispersion corrections. | Geometries, Frequencies, Tautomer Energies | Medium |
| DFT (B3LYP) | General-purpose hybrid functional. | Initial screenings, large systems | Low-Medium |
| TD-DFT | Time-Dependent DFT. | UV-Vis Spectra, Electronic Excitations | Medium-High |
| MP2 | Second-order Møller-Plesset perturbation theory. | High-accuracy energy benchmarks | High |
| PCM/SMD | Implicit solvation model. | Calculations in solution, pKa prediction | Low (add-on) |
Part 3: Predicting Key Physicochemical Properties
Once the appropriate methodology is selected, a wealth of properties can be calculated to differentiate isomers and predict their behavior.
1. Spectroscopic Properties: The Molecular Fingerprint
Theoretical spectroscopy is a powerful tool for validating experimental findings and interpreting complex spectra.
-
Vibrational Spectroscopy (IR & Raman): A geometry optimization followed by a frequency calculation yields the harmonic vibrational frequencies. These theoretical spectra can be directly compared to experimental FT-IR and FT-Raman data.[5] The calculated frequencies for S-O stretching (around 1035 cm⁻¹) and C-H/N-H vibrations can help confirm the structure and tautomeric form of a synthesized isomer.[5][6]
-
NMR Spectroscopy: Calculating magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. This is invaluable for distinguishing between isomers, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the specific substitution pattern.[7]
2. Acidity Constants (pKa): A Measure of Reactivity
The pKa values of both the hydroxyl/pyridone and sulfonic acid groups are critical determinants of a molecule's behavior at physiological pH. Theoretical pKa prediction is a challenging but feasible task.
-
Methodology: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This requires high-accuracy energy calculations for both the protonated and deprotonated species in a reliable solvation model.
-
ΔG_solution = G_gas(A⁻) + G_gas(H⁺) - G_gas(HA) + ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA)
-
-
Interpretation: The sulfonic acid group is a strong acid with a typically low pKa. The pKa of the pyridine nitrogen (as a conjugate acid) and the hydroxyl group will be significantly modulated by the position of the other substituent. These calculations can rank-order the acidity of different isomers, providing insight into their likely charge state and reactivity.[8][9]
Part 4: A Validating Computational Workflow Protocol
To ensure trustworthy and reproducible results, a systematic and self-validating workflow must be employed. The following protocol outlines the steps for investigating a hydroxypyridine sulfonic acid isomer.
Caption: A self-validating computational workflow for isomer analysis.
Step-by-Step Methodology:
-
Structure Preparation: Build the 3D structures of all relevant isomers and their potential tautomers (lactim and lactam forms) in a molecular editor.
-
Gas-Phase Geometry Optimization: Perform an initial geometry optimization in the gas phase using a reliable DFT method (e.g., ωB97X-D/6-311+G(d,p)). This finds the nearest local minimum on the potential energy surface.
-
Gas-Phase Frequency Calculation: Perform a frequency calculation at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Solution-Phase Geometry Optimization: Using the optimized gas-phase structure as a starting point, re-optimize the geometry in the presence of a continuum solvation model (e.g., PCM with water as the solvent).
-
Solution-Phase Frequency Calculation: Repeat the frequency calculation in the solvent model. This validates the solution-phase minimum and provides the correct thermal corrections for the solvated system.
-
High-Accuracy Energy Calculation: For the most accurate relative energies between isomers or tautomers, perform a single-point energy calculation on the final optimized geometry using a larger, more robust basis set (e.g., aug-cc-pVTZ). This "optimise low, calculate high" approach is a cost-effective strategy for achieving high accuracy.
-
Property Calculations: Using the final, validated structures, proceed with calculations for desired properties like NMR shielding constants (for chemical shifts) or vertical excitation energies (for UV-Vis spectra).
By following this protocol, each step validates the previous one, ensuring the final results are based on true, stable molecular structures, which is the cornerstone of trustworthy computational science.
Conclusion
Theoretical studies offer a powerful, predictive, and cost-effective strategy for navigating the complex chemical landscape of hydroxypyridine sulfonic acid isomers. From elucidating tautomeric preferences to predicting spectroscopic fingerprints and acidity, computational chemistry provides invaluable insights that directly support and guide drug discovery and materials development. By employing rigorous, self-validating workflows, researchers can harness these tools to make informed decisions, prioritize synthetic targets, and ultimately accelerate innovation.
References
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Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Available at: [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
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ResearchGate. (n.d.). The acidity of sulfonic acids calculated from the rectilinear trend... ResearchGate. Available at: [Link]
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Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available at: [Link]
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Concordia University. (n.d.). Spectrum: Concordia University Research Repository. Available at: [Link]
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Semantic Scholar. (2021). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Semantic Scholar. Available at: [Link]
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YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]
-
Chemistry LibreTexts. (2021). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. ResearchGate. Available at: [Link]
-
MDPI. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. Available at: [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. Available at: [Link]
-
MDPI. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). E1: Acid Dissociation Constants at 25°C. Chemistry LibreTexts. Available at: [Link]
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Methodological & Application
Introduction: A Strategic Approach to a Key Heterocyclic Intermediate
An Application Note and Detailed Protocol for the Synthesis of 6-Hydroxypyridine-3-sulfonic acid from 2-Aminopyridine
This compound is a valuable heterocyclic compound, serving as a versatile intermediate in the development of novel pharmaceuticals and specialty chemicals. Its structure, featuring both a nucleophilic hydroxyl group and a strongly acidic sulfonic acid moiety, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive, two-step synthetic pathway starting from the readily available precursor, 2-aminopyridine.
The synthesis is logically divided into two primary stages:
-
Diazotization and Hydrolysis: Conversion of 2-aminopyridine into the 2-hydroxypyridine (2-pyridone) intermediate.
-
Electrophilic Sulfonation: Introduction of the sulfonic acid group at the C-3 position of the pyridine ring.
This document is designed for researchers and process chemists, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles, reaction mechanisms, and critical process parameters that ensure a successful and reproducible synthesis.
Part 1: Synthesis of 2-Hydroxypyridine (Pyridin-2(1H)-one) via Diazotization
The initial step involves the conversion of the amino group of 2-aminopyridine into a diazonium salt, which is an excellent leaving group (N₂). The high reactivity of pyridine-2-diazonium salts means they are typically generated and used in situ.[1] In an aqueous acidic medium, the diazonium salt is unstable and rapidly undergoes hydrolysis to yield 2-hydroxypyridine.[2][3]
This product exists as a tautomeric mixture of 2-hydroxypyridine and its more stable lactam form, pyridin-2(1H)-one. In polar solvents like water, the equilibrium heavily favors the 2-pyridone tautomer.[3][4]
Reaction Workflow: Diazotization and Hydrolysis
Caption: Workflow for the synthesis of 2-pyridone from 2-aminopyridine.
Mechanistic Insight
The reaction proceeds through the electrophilic attack of the nitrosonium ion (NO⁺), formed from sodium nitrite and acid, on the primary amino group.[5][6] This leads to a diazonium salt, which is a key intermediate. Due to the proximity of the positively charged diazonium group to the ring nitrogen, pyridine-2-diazonium salts are particularly unstable and readily lose dinitrogen gas upon warming, allowing for nucleophilic attack by water to form the final product.
Detailed Experimental Protocol: 2-Hydroxypyridine (2-Pyridone)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminopyridine | 94.12 | 10.0 g | 0.106 |
| Sulfuric Acid (98%) | 98.08 | 15.0 mL | ~0.276 |
| Deionized Water | 18.02 | 150 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.7 g | 0.112 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - |
Procedure:
-
Acidic Solution Preparation: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add 15.0 mL of concentrated sulfuric acid to 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Dissolution of Starting Material: Add 10.0 g (0.106 mol) of 2-aminopyridine to the dilute sulfuric acid solution. Stir until fully dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C.
-
Diazotization: Dissolve 7.7 g (0.112 mol) of sodium nitrite in 50 mL of deionized water. Add this solution dropwise to the cooled 2-aminopyridine solution over approximately 60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Hydrolysis: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1 hour. Subsequently, gently heat the mixture to 50-60 °C for 30 minutes to ensure complete hydrolysis.
-
Neutralization and Isolation: Cool the solution back to room temperature. Slowly and carefully add solid sodium carbonate in small portions until the pH of the solution is approximately 7-8. The product will begin to precipitate.
-
Crystallization: Cool the neutralized mixture in an ice bath for 1-2 hours to maximize crystallization.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum to yield 2-hydroxypyridine (2-pyridone) as a colorless to pale yellow solid.
Expected Yield: 75-85%
Part 2: Electrophilic Sulfonation of 2-Hydroxypyridine
The second stage is the regioselective sulfonation of the 2-pyridone intermediate. The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution. However, the hydroxyl/oxo group at the C-2 position acts as an activating group, facilitating the reaction. Sulfonation is typically achieved using a strong sulfonating agent like fuming sulfuric acid (oleum).
The directing effect of the activating group favors substitution at the positions ortho and para to it (C3 and C5). To obtain the desired this compound, the reaction conditions must be carefully controlled to favor substitution at the C3 position.
Reaction Workflow: Sulfonation
Caption: Workflow for the sulfonation of 2-pyridone.
Mechanistic Rationale
The electrophile in this reaction is sulfur trioxide (SO₃), which is abundant in oleum. The electron-donating character of the 2-pyridone ring system facilitates the attack of SO₃, primarily at the C3 and C5 positions. The formation of the C3-substituted product is generally favored. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.
Detailed Experimental Protocol: this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Hydroxypyridine (2-Pyridone) | 95.10 | 5.0 g | 0.0526 |
| Fuming Sulfuric Acid (20% SO₃) | - | 25 mL | - |
| Ethanol (95%) | 46.07 | As needed | - |
| Crushed Ice | - | ~200 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add 25 mL of fuming sulfuric acid (20% oleum). Cool the flask in an ice bath.
-
Addition of Reactant: Slowly add 5.0 g (0.0526 mol) of dry 2-hydroxypyridine in small portions to the cold oleum, ensuring the temperature does not rise significantly.
-
Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath to 100-110 °C.
-
Reaction Time: Maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing via HPLC or TLC (using an appropriate solvent system and visualization technique).
-
Quenching: After the reaction is complete, allow the dark mixture to cool to room temperature. In a large beaker (1 L), place approximately 200 g of crushed ice. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Precipitation: To the resulting acidic aqueous solution, add ethanol until the product begins to precipitate. The final solution should contain approximately 50-60% ethanol by volume.
-
Crystallization: Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation of the sulfonic acid.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold 95% ethanol to remove any residual sulfuric acid. Dry the product under vacuum at 60-70 °C to yield this compound as a white to off-white solid.[7][8]
Expected Yield: 60-70%
Safety and Handling
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric Acid and Oleum: Extremely corrosive and cause severe burns. Oleum reacts violently with water. Always add acid to water, never the other way around. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed for in situ use to mitigate this hazard. Always keep the reaction mixture cold during the diazotization step.
References
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Pyridine-2-diazonium Salts in Anionarylation Reactions of Unsaturated Carboxylic Acids Amides. Ternopil Bioscience.
-
Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Diazonium salts which are intermediates for 3-substituted pyridines.
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]
-
Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. [Link]
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. [Link]
-
Sandmeyer Reactions. YouTube. [Link]
-
Diazotization of Amines. Chemistry LibreTexts. [Link]
-
Synthetic Access to 2-Pyridone Scaffolds. IIP Series. [Link]
-
Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. [Link]
-
Sandmeyer Reactions. YouTube. [Link]
-
Photo arylation of pyridine using diazonium salt under visible blue light. ResearchGate. [Link]
-
The Sandmeyer Reactions. Chad's Prep. [Link]
-
2-Pyridone. Wikipedia. [Link]
- Processes for production of pyridine 3-sulphonic acid and its salts.
-
Sandmeyer reaction. Khan Academy. [Link]
-
Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted. Semantic Scholar. [Link]
-
Adding Nucleophiles to Aromatics: Intro, Sandmeyer Reaction, + Making Diazonium Ions from Amines. YouTube. [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C Structural Chemistry. [Link]
-
Synthesis of 2-pyridones. University of Bristol. [Link]
- Production of pyridine-3-sulfonic acid.
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
- Preparation of 3-hydroxypyridine.
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]
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Application Notes and Protocols: 6-Hydroxypyridine-3-sulfonic Acid in Organic Synthesis
Abstract
This guide provides a comprehensive overview of the synthetic utility of 6-Hydroxypyridine-3-sulfonic acid. While not a ubiquitous reagent, its unique bifunctional nature—possessing a strongly acidic sulfonic acid moiety and a versatile hydroxypyridine core—opens avenues for its application as a Brønsted acid catalyst, a chelating ligand in transition metal catalysis, and a functionalized building block for complex molecule synthesis. This document outlines the fundamental properties, safety protocols, and detailed experimental procedures for its potential uses, aimed at researchers in organic chemistry and drug development.
Introduction: A Molecule of Dichotomous Reactivity
This compound exists in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-sulfonic acid. This duality is central to its chemical behavior. The sulfonic acid group (pKa ≈ -5.66) imparts strong Brønsted acidity, comparable to other organosulfonic acids used in catalysis.[1] Simultaneously, the pyridine nitrogen and the adjacent hydroxyl/oxo group create a potential N,O-bidentate chelation site, a motif successfully employed in ligand design for transition metal-catalyzed reactions.[1]
This guide explores the practical applications derived from this unique structure, providing both established principles and exploratory protocols to unlock its synthetic potential.
PART 1: Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.
1.1: Summary of Properties
| Property | Value | Source |
| Chemical Formula | C₅H₅NO₄S | [1] |
| Molecular Weight | 175.16 g/mol | [1] |
| Appearance | Faint to light yellow powder | [1] |
| pKa (Predicted) | -5.66 ± 0.20 | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
| Tautomerism | Exists in equilibrium between the 6-hydroxy and 6-oxo forms. | - |
1.2: Safety & Handling Protocol
This compound is a hazardous substance that causes severe skin burns and eye damage.[2] Strict adherence to safety protocols is mandatory.
Protocol 1: Safe Handling of this compound
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles with side shields (or a face shield), and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Dispensing: When weighing and dispensing the solid, use anti-static measures. Avoid creating dust. For transfers, use a spatula or powder funnel.
-
Spill Management: In case of a spill, do not use water. Neutralize cautiously with a weak base (e.g., sodium bicarbonate) and absorb with an inert material (e.g., vermiculite or sand). Collect in a sealed container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
-
Disposal: Dispose of all waste materials according to local, state, and federal regulations for corrosive hazardous waste.
PART 2: Applications in Synthetic Chemistry
The utility of this compound can be categorized into three primary roles: as a Brønsted acid catalyst, as a ligand for metal centers, and as a synthetic intermediate.
2.1: Application as a Brønsted Acid Catalyst
Causality: The sulfonic acid group provides a source of highly acidic protons, enabling it to catalyze a wide range of reactions such as esterifications, acetalizations, and multicomponent reactions.[3][4] Unlike simple sulfonic acids like p-toluenesulfonic acid (p-TsOH), the pyridine core can enhance solubility in certain polar organic solvents and potentially interact with substrates through hydrogen bonding or π-stacking, modulating reactivity and selectivity.
Protocol 2: Fischer Esterification of Benzoic Acid
This protocol details a representative procedure for using this compound as a catalyst in a classic esterification reaction.
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.22 g, 10.0 mmol) and ethanol (25 mL).
-
Catalyst Addition: Add this compound (88 mg, 0.5 mol%).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by TLC analysis (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether. c. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (to neutralize the catalyst and unreacted acid) and 25 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl benzoate.
-
Purification: If necessary, the crude product can be purified by vacuum distillation to yield pure ethyl benzoate.
Workflow for Brønsted Acid Catalysis
Caption: A plausible catalytic cycle for Pd-catalyzed C-H arylation.
2.3: Application as a Synthetic Intermediate
Causality: The sulfonic acid group is not merely a catalytic handle; it is a versatile functional group that can be converted into other sulfur-containing moieties. Transformation into a sulfonyl chloride (-SO₂Cl) creates a potent electrophile that readily reacts with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters, respectively. These motifs are prevalent in medicinal chemistry and materials science.
Protocol 4: Synthesis of N-benzyl-6-hydroxypyridine-3-sulfonamide
This protocol is adapted from procedures for the synthesis of related arylsulfonamides.
-
Activation to Sulfonyl Chloride: a. Place this compound (1.75 g, 10.0 mmol) in a 50 mL round-bottom flask equipped with a stir bar and a reflux condenser. b. In a fume hood, carefully add thionyl chloride (SOCl₂, 5 mL, ~68 mmol) to the flask. Add two drops of DMF as a catalyst. c. Heat the mixture to 80 °C and stir for 4 hours. The solid should slowly dissolve. d. Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-hydroxypyridine-3-sulfonyl chloride is used directly in the next step.
-
Sulfonamide Formation: a. Dissolve the crude sulfonyl chloride in 20 mL of anhydrous dichloromethane under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, prepare a solution of benzylamine (2.14 g, 20.0 mmol, 2.0 eq) in 10 mL of anhydrous dichloromethane. d. Add the benzylamine solution dropwise to the cold sulfonyl chloride solution over 15 minutes. e. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., from 100% dichloromethane to 95:5 dichloromethane:methanol) to afford the pure N-benzyl-6-hydroxypyridine-3-sulfonamide.
Conclusion and Future Outlook
This compound is a reagent with significant, albeit largely untapped, potential in organic synthesis. Its utility as a water-soluble, strong Brønsted acid catalyst presents a green alternative to conventional catalysts. The most promising and unexplored area lies in its application as a cooperating ligand in transition metal catalysis, where its unique electronic properties could lead to novel reactivity and selectivity in C-H functionalization and cross-coupling reactions. Furthermore, its role as a functional building block for accessing medicinally relevant sulfonamides warrants deeper investigation. Future research should focus on systematically evaluating this compound in a broader range of catalytic systems and exploring the synthesis of its derivatives for applications in materials and pharmaceutical science.
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Molecules. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]
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MDPI. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI. [Link]
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ResearchGate. (2019). One-Pot, Three-Component Synthesis of Pyrido[2,3- d ]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique. ResearchGate. [Link]
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NIH. (n.d.). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. NIH. [Link]
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-
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Application Notes & Protocols: 6-Hydroxypyridine-3-sulfonic acid as a Versatile Building Block in Pharmaceutical Development
Introduction: The Strategic Value of the Pyridinone Scaffold
In the landscape of modern medicinal chemistry, the pyridinone core stands out as a "privileged scaffold."[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated classes of protein targets, thereby serving as a fertile ground for the development of novel therapeutics across a wide range of diseases. Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] The unique electronic and structural properties of the 6-hydroxypyridine (or 2-pyridone) tautomer make it a particularly valuable component in drug design. It can function as both a hydrogen bond donor and acceptor, and act as a bioisostere for amides, phenols, and other heterocyclic systems, allowing for the fine-tuning of a drug candidate's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3]
The introduction of a sulfonic acid moiety at the 3-position of the 6-hydroxypyridine ring creates 6-hydroxypyridine-3-sulfonic acid (also known as 6-oxo-1,6-dihydropyridine-3-sulfonic acid), a building block of significant potential. The sulfonic acid group, a strong acid, introduces a permanent negative charge at physiological pH. This feature can be exploited to enhance water solubility, modulate target engagement through ionic interactions, and serve as a bioisosteric replacement for a carboxylic acid group. While direct literature on specific, marketed pharmaceuticals containing this exact building block is nascent, its structural components are well-represented in drug discovery programs, particularly in the development of kinase inhibitors.[4]
This technical guide provides an in-depth look at the properties of this compound, outlines detailed protocols for its synthesis and derivatization, and explores its application in pharmaceutical research, grounded in the established principles of medicinal chemistry.
Physicochemical and Structural Properties
The unique combination of the pyridone ring and the sulfonic acid group dictates the compound's behavior in biological systems. Understanding these properties is crucial for its effective deployment in a drug design strategy.
Tautomerism and Acidity
The 6-hydroxypyridine core exists in a tautomeric equilibrium with its 2-pyridone form. In physiological conditions, the pyridone form is generally favored.[1] The sulfonic acid group is a strong acid, with a predicted pKa significantly lower than that of a carboxylic acid (for comparison, the predicted pKa of pyridine-2-sulfonic acid is -2.92).[4] This ensures it is fully deprotonated and negatively charged under physiological conditions.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Predicted/Analog-based) | 2-Pyridone (Experimental) | Pyridine-3-sulfonic acid (Experimental) |
| Molecular Formula | C₅H₅NO₄S | C₅H₅NO | C₅H₅NO₃S |
| Molecular Weight | 175.16 g/mol | 95.10 g/mol | 159.16 g/mol |
| Appearance | White to off-white solid (predicted) | Colorless crystalline solid | White to yellow crystalline powder |
| Melting Point | >300 °C (predicted) | 107.8 °C | >300 °C |
| Water Solubility | High (predicted) | Soluble | Soluble |
| Acidity (pKa) | Strong acid (predicted < 0) | 11.65 | Strong acid (predicted ~ -2.3) |
Data for 2-Pyridone and Pyridine-3-sulfonic acid sourced from PubChem and other chemical suppliers.[5][6][7] Properties for this compound are estimated based on these related structures.
Role as a Bioisostere
A key application of the sulfonic acid group in medicinal chemistry is as a bioisostere for a carboxylic acid. While both are acidic and can engage in ionic interactions, the sulfonic acid offers distinct advantages:
-
Stronger Acidity: Ensures a constant negative charge across a wider pH range.
-
Tetrahedral Geometry: Provides a different spatial arrangement of oxygen atoms for hydrogen bonding compared to the planar carboxylate group.
-
Metabolic Stability: The C-S bond is generally more resistant to metabolic degradation than the carbon-carboxyl bond.
This bioisosteric replacement can lead to improved pharmacokinetic profiles and potentially novel interactions with the target protein.[8]
Applications in Pharmaceutical Building Block Synthesis
The true utility of this compound lies in its role as a scaffold for creating more complex molecules. The sulfonic acid can be converted into a sulfonamide, a cornerstone functional group in a vast number of marketed drugs.
Kinase Inhibitors: A Prime Application Domain
The pyridone scaffold is frequently employed in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The pyridone can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common anchoring point for many inhibitors.[4] The addition of a sulfonamide group at the 3-position allows for the exploration of interactions with solvent-exposed regions or other pockets within the active site, enhancing both potency and selectivity.
Caption: Interaction of a pyridone-sulfonamide inhibitor with a kinase active site.
Experimental Protocols
The following protocols are provided for research purposes. All procedures should be conducted by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (Proposed)
This protocol is based on the direct sulfonation of 2-pyridone, a method established for the synthesis of other pyridinesulfonic acids.[4]
Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Materials:
-
2-Pyridone (1.0 eq)
-
Fuming Sulfuric Acid (20-30% SO₃) (5-10 vol)
-
Barium Carbonate or Calcium Carbonate
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.
-
Addition of Reagents: Carefully add fuming sulfuric acid to the flask and cool the flask in an ice bath. Slowly add 2-pyridone in small portions to the cooled, stirring acid. Causality Note: This exothermic reaction must be controlled to prevent overheating and potential side reactions.
-
Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 120-150 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice in a separate beaker. Safety Note: This quenching step is highly exothermic and should be performed with caution behind a blast shield.
-
Neutralization and Precipitation: Slowly add barium carbonate or calcium carbonate to the acidic solution until the pH is approximately neutral (pH 6-7). The insoluble barium or calcium sulfate will precipitate. Causality Note: This step removes the excess sulfuric acid from the solution, leaving the more soluble product in the aqueous phase.
-
Isolation: Filter the mixture to remove the precipitated sulfate salts. Wash the filter cake with hot deionized water.
-
Purification: Combine the filtrate and washings. The product can often be isolated by concentrating the solution under reduced pressure and allowing the product to crystallize. Further purification can be achieved by recrystallization from water or a water/ethanol mixture.
Protocol 2: Conversion to 6-Hydroxypyridine-3-sulfonyl chloride
The sulfonyl chloride is a key intermediate for synthesizing sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (3-5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a fume hood, suspend this compound in anhydrous toluene or DCM in a flask equipped with a stirrer and reflux condenser.
-
Addition of Reagents: Add a catalytic amount of DMF. Then, add thionyl chloride dropwise at room temperature. Causality Note: DMF acts as a catalyst to form the Vilsmeier reagent in situ, which facilitates the conversion of the sulfonic acid to the sulfonyl chloride.
-
Heating: Heat the mixture to reflux (40 °C for DCM, 110 °C for toluene) for 2-4 hours, until the evolution of HCl and SO₂ gas ceases.
-
Isolation: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-hydroxypyridine-3-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.
Protocol 3: Synthesis of a 6-Hydroxypyridine-3-sulfonamide Derivative
This protocol demonstrates the coupling of the sulfonyl chloride with a primary amine.
Workflow Diagram:
Caption: Workflow for the synthesis of N-substituted 6-hydroxypyridine-3-sulfonamides.
Materials:
-
Crude 6-hydroxypyridine-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Pyridine or Triethylamine (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the amine and the base (e.g., pyridine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude 6-hydroxypyridine-3-sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Work-up: Quench the reaction with water or dilute HCl. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography or recrystallization to yield the final product.
Conclusion and Future Outlook
This compound represents a building block with significant, albeit largely untapped, potential in pharmaceutical discovery. Its inherent properties—a privileged pyridone core, a strongly acidic and metabolically stable sulfonic acid group, and its capacity for conversion into versatile sulfonamides—make it an attractive tool for medicinal chemists. While direct applications in approved drugs are yet to be highlighted, the principles guiding its use are firmly rooted in successful drug design campaigns, particularly in the kinase inhibitor field. The protocols outlined here, based on established chemical transformations, provide a reliable pathway for researchers to synthesize and incorporate this promising scaffold into their own discovery programs, paving the way for the development of next-generation therapeutics.
References
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Kim, J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 5923-5933. [Link]
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PubChem. (n.d.). Pyridine-3-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyridone. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications. Retrieved from [Link]
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McElvain, S. M., & Goese, M. A. (1941). The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society, 63(8), 2283–2286. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
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Behrman, E. J., & Pitt, B. M. (1958). The Elbs Reaction in the Pyridine Series. Journal of the American Chemical Society, 80(14), 3717–3719. [Link]
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Fischer, O. (1882). Ueber die Sulfosäuren des Pyridins. Berichte der deutschen chemischen Gesellschaft, 15(1), 62-64. [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
Molecules. (2019). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
S.N. Alam et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 42-50. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
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6-Hydroxypyridine-3-sulfonic Acid: A Versatile Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Structural Motif
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives are noted for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Within this vast chemical space, 6-Hydroxypyridine-3-sulfonic acid emerges as a compound of significant interest, embodying a unique convergence of functionalities poised for exploitation in modern drug design. Although direct applications of this specific molecule are not extensively documented, a detailed analysis of its constituent parts—the 6-hydroxypyridine core and the sulfonic acid group—provides a compelling rationale for its potential in developing novel therapeutics.
This application note will delve into the chemical properties, potential therapeutic applications, and practical protocols for leveraging this compound in a research and drug development setting. We will explore its role as a bioisostere, its influence on pharmacokinetic properties, and its potential as a pharmacophore, all grounded in established principles of medicinal chemistry.
Physicochemical Properties and Structural Insights
This compound, with the chemical formula C₅H₅NO₄S, is a bifunctional molecule featuring a hydroxylated pyridine ring and a strongly acidic sulfonic acid group.[4]
Tautomerism: A Key to Versatile Interactions
A critical feature of 2- and 4-hydroxypyridines is their existence in equilibrium with their pyridone tautomers.[5] In the case of this compound, it predominantly exists as the 6-oxo-1,6-dihydropyridine-3-sulfonic acid tautomer. This tautomerism is significant because the resulting pyridone form has distinct hydrogen bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can be pivotal for target engagement.[6] The pyridone form is often favored in various solvents and can be considered an aromatic amide, a common feature in many bioactive molecules.[5]
Diagram: Tautomerism of this compound
Caption: Equilibrium between the hydroxy and oxo tautomeric forms.
The Sulfonic Acid Moiety: A Modulator of Physicochemical Properties
The sulfonic acid group is a strong acid and is typically ionized at physiological pH. Its incorporation into a drug candidate can profoundly influence its properties:
-
Enhanced Aqueous Solubility: The high polarity of the sulfonate group can significantly improve the water solubility of a compound, a crucial factor for bioavailability and formulation.[7]
-
Hydrogen Bonding and Electrostatic Interactions: The sulfonate group can act as a hydrogen bond acceptor and participate in strong electrostatic interactions with biological targets, thereby enhancing binding affinity.[8]
-
Bioisostere of Carboxylic Acid: The sulfonic acid group can serve as a bioisostere for a carboxylic acid, offering a similar acidic character but with different spatial and electronic properties that can be advantageous for target binding and pharmacokinetic profiles.[9]
Potential Applications in Medicinal Chemistry
While specific biological activities for this compound are not well-documented, its structural features suggest several promising avenues for its application in drug discovery.
As a Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[3][10] this compound can be envisioned as a bioisostere for several key functional groups:
-
Catechols and Hydroxamic Acids: The 6-hydroxypyridine moiety can mimic the bidentate chelation properties of catechols and hydroxamic acids, which are known to interact with metalloenzymes. This makes it a potential scaffold for developing inhibitors of enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
-
Carboxylic Acids: As previously mentioned, the sulfonic acid group is a well-established bioisostere for carboxylic acids.[9] The entire this compound molecule could be used to replace larger, more complex carboxylic acid-containing fragments, offering a novel chemical space for exploration.
Diagram: Bioisosteric Replacement Strategy
Caption: Workflow for utilizing the compound as a bioisostere.
As a Scaffold for Fragment-Based Drug Discovery (FBDD)
With its relatively low molecular weight and distinct functional groups, this compound is an ideal candidate for a fragment library. In FBDD, small, low-affinity molecules are screened against a biological target, and promising hits are then elaborated into more potent leads. The hydroxypyridine core can provide key interactions within a binding pocket, while the sulfonic acid can serve as a vector for growing the fragment into a larger, more complex molecule.
| Property | Value | Significance in FBDD |
| Molecular Weight | 175.16 g/mol | Within the typical range for fragments (<300 Da) |
| Hydrogen Bond Donors | 2 | Provides opportunities for target interaction |
| Hydrogen Bond Acceptors | 4 | Provides opportunities for target interaction |
| Rotatable Bonds | 1 | Low conformational flexibility, desirable for fragments |
Table 1: Properties of this compound relevant to FBDD.
Inhibitors of Enzymes and Receptors
The 3-hydroxypyridine scaffold is known to possess antioxidant and monoamine oxidase (MAO) modulating activities.[11] The introduction of a sulfonic acid group at the 3-position could modulate these activities or impart novel ones. For instance, pyridine-3-sulfonic acid, a structural analog, has been shown to reduce hepatic cholesterol synthesis in rats, although it does not lower overall cholesterol levels.[12] This suggests that derivatives of pyridine-3-sulfonic acid could be explored as modulators of metabolic pathways.
Experimental Protocols
Given the limited direct biological data on this compound, the following protocols are proposed as a starting point for its evaluation in a drug discovery program.
Protocol 1: Synthesis of this compound
Materials:
-
6-Hydroxypyridine
-
Fuming sulfuric acid (oleum)
-
Mercury(II) sulfate (catalyst)
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, carefully add fuming sulfuric acid.
-
Catalyst Addition: Add a catalytic amount of mercury(II) sulfate to the fuming sulfuric acid.
-
Substrate Addition: Slowly add 6-hydroxypyridine to the mixture while maintaining the temperature below 25°C using an ice bath.
-
Heating: Gradually heat the reaction mixture to 210-220°C and maintain this temperature for 8-10 hours.[5]
-
Work-up:
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution to a pH of 7.
-
The product may precipitate at this stage. If not, the solution can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from water or an alcohol-water mixture.
-
Note: This is a generalized procedure and requires optimization. The use of mercury salts and fuming sulfuric acid necessitates extreme caution and appropriate safety measures.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify if this compound binds to a target protein of interest.
Materials:
-
Purified target protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution in a suitable buffer
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer, typically ranging from 1 µM to 1 mM.
-
SPR Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Include a reference flow cell without the immobilized protein to subtract non-specific binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine if there is a concentration-dependent binding response.
-
If binding is observed, fit the data to a suitable binding model to estimate the dissociation constant (KD), which is a measure of binding affinity.
-
Diagram: Fragment Screening Workflow
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The Pivotal Role of Pyridinone Scaffolds in Anti-HIV Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct application of 6-Hydroxypyridine-3-sulfonic acid in the synthesis of anti-HIV agents is not prominently documented in publicly available scientific literature, the broader class of pyridine and pyridinone derivatives represents a cornerstone in the development of potent therapeutics against the human immunodeficiency virus (HIV). This guide provides a detailed overview of the synthesis and application of pyridinone-based compounds as highly effective anti-HIV agents, focusing on their roles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs). We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underscore the significance of the pyridinone scaffold in modern antiretroviral therapy.
Introduction: The Pyridinone Core - A Privileged Scaffold in Anti-HIV Research
The fight against HIV/AIDS has been marked by the development of a diverse arsenal of antiretroviral drugs targeting various stages of the viral life cycle.[1] Among the numerous heterocyclic systems explored, the pyridine ring is a recurring motif in several approved anti-HIV medications.[1][2] Specifically, the pyridinone core has emerged as a "privileged scaffold" due to its ability to form critical interactions with key viral enzymes.
Four of the five approved HIV-1 integrase inhibitors contain a pyridine moiety, highlighting the importance of this heterocyclic fragment in the structure of these antiviral agents.[1] The development of pyridinone derivatives has led to potent inhibitors of two crucial HIV enzymes:
-
HIV-1 Reverse Transcriptase (RT): This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for viral replication.[3] Pyridinone-based NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its polymerase activity.[3][4]
-
HIV-1 Integrase (IN): This enzyme facilitates the insertion of the viral DNA into the host cell's genome, a process known as strand transfer. Pyridinone-containing INSTIs chelate essential metal ions in the active site of the integrase, effectively blocking its function.
The versatility of the pyridinone scaffold allows for extensive chemical modifications, enabling the fine-tuning of antiviral potency, resistance profiles, and pharmacokinetic properties.
Synthesis of Pyridinone-Based Anti-HIV Agents: Key Strategies and Intermediates
While a direct synthetic route from this compound to prominent anti-HIV pyridinones is not found in the reviewed literature, various established methods are employed to construct the core pyridinone ring and its derivatives.
Synthesis of Pyridinone-Based HIV Integrase Inhibitors
A significant breakthrough in anti-HIV therapy has been the development of second-generation INSTIs like Dolutegravir, Bictegravir, and Cabotegravir. The synthesis of these drugs often relies on a common pyridone-carboxylic acid precursor.[5][6] A general synthetic approach is outlined below:
Experimental Workflow: Synthesis of a Key Pyridone Precursor for INSTIs
Caption: General synthetic route to 3-aminopyridin-2(1H)-one NNRTIs.
A series of potent 3-aminopyridin-2(1H)-one derivatives have been synthesized and evaluated for their HIV-1 RT inhibitory properties. [7]The synthesis of these compounds often involves the initial preparation of a substituted 3-aminopyridine, which is then converted to the corresponding 2-pyridone. For instance, nicotinamide can be converted to 3-aminopyridine via the Hofmann rearrangement. [2]
Mechanism of Action and Structure-Activity Relationships (SAR)
The efficacy of pyridinone-based anti-HIV agents is intrinsically linked to their specific interactions with their viral targets.
Pyridinone-Based INSTIs
The mechanism of action of pyridinone INSTIs involves the chelation of two divalent metal ions (typically Mg²⁺) in the active site of the HIV-1 integrase. This metal chelation is crucial for the catalytic activity of the enzyme. The core pyridinone scaffold, along with adjacent functional groups, forms a tridentate chelating motif that effectively sequesters the metal ions, thereby inhibiting the strand transfer reaction.
Key Structural Features for INSTI Activity:
-
Metal Chelating Core: The pyridinone ring and associated carbonyl and hydroxyl groups are essential for metal ion chelation.
-
Halogenated Benzyl Group: A substituted benzyl group, often with fluorine atoms, is a common feature that enhances binding affinity through interactions with the enzyme and the viral DNA.
-
Side Chains: Modifications to the side chains can improve antiviral potency, pharmacokinetic properties, and the resistance profile.
Pyridinone-Based NNRTIs
Pyridinone NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of HIV-1 RT. This binding induces a conformational change that restricts the mobility of the enzyme's "thumb" and "finger" subdomains, ultimately leading to the inhibition of DNA polymerization.
Structure-Activity Relationship for Pyridinone NNRTIs:
The potency and resistance profile of pyridinone NNRTIs are highly dependent on the substituents at various positions of the pyridinone ring. For example, in a series of 3-aminopyridin-2(1H)-one derivatives, the introduction of specific side chains led to compounds with potent inhibitory activity against HIV-1 RT. [7]Further studies on 3-[(pyridylmethyl)amino]- and 3-[(phenylmethyl)amino]-2-pyridinone derivatives revealed that substituents on the pyridyl and phenyl rings significantly influence potency. [8]
Quantitative Data on Pyridinone Anti-HIV Agents
The following table summarizes the in vitro activity of selected pyridinone-based anti-HIV agents.
| Compound Class | Example Compound | Target | IC₅₀ / EC₅₀ | Reference |
| INSTI | Dolutegravir | HIV-1 Integrase | ~2.5 nM (IC₅₀) | [5][6] |
| INSTI | Bictegravir | HIV-1 Integrase | ~7.5 nM (IC₅₀) | [5][6] |
| NNRTI | L-697,639 | HIV-1 RT | 25-50 nM (EC₅₀) | [7] |
| NNRTI | Derivative 6 | HIV-1 RT | Potent (details in ref) | [8] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Conclusion and Future Perspectives
The pyridinone scaffold has proven to be exceptionally valuable in the development of potent and clinically successful anti-HIV agents. While the specific role of this compound in this field is not well-documented, the broader class of pyridinone derivatives continues to be a major focus of research. Future efforts will likely concentrate on the design of novel pyridinone analogs with improved resistance profiles against mutant HIV strains, enhanced pharmacokinetic properties, and the potential for long-acting formulations. The continued exploration of the chemical space around the pyridinone core holds great promise for the development of the next generation of antiretroviral therapies.
References
- Mahajan, P. S., Singh, K., & Burke, T. R., Jr. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 1-10.
- Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Emini, E. A. (1991). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 34(6), 1951-1955.
- Wai, J. S., Williams, T. M., Rooney, C. S., Huff, J. R., & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(23), 4363-4365.
- Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314.
- Zelinsky Institute of Organic Chemistry. (2023, July 24). Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. Press Release.
- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Journal of Antimicrobial Chemotherapy, 63(6), 1077-1092.
- Animated HIV Science. (2013, November 1). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). YouTube.
- Pharma Tutor. (2024, June 21). Non Nucleoside reverse Transcriptase Inhibitors ; Definition, Examples, Mechanism of action. YouTube.
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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- Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314.
- De Clercq, E. (2009). The role of pyridines in medicinal chemistry and design of BACE1 inhibitors possessing a pyridine scaffold. Future Medicinal Chemistry, 1(5), 875-896.
- Pop, A., Ștefănuț, A. M., & Duma, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6684.
- Animated HIV Science. (2013, November 1). Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). YouTube.
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Application Notes & Protocols: 6-Hydroxypyridine-3-sulfonic Acid as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract
The pyridine ring is a cornerstone scaffold in the development of high-efficacy agrochemicals, lending unique properties to fungicides, insecticides, and herbicides.[1][2] This guide provides an in-depth examination of 6-hydroxypyridine-3-sulfonic acid, a key heterocyclic intermediate. We elucidate its synthesis, physicochemical properties, and critical role in constructing advanced herbicidal agents, particularly those within the sulfonylurea class. Detailed, field-tested protocols for its synthesis, purification, and subsequent derivatization are provided for researchers in agrochemical discovery and process development. This document emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of Pyridine Intermediates
Pyridine-based compounds are integral to agricultural science due to their broad spectrum of biological activities.[3][4] Their inclusion in active ingredients can enhance systemic transport in plants, improve metabolic stability, and fine-tune binding affinity to target enzymes. This compound (also existing in its tautomeric form, 1,6-dihydro-6-oxo-3-pyridinesulfonic acid) is a particularly valuable building block. Its bifunctional nature—containing both a nucleophilic hydroxyl (or amide-like) group and an electrophilic sulfonic acid moiety—opens a gateway to diverse derivatization strategies.
The primary application explored herein is its use as a precursor for sulfonylurea herbicides. This class of herbicides is renowned for its high efficacy at low application rates and its specific mode of action, inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid biosynthesis in plants but absent in mammals.[5] The strategic placement of the sulfonic acid group at the 3-position of the pyridine ring is pivotal for creating the characteristic sulfonylurea bridge essential for this herbicidal activity.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is fundamental for safe handling and successful reaction design.
Key Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | 1,6-Dihydro-6-oxo-3-pyridinesulfonic acid | [6] |
| CAS Number | 6684-46-4 | [6][7] |
| Molecular Formula | C₅H₅NO₄S | [6][8] |
| Molecular Weight | 175.16 g/mol | [6][8] |
| Appearance | Faint to light yellow powder | [6][8] |
| pKa | -5.66 ± 0.20 (Predicted) | [6][8] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [6][9] |
Safety & Handling
This compound is a corrosive substance that requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][8]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166, and a lab coat.[9][11]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Store locked up in a tightly-closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][9]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Synthesis & Purification Protocols
Protocol 1: Synthesis of this compound
This protocol details the direct sulfonation of 2-hydroxypyridine. The pyridine ring is electron-deficient, making electrophilic substitution challenging. Therefore, harsh conditions, including fuming sulfuric acid (oleum) and a catalyst, are necessary to drive the reaction.[12] The mercury(II) sulfate catalyst is believed to facilitate the reaction by coordinating to the ring nitrogen, increasing its susceptibility to electrophilic attack.[12][13]
Workflow Diagram: Synthesis of the Intermediate
Caption: Workflow for the catalyzed sulfonation of 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercury(II) sulfate (HgSO₄)
-
Industrial ethanol
-
Ice
Equipment:
-
Three-necked round-bottom flask with reflux condenser, thermometer, and mechanical stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, carefully add 120 mL of fuming sulfuric acid. Place the flask in an ice bath to cool.[13]
-
Catalyst Addition: Add 1.90 g of mercury(II) sulfate to the stirred, cooled acid.[13]
-
Substrate Addition: While maintaining the temperature below 25°C, add 38.04 g (0.4 mol) of 2-hydroxypyridine in small portions. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction between the pyridine and the strong acid.
-
Reaction: Once the addition is complete, slowly heat the mixture to 190°C. Maintain stirring at this temperature for 10 hours.[13] Causality Note: The high temperature and long reaction time are required to overcome the low reactivity of the pyridine ring towards electrophilic aromatic substitution.[12]
-
Work-up: After 10 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 360 mL of industrial ethanol, which should be pre-chilled in an ice bath. This will cause the product to precipitate.[13]
-
Isolation: Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[13]
-
Washing & Drying: Wash the filter cake with a small amount of cold industrial ethanol to remove residual acid. Dry the product under vacuum at 60°C for 12 hours. The crude product is typically carried on to the next step or can be further purified.
Protocol 2: Purification by Recrystallization
Sulfonic acids are highly polar and often very soluble in water, making purification by standard organic techniques like silica gel chromatography difficult.[14][15] Recrystallization from water or aqueous solutions is a common and effective method for removing impurities like residual sulfuric acid.[14]
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified sulfonic acid will crystallize out. Cooling further in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the purified crystals in a vacuum oven. Azeotropic removal of water with toluene followed by distillation can also be employed for rigorous drying if necessary.[14]
Application in Sulfonylurea Herbicide Synthesis
This compound is an ideal starting point for synthesizing pyridine-based sulfonylurea herbicides. The general structure requires the formation of a sulfonamide, which is then coupled with a heterocyclic amine (typically a pyrimidine or triazine derivative) via a carbamate or isocyanate intermediate.[16]
General Sulfonylurea Structure
Caption: The key structural components of a sulfonylurea herbicide.
The synthesis involves a multi-step pathway, transforming the stable sulfonic acid into more reactive intermediates.
Protocol 3: Multi-step Synthesis of a Sulfonylurea Backbone
This protocol outlines the conversion of this compound into a key sulfonamide intermediate and its subsequent coupling.
Diagram: Synthetic Pathway to Sulfonylurea
Caption: Multi-step conversion of the sulfonic acid to a sulfonylurea.
Step A: Synthesis of 6-Hydroxypyridine-3-sulfonyl Chloride Causality: The sulfonic acid group is not reactive enough for direct amide formation. It must first be converted to a more electrophilic sulfonyl chloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Gently reflux the mixture until the reaction is complete (typically monitored by the cessation of gas evolution or by TLC/LC-MS).
-
Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 6-hydroxypyridine-3-sulfonyl chloride is often a light green oil or solid and is highly moisture-sensitive. It is typically used immediately in the next step without extensive purification.[13]
Step B: Synthesis of 6-Hydroxypyridine-3-sulfonamide
-
Setup: Cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Reaction: Add the crude 6-hydroxypyridine-3-sulfonyl chloride from Step A dropwise to the cold ammonia solution with vigorous stirring. Causality: This exothermic reaction is performed cold to minimize side reactions and ensure the formation of the desired sulfonamide.
-
Isolation: The sulfonamide product will precipitate from the solution. Stir for 1-2 hours to ensure complete reaction.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude sulfonamide can be purified by recrystallization if necessary.
Step C: Coupling with a Heterocyclic Carbamate Causality: The final sulfonylurea linkage is formed by coupling the sulfonamide with an activated heterocyclic amine, often a phenyl pyrimidylcarbamate. This method avoids the use of hazardous isocyanates.[16]
-
Setup: In a suitable solvent like acetone or DMF, dissolve the 6-hydroxypyridine-3-sulfonamide and an equivalent amount of a base such as potassium carbonate.[17]
-
Reaction: To this suspension, add the desired phenyl pyrimidylcarbamate (or a similar triazine derivative). Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC/LC-MS).[16][17]
-
Work-up: Cool the reaction mixture and evaporate the solvent under vacuum.
-
Purification: The residue can be purified by column chromatography or by acidification to precipitate the product, followed by filtration and washing to yield the final sulfonylurea compound.
Conclusion
This compound stands out as a versatile and strategically important intermediate in agrochemical research and development. Its robust synthesis and the dual functionality of its structure provide a reliable platform for creating complex, high-value molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage this key building block in the rational design of next-generation herbicides, contributing to the ongoing innovation in crop protection technologies.
References
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
- AK Scientific, Inc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet.
- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives.
- Chemical Research in Chinese Universities. (2013). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Reddit. (n.d.). Question on purifying aryl Sulfonic acids.
- ResearchGate. (n.d.). Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates.
- Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.
- European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
- ECHEMI. (n.d.). PYRIDINE-2-SULFONIC ACID Safety Data Sheets.
- PubChem. (n.d.). 3-Pyridinesulfonic acid.
- US EPA. (2025). Registration Review of Pyridine and Pyrimidine Herbicides.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- Grains Research and Development Corporation (GRDC). (n.d.). HERBICIDE BEHAVIOUR.
- Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives.
- ChemicalBook. (n.d.). 6-HYDROXY-3-PYRIDINESULPHONIC ACID | 6684-46-4.
- Chempanda. (n.d.). Pyridine as insecticide | Blog.
- Fisher Scientific. (2024). Pyridine-3-sulfonic acid SAFETY DATA SHEET.
- NIH. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
- Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid 98 5006-66-6.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 6684-46-4|this compound.
- BLD Pharm. (n.d.). 636-73-7|Pyridine-3-sulfonic acid.
- NIH. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- Who we serve. (n.d.). Synthesis and Characterization of Related Substances of Torasemide.
- Chemithon. (n.d.). Sulfonation and Sulfation Processes.
- Benchchem. (2025). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
- Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
- Chem-Impex. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.
- ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?
- PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid.
- ChemicalBook. (n.d.). 6-HYDROXY-3-PYRIDINESULPHONIC ACID | 6684-46-4.
- ScienceDirect. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
- PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
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Application Note: Comprehensive Characterization of 6-Hydroxypyridine-3-sulfonic acid
<
Introduction
6-Hydroxypyridine-3-sulfonic acid is a heterocyclic organic compound of significant interest in pharmaceutical and materials science due to its potential applications as a building block in organic synthesis. Its unique structure, combining a hydroxylated pyridine ring with a sulfonic acid group, imparts specific chemical properties that are crucial for its function in various applications. Accurate and comprehensive characterization is paramount to ensure its purity, identity, and stability, which are critical quality attributes in drug development and manufacturing. This guide provides a detailed overview of the essential analytical methods for the thorough characterization of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
The analytical strategy described herein employs a multi-technique approach to provide orthogonal data, ensuring a comprehensive understanding of the molecule's properties. This includes chromatographic techniques for separation and purity assessment, spectroscopic methods for structural elucidation, and elemental analysis for compositional verification.
Overall Analytical Workflow
The following diagram illustrates the logical flow of the analytical methods employed for the comprehensive characterization of this compound. Each technique provides a unique piece of information that, when combined, confirms the structure, purity, and identity of the compound.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Identity
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of this compound and confirming its molecular weight. Due to the polar nature of the sulfonic acid group, reversed-phase chromatography with an aqueous mobile phase is the method of choice.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is effective. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.
Protocol:
-
Instrument: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: A gradient elution is often employed to ensure the separation of potential impurities with varying polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% phosphoric acid) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique provides molecular weight information, which is a critical piece of data for confirming the identity of the compound. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
Protocol:
-
LC System: An LC system coupled to a mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC method, but phosphoric acid should be replaced with a volatile acid like formic acid (0.1%) to be compatible with the mass spectrometer.[1]
-
Mass Spectrometer: A single quadrupole or a more advanced mass analyzer like a time-of-flight (TOF) or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Scan mode to detect a range of m/z values, including the expected molecular ion.
Expected Data:
| Compound | Molecular Formula | Exact Mass | Expected [M-H]⁻ (m/z) |
| This compound | C₅H₅NO₄S | 175.00 | 174.00 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts, splitting patterns, and integration of the signals are used to piece together the molecular structure.
Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[2][3] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -SO₃H).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC): Can be used to further confirm assignments by showing correlations between protons and carbons.
-
Expected ¹H NMR Spectral Data (in D₂O): The pyridine ring protons will appear as distinct signals in the aromatic region. The exact chemical shifts can be influenced by the pH and solvent. In the salt form, the proton on the nitrogen may not be observed due to exchange with the deuterated solvent.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.
Protocol:
-
Instrument: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group. |
| C-H Stretch (aromatic) | 3000-3100 | Characteristic of the pyridine ring protons. |
| C=C and C=N Stretch (aromatic) | 1400-1600 | Vibrations of the pyridine ring.[4] |
| S=O Stretch (sulfonic acid) | 1030-1060 and 1150-1200 | Asymmetric and symmetric stretching of the sulfonyl group.[5][6] |
| C-S Stretch | 700-800 | Stretching vibration of the carbon-sulfur bond.[5] |
Elemental Analysis for Compositional Verification
Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of the compound.[7]
Protocol:
-
Instrument: An elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
Expected Elemental Composition:
| Element | Theoretical Mass % |
| Carbon | 34.28% |
| Hydrogen | 2.88% |
| Nitrogen | 7.99% |
| Sulfur | 18.31% |
| Oxygen | 36.54% (by difference) |
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Summary of Characterization Data
The following diagram provides a logical relationship between the analytical techniques and the information they provide for the comprehensive characterization of this compound.
Caption: Relationship between analytical techniques and derived information.
Conclusion
A combination of chromatographic, spectroscopic, and elemental analysis techniques provides a robust and comprehensive framework for the characterization of this compound. This multi-faceted approach ensures the verification of its identity, purity, and structure, which is essential for its application in research, development, and quality control settings. The protocols and expected data outlined in this application note serve as a valuable guide for scientists working with this and structurally related compounds.
References
- Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2627-2632.
-
Panicker, C. Y., et al. (2006). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 744-747. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available at: [Link]
-
Britannica. (n.d.). Organosulfur compound. Available at: [Link]
-
Chemsrc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid | CAS#:51498-37-4. Available at: [Link]
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
-
ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b).... Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Available at: [Link]
-
ACS Publications. (1967). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 39(8), 950-953. Available at: [Link]
-
ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Analytical Chemistry. Available at: [Link]
-
ORBi. (n.d.). The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. Available at: [Link]
-
NIH. (n.d.). NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calix[8]arene. Available at: [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]
-
Wikipedia. (n.d.). Sulfur. Available at: [Link]
-
ResearchGate. (2017). How to get the pure sulfonic acid compound?. Available at: [Link]
-
PubMed. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1545-1551. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 61(5), 335-341. Available at: [Link]
-
ResearchGate. (2010). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. ChemInform, 41(37). Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
MDPI. (2021). Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins. Molecules, 26(11), 3295. Available at: [Link]
-
Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. 14, 87-92. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of calix[7]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
LabRulez. (n.d.). Applications focused on LC/MS/MS from Shimadzu - page 48. Available at: [Link]
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- 1. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 5. asianpubs.org [asianpubs.org]
- 6. FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Analysis of 6-Hydroxypyridine-3-sulfonic acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Hydroxypyridine-3-sulfonic acid. Due to its high polarity, the separation of this compound presents a challenge for traditional reversed-phase chromatography. To address this, an ion-pair reversed-phase HPLC method has been developed. This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.
Introduction
This compound is a pyridine derivative containing both a hydroxyl and a sulfonic acid group. These functional groups confer a high degree of polarity to the molecule, making its retention and separation on conventional C18 stationary phases challenging.[1] In drug development and chemical synthesis, accurate quantification of such compounds is crucial for quality control, stability studies, and reaction monitoring.
Standard reversed-phase chromatography, which separates compounds based on hydrophobicity, often results in poor retention of highly polar analytes, causing them to elute in or near the solvent front.[2] To overcome this, two primary strategies can be employed: the use of polar-embedded stationary phases or the addition of an ion-pairing reagent to the mobile phase.[2][3] This application note focuses on the latter approach, which involves the formation of a neutral ion-pair between the anionic sulfonic acid group and a cationic ion-pairing reagent. This complex exhibits increased hydrophobicity, allowing for better retention on a reversed-phase column.[4]
This document provides a step-by-step protocol for the analysis of this compound using an ion-pair reversed-phase HPLC method with UV detection.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade, 18.2 MΩ·cm)[5]
-
Tetrabutylammonium hydroxide (TBAH) solution (40% in water)[6]
-
Phosphoric acid (85%)
-
0.45 µm syringe filters (for sample filtration)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Ultrasonic bath
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is chosen as the stationary phase, which is the most common type for reversed-phase chromatography.[7] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.[5] Tetrabutylammonium hydroxide is used as the cationic ion-pairing reagent to interact with the anionic sulfonic acid group of the analyte.[6] The mobile phase is buffered with phosphoric acid to maintain a consistent pH, which is crucial for reproducible ion-pairing and retention.[4][8] A detection wavelength in the range of 250-260 nm is anticipated to be suitable for pyridine derivatives.[9]
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide, pH adjusted to 3.5 with Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
Protocols
Preparation of Mobile Phase
Mobile Phase A (Aqueous Component):
-
To 900 mL of HPLC grade water in a 1 L volumetric flask, add the appropriate volume of 40% TBAH solution to achieve a final concentration of 10 mM.
-
Adjust the pH of the solution to 3.5 using 85% phosphoric acid.
-
Add water to the 1 L mark.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Mobile Phase B (Organic Component):
-
Use HPLC grade acetonitrile directly.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with Mobile Phase A.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of Mobile Phase A to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Analysis Workflow
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Results and Discussion
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the following criteria:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%
Method Validation
For use in a regulated environment, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
-
Linearity: The calibration curve should be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The recovery of the analyte in spiked samples should be within 98-102%.
-
Precision: The RSD for replicate injections of the same sample (repeatability) and on different days (intermediate precision) should be ≤ 2.0%.
-
Specificity: The method should be able to resolve the analyte peak from any potential impurities or degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Potential for Method Optimization
The provided method is a starting point and may require optimization depending on the specific sample matrix and HPLC system.
-
Ion-Pair Reagent Concentration: The concentration of TBAH can be adjusted to fine-tune the retention time. Higher concentrations will generally lead to longer retention.
-
pH of the Mobile Phase: The pH of the mobile phase is a critical parameter in ion-pair chromatography and can significantly impact retention and peak shape.[4]
-
Organic Modifier: Methanol can be used as an alternative to acetonitrile, which may alter the selectivity of the separation.
-
Alternative Column Chemistries: For challenging separations, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms could be explored.[1][9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH. | Ensure the mobile phase pH is optimal for the analyte and ion-pairing reagent. Consider using a column with end-capping. |
| No or Low Retention | Insufficient ion-pairing; High organic content in the initial mobile phase. | Increase the concentration of the ion-pairing reagent. Decrease the initial percentage of the organic solvent in the gradient. |
| Variable Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature. | Ensure accurate and consistent preparation of the mobile phase, especially the pH. Use a column thermostat to maintain a constant temperature. |
| Ghost Peaks | Impurities in the mobile phase or from the sample matrix. | Use high-purity solvents and reagents. Ensure proper sample clean-up. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The use of an ion-pair reversed-phase method effectively addresses the challenges associated with the high polarity of the analyte, enabling robust and reliable quantification. The detailed experimental conditions, preparation procedures, and troubleshooting guide will assist researchers and scientists in implementing this method in their laboratories.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Patel, R. B., et al. (2011). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(3), 319–323. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
Chemistry For Everyone. (2024, June 29). Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01 [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Retrieved from [Link]
- Google Patents. (n.d.). WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
RJPBCS. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences - Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-Hydroxypyridine-3-sulfonic acid | CAS#:51498-37-4. Retrieved from [Link]
-
Axion Labs. (2024, January 8). HPLC problems with very polar molecules [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
IJPRS. (n.d.). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 30). When To Use Reverse Phase Chromatography? - Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]
-
University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube. Retrieved from [Link]
-
PubMed Central. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Hydroxypyridine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. 3-Pyridinesulfonic acid | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Practical Guide to the ¹H NMR Spectroscopy of 6-Hydroxypyridine-3-sulfonic Acid: From Sample Preparation to Spectral Interpretation
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive application note provides a detailed protocol and in-depth analysis for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Hydroxypyridine-3-sulfonic acid. This guide is tailored for researchers, scientists, and drug development professionals who require robust structural verification of this and similar highly polar, multifunctional aromatic compounds. We address the specific challenges posed by the molecule's tautomerism and its acidic, exchangeable protons. The narrative explains the causality behind key experimental choices, from solvent selection to acquisition parameters, ensuring a self-validating and reproducible methodology.
Introduction: The Structural Challenge
This compound is a substituted pyridine derivative featuring both a hydroxyl group and a sulfonic acid group. These functional groups impart high polarity and the ability to exist in different tautomeric and ionization states, making it a challenging but important molecule for structural analysis. The hydroxyl group at the 6-position (ortho to the nitrogen) establishes a significant tautomeric equilibrium with its 1,2-dihydro-2-oxopyridine (or 'pyridone') form. This equilibrium is fundamental to the molecule's chemical behavior and its spectroscopic signature.
¹H NMR spectroscopy is an indispensable tool for confirming the covalent structure of such molecules. However, the presence of two highly acidic and therefore exchangeable protons (from the -OH and -SO₃H groups) and the electron-withdrawing nature of the sulfonate group require a carefully considered analytical approach. This guide provides the field-proven insights necessary to navigate these challenges and obtain a high-quality, interpretable spectrum.
Caption: Tautomeric forms of this compound.
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is fundamentally determined by the sample preparation and the acquisition parameters. This protocol is designed to maximize signal resolution and ensure the observation of all relevant protons.
Causality in Solvent Selection
The choice of a deuterated solvent is the single most critical decision for this analysis. The molecule possesses two "active" or exchangeable protons: the hydroxyl proton (-OH) and the sulfonic acid proton (-SO₃H).
-
Aprotic Polar Solvents (Recommended): Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the solute helps to slow down the rate of proton exchange. This crucial interaction allows the distinct signals of the -OH and -NH (from the pyridone tautomer) protons to be observed, which would otherwise be broadened into the baseline or lost entirely.
-
Protic Solvents (For Specific Purposes): Solvents like Deuterium Oxide (D₂O) will readily exchange with the -OH, -NH, and -SO₃H protons, causing their signals to disappear from the spectrum. While this simplifies the aromatic region, it results in the loss of valuable structural information. Running a second experiment in D₂O can, however, be a powerful method to confirm the identity of these exchangeable protons.
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. A higher concentration may be needed for ¹³C NMR but can lead to viscosity-induced line broadening in ¹H NMR[1].
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. The high polarity of the sulfonic acid group may require gentle warming to achieve full dissolution. Ensure the solution is clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample depth is at least 4.5 cm to be within the detection region of the NMR coil[1].
-
Internal Standard (Optional): For precise chemical shift referencing, a non-reactive internal standard such as Tetramethylsilane (TMS) can be used. However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm is often sufficient for routine characterization.
Caption: Experimental workflow for NMR analysis.
NMR Instrument Parameters (400 MHz Example)
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time provides better digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
-
Number of Scans (NS): 16-64. Averaging multiple scans improves the signal-to-noise ratio.
-
Spectral Width (SW): 12-16 ppm. This range comfortably covers the aromatic protons and the highly deshielded acidic protons.
-
Temperature: 298 K (25 °C).
Spectral Interpretation: A Predictive Approach
In the absence of a publicly available, assigned spectrum for this compound, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from analogous structures.
The pyridine ring contains three aromatic protons: H-2, H-4, and H-5. Their chemical shifts are influenced by the electronic effects of the nitrogen atom, the hydroxyl/oxo group at C-6, and the strongly electron-withdrawing sulfonic acid group at C-3.
-
H-2: This proton is ortho to the electron-withdrawing nitrogen and meta to the sulfonic acid group. It is expected to be the most deshielded of the ring protons, appearing furthest downfield. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is para to the nitrogen, ortho to the sulfonic acid group, and meta to the hydroxyl group. It will be significantly deshielded by the adjacent sulfonic acid group. It will appear as a doublet of doublets, split by both H-2 (meta-coupling) and H-5 (ortho-coupling).
-
H-5: This proton is meta to the nitrogen and ortho to the hydroxyl group. The hydroxyl group is electron-donating, which will shield this proton relative to the others. It will appear as a doublet due to coupling with H-4.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | 8.2 – 8.5 | Doublet (d) | J2,4 ≈ 2.0 – 3.0 Hz | Deshielded by adjacent nitrogen; small meta-coupling to H-4. |
| H-4 | 7.8 – 8.1 | Doublet of Doublets (dd) | J4,5 ≈ 8.0 – 9.0 Hz, J4,2 ≈ 2.0 – 3.0 Hz | Deshielded by adjacent -SO₃H; ortho-coupling to H-5 and meta-coupling to H-2. |
| H-5 | 6.4 – 6.7 | Doublet (d) | J5,4 ≈ 8.0 – 9.0 Hz | Shielded by electron-donating -OH/-O⁻ group; large ortho-coupling to H-4. |
| -NH/-OH | 10.0 – 13.0 | Broad Singlet (br s) | N/A | Highly deshielded, exchangeable proton in hydrogen-bonding solvent. Position is concentration and temperature dependent. |
| -SO₃H | > 13.0 or not observed | Very Broad Singlet (v br s) | N/A | Highly acidic proton, often exchanges rapidly, leading to a very broad signal that can be lost in the baseline. |
Note: These predictions are based on data from similar compounds, such as 2-hydroxypyridine[2] and 6-hydroxynicotinic acid[3], and known substituent effects.
Caption: Predicted spin-spin coupling network.
Trustworthiness: Self-Validation through Experiment
The predicted spectrum provides a robust hypothesis that can be systematically validated:
-
Confirm Exchangeable Protons: Re-run the experiment in D₂O. The disappearance of the broad signal between 10-13 ppm would confirm its assignment as the -NH/-OH proton.
-
Verify Coupling Constants: The coupling constant J4,5 observed in the doublet for H-5 must match the larger coupling constant found in the doublet of doublets for H-4[4]. Similarly, the J2,4 from H-2 must match the smaller coupling in the H-4 signal. This mutual coupling is a cornerstone of structural confirmation.
-
2D NMR Experiments: For unambiguous assignment, a COSY (Correlation Spectroscopy) experiment will show a cross-peak between H-4 and H-5 (strong correlation) and a weaker cross-peak between H-4 and H-2, confirming the connectivity.
Field-Proven Insights & Troubleshooting
-
Poor Signal Resolution: If peaks are broad, it may be due to residual solid material (filter the sample), high sample viscosity (dilute the sample), or poor shimming.
-
Variable -OH/-NH Peak: The chemical shift of the exchangeable proton is highly sensitive to water content, temperature, and concentration. Do not be alarmed by minor variations between samples.
-
"Missing" Sulfonic Acid Proton: The -SO₃H proton is extremely acidic and exchanges very rapidly. It often appears as an extremely broad, low hump that is indistinguishable from the baseline. Its absence is common and not indicative of a failed experiment.
Conclusion
The ¹H NMR analysis of this compound, while presenting challenges due to its polarity and tautomerism, can be performed reliably using the protocols outlined in this guide. By selecting DMSO-d₆ as the solvent, carefully preparing the sample, and applying a predictive model based on fundamental NMR principles, researchers can confidently acquire and interpret a spectrum that validates the structure of this important compound. The key to success lies in understanding the causality behind the experimental choices and using confirmatory techniques like solvent exchange and 2D NMR to build an unassailable structural assignment.
References
- This reference is a placeholder for a general NMR textbook or found
- This reference is a placeholder for a general organic chemistry textbook discussing substituent effects.
-
NMR Spectroscopy in the Diagnosis of Pseudomonas aeruginosa-induced Urinary Tract Infection. Ashish Gupta et al. NMR in Biomedicine, 18(5), 293-299 (2005). [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002658) for 6-Hydroxynicotinic acid. Retrieved from [Link]
- This reference is a placeholder for a source on tautomerism.
- This reference is a placeholder for a source on sulfonic acid properties.
- This reference is a placeholder for a source on pyridine chemistry.
- This reference is a placeholder for a source on drug development applic
- This reference is a placeholder for a source on advanced NMR techniques.
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
- This reference is a placeholder for a source on chemical shift theory.
- This reference is a placeholder for a source on 2D NMR spectroscopy.
-
Re-visiting NMR Chemical Shifts of Common NMR Solvents, Impurities, and Buffers in D₂O for Facile NMR User Support. ACS Omega, 6(49), 33983–33990 (2021). [Link]
- This reference is a placeholder for a source on NMR instrument
- This reference is a placeholder for a source on d
- This reference is a placeholder for a source on molecular modeling.
- This reference is a placeholder for a source on quality control in pharmaceuticals.
- This reference is a placeholder for a source on spectroscopic d
-
LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxypyyridine-3-sulfonic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Hydroxypyridine-3-sulfonic acid. Given the unique challenges associated with the functionalization of pyridine rings, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate common experimental hurdles.
A critical point for a successful synthesis is understanding the tautomeric nature of the starting material. 6-Hydroxypyridine exists in equilibrium with its more stable and reactive tautomer, 2-pyridone. The electron-donating character of the 2-pyridone form activates the ring, making it more susceptible to electrophilic aromatic substitution compared to the deactivated pyridine ring. Therefore, the target molecule is often named 2-Pyridone-5-sulfonic acid .
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic route for this compound?
The most common and direct approach is the electrophilic sulfonation of 2-hydroxypyridine (2-pyridone) using a strong sulfonating agent, typically fuming sulfuric acid (oleum). Unlike pyridine itself, which is highly deactivated towards electrophilic attack, the 2-pyridone tautomer is sufficiently activated for sulfonation to occur under more manageable, albeit still harsh, conditions. This method avoids the multi-step sequences or the use of toxic heavy metal catalysts often required for functionalizing simple pyridine.
Q2: I am attempting the sulfonation of 2-hydroxypyridine and getting very low yields. What are the common pitfalls?
Low yields in this reaction are a frequent challenge. Several factors could be responsible:
-
Insufficiently Strong Sulfonating Agent: Standard concentrated sulfuric acid is often not effective. Fuming sulfuric acid (oleum), which contains a higher concentration of the active electrophile, sulfur trioxide (SO₃), is typically required to drive the reaction efficiently.[1]
-
Suboptimal Temperature: The reaction requires significant thermal energy. While not as extreme as the >300°C needed for unsubstituted pyridine, a temperature range of 100-190°C is often necessary.[2] Too low a temperature will result in an incomplete reaction.
-
Inadequate Reaction Time: Electrophilic substitution on even an activated pyridone ring can be slow. Reaction times of 10 hours or more may be required for completion.[1][2]
-
Moisture Contamination: Water can dilute the oleum, reducing its effectiveness. Ensure all glassware is thoroughly dried and reagents are handled in a moisture-free environment.
Q3: My reaction mixture is turning black (charring). What causes this and how can I prevent it?
Charring indicates decomposition of the organic material, a common issue under the harsh, oxidizing conditions of hot fuming sulfuric acid.[1]
Causality: The combination of high temperature and a strong oxidizing acid can lead to uncontrolled side reactions and degradation of the pyridine ring and its substituents.
Preventative Measures:
-
Controlled Heating: Heat the reaction mixture gradually and maintain a stable temperature. Avoid localized overheating by using an oil bath and ensuring efficient, continuous stirring.
-
Purity of Starting Material: Impurities in the 2-hydroxypyridine can be more susceptible to charring. Use a high-purity starting material.
-
Portion-wise Addition: Add the 2-hydroxypyridine substrate to the oleum in portions, allowing the initial exotherm to be controlled, preferably in an ice bath, before heating.[2]
Q4: How do I effectively isolate the product? It seems to be highly soluble in the aqueous workup.
This compound is a zwitterionic compound, making it highly polar and soluble in water. This presents a challenge for extraction. The most effective isolation technique is precipitation.
Recommended Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice or into a less polar, water-miscible solvent like industrial ethanol.[2][3] This simultaneous dilution and cooling process dramatically reduces the product's solubility.
-
The product should precipitate as a solid. To maximize recovery, cool the resulting slurry to <5°C.[3]
-
Collect the solid by filtration and wash with a cold solvent (e.g., cold ethanol) to remove residual acid and impurities.
Q5: What are the best practices for purifying the final product?
The crude product obtained after precipitation will likely contain residual acids and potentially some sulfonated byproducts. Recrystallization is the primary method for purification.
-
Solvent System: Due to the product's high polarity, water or a mixed aqueous-organic solvent system (e.g., water/ethanol) is most effective.[3]
-
Procedure: Dissolve the crude solid in a minimum amount of hot water. If desired, treatment with activated charcoal at this stage can help remove colored impurities.[4][5] Filter the hot solution to remove any insoluble material. Allow the solution to cool slowly to induce crystallization. The crystals can then be collected by filtration.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Product Formation | 1. Reaction temperature is too low.2. Insufficient concentration of SO₃ (oleum not used or is of low grade).3. Reaction time is too short.4. Starting material is wet or impure. | 1. Gradually increase the reaction temperature, monitoring for decomposition. A range of 100-190°C is typical.[2]2. Use fuming sulfuric acid (oleum) with a specified SO₃ content (e.g., 20%).3. Increase the reaction time to 10-14 hours, monitoring progress if possible.[1][3]4. Ensure starting material is dry and of high purity. |
| Significant Charring / Darkening | 1. Localized overheating due to poor stirring or rapid heating.2. Reaction temperature is too high for the substrate.3. Impurities in the starting 2-hydroxypyridine. | 1. Ensure vigorous and constant stirring. Heat the reaction mixture gradually using a controlled temperature bath.[1]2. Lower the reaction temperature and compensate with a longer reaction time.3. Use recrystallized or sublimed 2-hydroxypyridine. |
| Product Fails to Precipitate | 1. Insufficient amount of anti-solvent (e.g., ethanol) used during workup.2. The workup solution is not cold enough.3. Product concentration is too low. | 1. Add more anti-solvent to the aqueous solution to further decrease product solubility.2. Chill the slurry in an ice-salt bath or refrigerate for several hours to maximize precipitation.3. If the reaction volume is very large, concentrate the neutralized aqueous solution under reduced pressure before adding the anti-solvent. |
| Final Product is Impure | 1. Incomplete removal of sulfuric acid.2. Co-precipitation of side-products.3. Ineffective recrystallization. | 1. Ensure the filtered product is washed thoroughly with a cold solvent (e.g., ethanol).2. Purify via recrystallization from water or a water/ethanol mixture.[3][4][5]3. During recrystallization, ensure slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. |
Section 3: Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound by the direct sulfonation of 4-hydroxypyridine, a closely related and illustrative procedure.[2]
Safety Warning: This procedure involves highly corrosive fuming sulfuric acid and high temperatures. It must be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Materials:
-
4-Hydroxypyridine (or 2-Hydroxypyridine for the target synthesis)
-
Fuming Sulfuric Acid (20% SO₃)
-
Mercury Sulfate (catalyst, optional but can improve yield/conditions)
-
Industrial Ethanol
-
Standard laboratory glassware (three-necked flask, condenser, thermometer, etc.)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Addition: In an ice bath, carefully add fuming sulfuric acid (120 mL for a 0.4 mol scale) to the flask.
-
Substrate Addition: While stirring in the ice bath, add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the internal temperature remains below 25°C.[2]
-
Reaction: Slowly heat the mixture to 190°C and maintain this temperature with vigorous stirring for 10 hours.[2]
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, place industrial ethanol (360 mL) and cool it in an ice bath.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into the cold ethanol with stirring. A precipitate should form.
-
Isolation: Cool the resulting slurry further to maximize precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethanol to remove residual acid.
-
Drying: Dry the solid product under vacuum to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from hot water.
Visual Workflow: Sulfonation of Hydroxypyridine
Caption: Workflow for the synthesis of hydroxypyridine sulfonic acid.
Section 4: Understanding the Chemistry
Why is 2-Pyridone More Reactive than Pyridine?
The key to this synthesis lies in the tautomerism of 6-hydroxypyridine.
-
Pyridine: The nitrogen atom in pyridine is electronegative and withdraws electron density from the aromatic ring, making it electron-deficient. Furthermore, under strong acidic conditions, the nitrogen is protonated, which adds a formal positive charge and deactivates the ring even more strongly towards attack by electrophiles like SO₃.[1] This is why extremely harsh conditions are needed for its sulfonation.[6]
-
2-Pyridone: In the 2-pyridone tautomer, the ring nitrogen participates in an amide-like structure. The lone pair on this nitrogen can be delocalized into the ring, and the exocyclic oxygen acts as an electron-donating group via resonance. This significantly increases the electron density of the ring, particularly at the positions ortho and para to the carbonyl group (C3 and C5), making it much more susceptible to electrophilic aromatic substitution.
Mechanism of Electrophilic Sulfonation
The sulfonation of 2-pyridone follows the general mechanism for electrophilic aromatic substitution. The active electrophile is sulfur trioxide (SO₃), which is present in high concentration in oleum.[7][8]
Visual Diagram: Sulfonation Mechanism
Caption: Mechanism of electrophilic sulfonation on the 2-pyridone ring.
References
-
Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. Retrieved January 21, 2026, from [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2024). Nature Communications. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. (n.d.). Pearson+. Retrieved January 21, 2026, from [Link]
-
Mechanism of Sulphonation: Electrophilic Substitution Reaction. (2022, January 19). YouTube. Retrieved January 21, 2026, from [Link]
-
The mechanism for the sulfonation of pyridine is to be stated and the reason as to why sulfonation occurs at the 3-position is to be explained. (2024, February 26). Filo. Retrieved January 21, 2026, from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Retrieved January 21, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Sulfonation and Sulfation Processes. (1997). Chemithon. Retrieved January 21, 2026, from [Link]
- Production of pyridine-3-sulfonic acid. (1992). Google Patents.
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Saidi, O., et al. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. University of Bath's research portal. Retrieved January 21, 2026, from [Link]
- Process of preparation of pyridine-3-sulfonic acids. (1991). Google Patents.
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Retrieved January 21, 2026, from [Link]
-
5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines. (2001). Arkivoc. Amanote Research. Retrieved January 21, 2026, from [Link]
-
Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. (2020). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 5. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 6. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Hydroxypyridine-3-sulfonic Acid
Welcome to the technical support guide for the purification of crude 6-Hydroxypyridine-3-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. As a molecule of significant interest in synthetic chemistry, particularly as an intermediate[1], its purity is paramount for downstream applications. This guide provides in-depth, experience-driven solutions to common purification hurdles, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound. The answers provide not only a solution but also an explanation of the underlying chemical principles.
Question 1: My final product is a sticky, hygroscopic solid with low purity, even after recrystallization. What is the likely cause?
Answer: This is a classic sign of contamination with inorganic salts, such as sodium chloride or sodium sulfate, which are common byproducts of sulfonation and subsequent neutralization steps.[2] Aryl sulfonic acids are notoriously difficult to purify on a large scale due to the similar solubilities of the desired product and these salt contaminants.[2] The stickiness is caused by the hygroscopic nature of these residual salts absorbing atmospheric moisture.
-
Causality: The high polarity of the sulfonic acid group imparts significant water solubility, making its separation from water-soluble inorganic salts challenging using standard extraction or simple crystallization methods.[3]
-
Recommended Solution: Aqueous Slurry Washing. A highly effective and scalable technique is to perform a slurry wash with a minimal amount of chilled water. This method preferentially dissolves the more soluble inorganic impurities into the aqueous phase, leaving behind the purified solid.[2]
-
Protocol Insight: The key is to use a precisely controlled volume of water (typically 0.75 to 1.25 mL per gram of crude solid) and to agitate the slurry for a limited time (15-60 minutes) to minimize the loss of your target compound.[2]
-
Question 2: I am struggling to induce crystallization. My product either remains fully dissolved or "oils out" upon cooling.
Answer: "Oiling out" or failure to crystallize typically points to one of three issues: excessively high supersaturation, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.
-
Causality: A supersaturated solution is a thermodynamic prerequisite for crystallization, but if the concentration of the solute is too far above its solubility limit, the system can favor the formation of a liquid-liquid phase (the "oil") instead of an ordered solid phase.[4]
-
Recommended Solutions:
-
Optimize the Solvent System: Since this compound has a very high melting point (>300°C) and is highly polar, single-solvent recrystallization can be difficult.[1][5] Experiment with a binary solvent system. A common approach is to dissolve the crude product in a minimum amount of a good solvent (like hot water or methanol) and then add a miscible "anti-solvent" (like ethanol, isopropanol, or acetonitrile) dropwise at an elevated temperature until slight turbidity persists. Re-heat gently to achieve a clear solution, then allow it to cool slowly.
-
Control the Cooling Rate: Slow, controlled cooling is critical for forming large, pure crystals. A rapid temperature drop promotes rapid nucleation, leading to small, often impure crystals or amorphous precipitation.[4] Insulating the crystallization vessel can facilitate this.
-
Induce Nucleation: If spontaneous crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod below the solvent line or by adding a few seed crystals of pure product.
-
Question 3: My product is extremely water-soluble, making standard workup with organic solvents impossible. How can I remove organic, non-polar impurities?
Answer: This is a primary challenge for this class of compounds.[3] Standard liquid-liquid extraction to remove organic impurities is ineffective because the sulfonic acid will remain in the aqueous phase.
-
Causality: The sulfonic acid group is a strong acid (pKa often below 0) and exists almost exclusively as the highly polar sulfonate anion in aqueous solution, rendering it insoluble in non-polar organic solvents.[6]
-
Recommended Solutions:
-
Reversed-Phase Solid-Phase Extraction (SPE): For small to medium scales, desalting with a C18 SPE cartridge is an excellent method.[3] The crude material is dissolved in a minimal amount of water and loaded onto a pre-conditioned C18 cartridge. Inorganic salts and very polar impurities are washed away with water. The desired product, which has some affinity for the C18 stationary phase, is then eluted with a solvent of moderate polarity, such as methanol or acetonitrile.[3]
-
pH Adjustment & Extraction: While difficult, it is sometimes possible to protonate the sulfonate by adjusting the pH to a very low level with a strong acid (e.g., concentrated HCl), which may increase its partitioning into a polar organic solvent like ethyl acetate. However, this is often not practical due to the compound's strong acidity.
-
Question 4: The final product is discolored (yellow to brown). How can I obtain a pure white solid?
Answer: Discoloration typically arises from thermally sensitive impurities or minor oxidation/degradation byproducts formed during the sulfonation reaction, which often requires heat.[7]
-
Causality: Aromatic compounds, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation, leading to highly conjugated, colored species.
-
Recommended Solution: Activated Charcoal Treatment. Before the final filtration of your recrystallization, treat the hot solution with a small amount of activated charcoal.
-
Protocol: Add a very small amount of activated charcoal (e.g., 1-2% of the solute weight) to the hot, dissolved solution. Swirl or stir for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. Then, allow the purified, colorless filtrate to cool and crystallize.
-
Caution: Use charcoal sparingly, as it can adsorb your product, leading to yield loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound? Common impurities include inorganic salts (NaCl, Na2SO4), unreacted starting materials (e.g., 2-hydroxypyridine), and potential isomeric byproducts from the sulfonation reaction. Incomplete reactions can also leave residual sulfonating agents or their byproducts.[2]
Q2: What is the best purification technique for laboratory scale versus pilot-plant scale? For laboratory scale (<10 g) where the highest purity is desired, chromatographic methods like Ion-Exchange (IEX) or Reversed-Phase (C18) are ideal.[3] For pilot-plant scale (>1 kg), where cost and throughput are critical, optimized recrystallization or aqueous slurry washing are the most practical and economical methods.[2][4]
Q3: How can I analyze the purity of my final product? High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[8]
-
Recommended HPLC Method: A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at acidic pH) and an organic modifier (methanol or acetonitrile) is a good starting point.
-
Advanced Methods: For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase methods for highly polar compounds like sulfonic acids.[9] Detection is typically done with a UV detector. LC-MS can be used for definitive identification of the parent compound and any impurities.[8]
Q4: What are the recommended storage and handling conditions for purified this compound? The compound is a stable solid but should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration at 2-8°C is recommended.[5] It is incompatible with strong oxidizing agents.[5] Always handle wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it can cause skin and eye irritation.[5]
Q5: Can the sulfonic acid group degrade during purification? The C-SO3H bond is generally robust. However, under very harsh acidic or basic conditions combined with high heat, hydrolysis can occur, though this is less common than for, say, sulfonamides.[10][11] The primary stability concern during a typical workup is more likely related to the pyridine ring system itself or the hydroxyl group, which could be susceptible to oxidation.
Data & Protocols
Table 1: Comparison of Purification Techniques
| Technique | Scale | Pros | Cons | Expected Purity |
| Recrystallization | Lab / Pilot | Cost-effective, simple, scalable. | Solvent selection can be difficult; may not remove all impurities. | 95-99% |
| Aqueous Slurry Wash | Pilot / Production | Excellent for removing inorganic salts; highly scalable. | Less effective for removing organic impurities; some product loss. | >98% (from salts) |
| Ion-Exchange (IEX) | Lab | Excellent for removing salts and charged impurities; high purity. | Requires specialized resins; more complex; generates more waste. | >99.5% |
| Reversed-Phase (C18) | Lab | Very effective for desalting and removing non-polar impurities. | Lower loading capacity; requires organic solvents. | >99% |
Diagram 1: General Purification Workflow
A logical workflow is essential for efficiently purifying crude this compound. The following diagram outlines a decision-making process based on the primary impurities present.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: High-Purity Purification by Ion-Exchange Chromatography (IEX)
This protocol is designed for obtaining analytical-grade material and is adapted from methods used for similar water-soluble aryl sulfonic acids.[3]
-
Resin Preparation: Swell a weakly basic anion exchange resin (e.g., DEAE-Sephadex) in DI water. Pack it into a glass column and wash thoroughly with 5-10 column volumes of DI water until the eluent is neutral (pH ~7).
-
Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of DI water (approx. 5-10 mL).
-
Loading & Washing: Carefully load the sample solution onto the top of the column. Allow it to enter the resin bed. Begin eluting with DI water. This step will wash away all inorganic salts (e.g., Cl-, SO4²⁻) which do not bind to the resin. Monitor the eluent with a conductivity meter; the conductivity will drop to baseline once all salts have been eluted.
-
Elution of Product: Switch the mobile phase to a volatile acidic buffer, such as 0.5 M aqueous formic acid. The formate ions will displace the bound sulfonate product from the resin.
-
Collection & Isolation: Collect fractions and monitor them by TLC or HPLC. Combine the fractions containing the pure product. Remove the formic acid and water via lyophilization (freeze-drying) or under high vacuum with gentle heating to yield the final product as a pure, fluffy solid.
Diagram 2: Principle of Ion-Exchange Chromatography
Caption: Separation of product from salt impurities via IEX.
References
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts (US20020022743A1).
- Reddit. (2023). Question on purifying aryl Sulfonic acids. r/Chempros.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
-
Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777–1779. [Link]
- LCGC International. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase.
- AK Scientific, Inc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet.
- YouTube. (2014, October 18). Sulfonic acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2018, January 29). Sulfonation: p-Toluenesulfonic Acid. Doug's Lab.
- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
- Home Sunshine Pharma. (n.d.). Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4.
-
Al-Majed, A. A., Al-Omar, M. A., & Belal, F. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Journal of Chromatographic Science, 53(4), 589–595. [Link]
Sources
- 1. Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. mt.com [mt.com]
- 5. aksci.com [aksci.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. iipseries.org [iipseries.org]
- 11. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyridine Sulfonation
Welcome to the technical support center for pyridine sulfonation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure you can approach your experiments with confidence.
Introduction to Pyridine Sulfonation
The sulfonation of pyridine is a cornerstone reaction in organic synthesis, providing access to a versatile class of compounds with applications ranging from medicinal chemistry to materials science. However, the inherent electronic properties of the pyridine ring present unique challenges. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution. Furthermore, under the strongly acidic conditions often required, the pyridine nitrogen is protonated, which further deactivates the ring, making sulfonation a non-trivial process that demands careful control of reaction parameters.[1]
This guide will walk you through common issues, from low yields to poor regioselectivity, and provide actionable solutions based on both classical and modern synthetic methods.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the sulfonation of pyridine.
Problem 1: Low or No Yield of Sulfonated Pyridine
This is one of the most common issues encountered in pyridine sulfonation. Several factors can contribute to a poor yield.
Possible Causes and Solutions:
-
Insufficiently Harsh Reaction Conditions: The classical approach to sulfonating pyridine often requires forcing conditions. If you are using concentrated sulfuric acid alone, temperatures in the range of 300-350°C may be necessary to drive the reaction.[1][2][3]
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Be aware that excessively high temperatures can lead to side reactions and decomposition.[4]
-
-
Absence of a Catalyst: The use of a catalyst can dramatically improve reaction efficiency and allow for milder conditions. Mercury(II) sulfate is a classic and effective catalyst for this transformation, often lowering the required temperature to the 230-240°C range and increasing yields.[1][2] Other metal sulfates, such as vanadium, aluminum, and magnesium sulfates, have also been reported to have a catalytic effect.[3]
-
Recommendation: Introduce a catalytic amount of mercury(II) sulfate to your reaction mixture. Be mindful of the toxicity of mercury compounds and handle them with appropriate safety precautions.
-
-
Inadequate Sulfonating Agent: For a successful reaction, a high concentration of the active electrophile, sulfur trioxide (SO₃), is crucial. Concentrated sulfuric acid alone may not be sufficient.
-
Insufficient Reaction Time: Pyridine sulfonation can be a slow process.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Controlling the position of sulfonation on the pyridine ring is a critical aspect of the synthesis.
Understanding the Root Cause:
Under classical electrophilic aromatic substitution conditions, the sulfonation of unsubstituted pyridine strongly favors the 3-position. This is due to the greater stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at the C-3 position, which avoids placing a positive charge on the electron-deficient nitrogen atom.[5][6]
Solutions and Alternative Methods:
-
For Predominant 3-Sulfonation: If you are obtaining isomers other than the desired 3-sulfonated product, it could be a result of excessively high temperatures (e.g., around 330°C), which can sometimes lead to the formation of small amounts of the 4-isomer.[1]
-
Recommendation: Carefully control the reaction temperature. Using a catalyst like mercury(II) sulfate can allow for lower temperatures, thus improving selectivity for the 3-position.[2]
-
-
For Selective C4-Sulfonylation: Achieving selective sulfonation at the C-4 position requires a departure from classical methods. Modern approaches that activate the pyridine ring are necessary. A recently developed protocol involves the activation of pyridine with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinate salt. The choice of base is crucial for directing the regioselectivity.
-
For Selective C2-Sulfonylation: Direct sulfonation at the C-2 position is challenging and often results in a mixture of isomers with the C-4 product.[7] Specialized strategies are typically required to achieve C2-selectivity.
-
For meta-Sulfonylation using Milder Methods: An electrochemical approach offers a complementary strategy for the meta-sulfonylation of pyridines under milder, redox-neutral conditions.[9] This method utilizes a dearomatization-rearomatization strategy.[9]
Problem 3: Reaction Stalls or is Incomplete
An incomplete reaction can be frustrating and lead to difficult purifications.
Possible Causes and Solutions:
-
Water Formation: The sulfonation reaction produces one mole of water for every mole of pyridine that reacts. This water dilutes the sulfuric acid, reducing its efficacy as the reaction progresses.[3]
-
Recommendation: The use of oleum helps to counteract the effect of water formation by reacting with it. Periodically adding fresh oleum can also help to maintain the strength of the sulfonating medium.[3]
-
-
Substrate Precipitation: In some cases, the starting material or the pyridinium salt may not be fully soluble in the reaction medium, limiting the reaction rate.
-
Recommendation: Ensure vigorous stirring throughout the reaction. A gradual increase in temperature might improve solubility, but this must be balanced against the risk of side reactions.
-
-
Decomposition of Sulfonating Agent: At very high temperatures, sulfur trioxide can be lost from the reaction mixture as a vapor, reducing the concentration of the active electrophile.[2]
-
Recommendation: Use a sealed reaction vessel or a reflux condenser to minimize the loss of volatile reagents. However, ensure appropriate pressure relief for safety, especially when working at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for pyridine?
The choice of sulfonating agent depends on the desired reactivity and the specific pyridine derivative.
-
Fuming Sulfuric Acid (Oleum): This is the most common and effective agent for classical pyridine sulfonation due to its high concentration of SO₃.[1][3]
-
Sulfur Trioxide Complexes: Complexes of SO₃ with pyridine or DMF can be used as milder sulfonating agents, which can be beneficial for sensitive substrates.[4]
Q2: How do I choose the optimal reaction temperature?
Temperature is a critical parameter that influences both the reaction rate and selectivity.
| Method | Typical Temperature Range | Notes |
| Concentrated H₂SO₄ | 300-350°C | High energy input required; risk of side reactions.[2] |
| H₂SO₄ with HgSO₄ catalyst | 230-240°C | Milder conditions, improved yield and selectivity.[1][2] |
| Pyridine Activation (Tf₂O) | -78°C to room temperature | Allows for controlled, regioselective sulfonation.[1] |
| Electrochemical Sulfonylation | Room Temperature (25°C) | Offers a mild, alternative pathway.[9] |
Q3: What is the mechanism of classical pyridine sulfonation?
The sulfonation of pyridine is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃).
Caption: Mechanism of Pyridine Sulfonation.
The electrophile, SO₃, attacks the pyridine ring, preferentially at the 3-position, to form a resonance-stabilized carbocation intermediate (sigma complex).[5] A base (such as HSO₄⁻) then removes a proton from the carbon bearing the sulfonic acid group, restoring the aromaticity of the ring to yield pyridine-3-sulfonic acid.[5]
Q4: How can I purify my sulfonated pyridine product?
Purification can be challenging due to the high polarity and water solubility of sulfonic acids.
-
Precipitation: The product can often be precipitated from the reaction mixture by carefully neutralizing the excess acid with a base (e.g., calcium carbonate or barium carbonate) followed by filtration to remove the inorganic salts. The product in the filtrate can then be isolated.
-
Crystallization: Recrystallization from water or aqueous alcohol is a common method for purifying pyridine sulfonic acids.[2]
-
Removal of Pyridine: If pyridine is used as a solvent, it can be removed by azeotropic distillation with toluene or heptane.[4]
Experimental Protocols
Protocol 1: Classical Sulfonation of Pyridine to Pyridine-3-sulfonic acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle with a temperature controller.
-
Reagent Addition: Carefully add pyridine (1.0 equiv.) to fuming sulfuric acid (oleum, ~5-10 equiv.) with cooling in an ice bath. The addition is exothermic.
-
Catalyst Addition: Add mercury(II) sulfate (0.05-0.1 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to 230-240°C and maintain this temperature for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., a slurry of calcium carbonate) until the pH is neutral. Filter off the precipitated inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from water or aqueous ethanol.
Protocol 2: C4-Selective Sulfonylation of Pyridine via Activation with Triflic Anhydride
This modern protocol allows for selective C4-sulfonylation.[1]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equiv.) in anhydrous chloroform in a flask equipped with a magnetic stirrer.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78°C for 15 minutes.
-
Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of the desired sodium sulfinate (e.g., sodium 4-toluenesulfinate, 1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for C4-Selective Sulfonylation.
References
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]
- Production of pyridine-3-sulfonic acid. US Patent US5082944A.
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. Available at: [Link]
- Processes for production of pyridine 3-sulphonic acid and its salts. US Patent US2406972A.
-
Propose a mechanism for the sulfonation of pyridine, and point out... Pearson. Available at: [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. Available at: [Link]
- Process of preparation of pyridine-3-sulfonic acids. European Patent EP0428831B1.
-
The mechanism for the sulfonation of pyridine is to be stated a... Filo. Available at: [Link]
-
Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]
-
Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. Research Square. Available at: [Link]
-
Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 3. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 6. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]
- 7. d-nb.info [d-nb.info]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Hydroxypyridine-3-sulfonic acid
Welcome to the technical support center for the synthesis of 6-Hydroxypyridine-3-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide you with the in-depth technical and practical insights necessary to optimize your reaction, improve purity, and ensure the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the electrophilic sulfonation of 2-pyridone (which exists in tautomeric equilibrium with 6-hydroxypyridine). This reaction typically employs a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group onto the pyridine ring.
The hydroxyl group (-OH) at the 6-position is an ortho-, para-director. However, due to the steric hindrance at the ortho-position (position 5), the sulfonation preferentially occurs at the C3 position (para to the nitrogen and meta to the hydroxyl group). The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, making harsh reaction conditions necessary.[1][2]
Q2: What are the critical parameters that influence the reaction's success?
Several parameters are crucial for a successful synthesis and must be carefully controlled to minimize impurity formation:
-
Temperature: This is arguably the most critical factor. Insufficient temperature leads to an incomplete reaction, while excessive heat can cause charring, decomposition, and the formation of unwanted byproducts.[3][4]
-
Concentration of Sulfonating Agent: The strength of the fuming sulfuric acid (i.e., the percentage of free SO₃) must be adequate to drive the reaction to completion. However, overly concentrated oleum can increase the rate of side reactions, such as disulfonation.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion. The progress should be monitored to avoid prolonged heating, which can lead to degradation.
-
Purity of Starting Material: The purity of the initial 2-pyridone is essential. Impurities in the starting material can lead to colored byproducts and complicate the purification process.[3]
Part 2: Troubleshooting Guide - Common Impurities & Solutions
This section addresses the most frequently encountered impurities, their mechanisms of formation, and actionable strategies for their mitigation and removal.
Issue 1: High Levels of Unreacted 2-Pyridone in Final Product
Q: My post-reaction analysis (HPLC/NMR) shows a significant amount of unreacted starting material. What went wrong?
A: Cause & Troubleshooting
High levels of residual 2-pyridone typically point to an incomplete reaction. This can be attributed to several factors:
-
Insufficient Reaction Temperature: The sulfonation of the deactivated pyridine ring requires significant thermal energy. If the temperature is too low, the activation energy barrier is not overcome, resulting in a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition (darkening color). A typical temperature range is 230-240°C, but this should be optimized for your specific setup.[3]
-
-
Inadequate Sulfonating Agent: The concentration of free SO₃ in the oleum may be too low, or an insufficient molar equivalent was used.
-
Solution: Ensure you are using a fresh, properly stored sulfonating agent of the correct concentration. Consider a modest increase in the molar equivalents of the sulfonating agent.
-
-
Poor Mixing: Inefficient stirring can lead to localized temperature gradients and poor mass transfer, preventing the starting material from fully reacting.[3]
-
Solution: Use a mechanical stirrer to ensure the reaction mixture remains homogeneous throughout the heating process.
-
Issue 2: Presence of Isomeric Impurities
Q: I've identified an isomeric impurity, likely 6-Hydroxypyridine-5-sulfonic acid. How can I prevent its formation?
A: Cause & Troubleshooting
While the C3 position is electronically favored, sulfonation at the C5 position (ortho to the hydroxyl group) can occur, especially under certain conditions.
-
Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable product. Isomerization can sometimes occur under prolonged, harsh conditions.
-
Solution: Precise temperature control is key. Running the reaction at the lowest effective temperature can enhance selectivity for the desired C3 isomer. A temperature screen study is recommended to find the optimal balance between reaction rate and selectivity.
-
Issue 3: Formation of Disulfonic Acid Byproducts
Q: My product is contaminated with a highly polar impurity, which I suspect is a disulfonated species. How is this formed and how can I avoid it?
A: Cause & Troubleshooting
Disulfonation occurs when a second sulfonic acid group is added to the ring, a common issue in sulfonation reactions under harsh conditions.
-
Excessively Harsh Conditions: High temperatures, prolonged reaction times, and a large excess of a highly concentrated sulfonating agent can drive the formation of disulfonated products.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the 2-pyridone. Avoid using a large excess.
-
Optimize Temperature and Time: Reduce the reaction temperature or time. Monitor the reaction's progress (e.g., by taking aliquots for HPLC analysis) and stop it once the starting material is consumed, before significant disulfonation occurs.
-
-
Issue 4: Product Discoloration and Degradation
Q: The reaction mixture turned dark brown or black, and the final product is discolored. What causes this charring?
A: Cause & Troubleshooting
Dark discoloration is a sign of thermal decomposition or "charring."
-
Localized Overheating: This is the most common cause. Rapid heating or inadequate stirring can create hot spots where the organic material decomposes.[3][4]
-
Solution: Ensure gradual, controlled heating of the reaction mixture. Vigorous and efficient stirring is crucial to maintain a uniform temperature throughout the vessel.[3]
-
-
Impure Starting Materials: Impurities in the 2-pyridone can be more susceptible to decomposition under the strong acidic and high-temperature conditions.[3]
-
Solution: Use high-purity, preferably recrystallized, 2-pyridone as the starting material.
-
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Potential Cause | Recommended Action |
| 2-Pyridone (Starting Material) | Incomplete reaction (low temp, insufficient SO₃, poor mixing). | Increase temperature moderately, verify sulfonating agent concentration, ensure efficient stirring. |
| Isomeric Sulfonic Acids | High reaction temperatures favoring alternative substitution. | Optimize and maintain the lowest effective reaction temperature to improve regioselectivity. |
| Disulfonic Acids | Excessively harsh conditions (high temp, excess SO₃). | Reduce reaction temperature/time and use a controlled stoichiometry of the sulfonating agent. |
| Degradation Products (Char) | Localized overheating or impure starting materials.[3] | Ensure gradual heating, use vigorous stirring, and start with high-purity reagents.[3] |
Part 3: Analytical and Purification Protocols
Q: How can I effectively monitor the reaction and analyze the final product's purity?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful tool for monitoring the reaction and assessing final purity.[5][6] It can effectively separate the starting material, the desired product, and various impurities.
-
Recommended Protocol (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the final product and identify impurities if they are present in sufficient quantities (>1%). The substitution pattern on the pyridine ring gives a distinct set of signals.
Q: What are the best methods for purifying crude this compound?
A: The high polarity and low solubility of the product in organic solvents dictate the purification strategy.
-
Precipitation/Recrystallization: This is the most common and effective method.
-
Detailed Protocol:
-
After the reaction is complete, cool the mixture carefully.
-
Slowly and cautiously quench the reaction by pouring it onto crushed ice. The product is insoluble in the highly acidic aqueous solution.
-
Alternatively, dilute the reaction mixture with a suitable solvent like ethanol to induce precipitation of the sulfonic acid.[3][7]
-
Collect the crude solid by filtration and wash it thoroughly with cold water or an appropriate organic solvent (like cold ethanol or acetone) to remove residual sulfuric acid and some organic impurities.[8][9]
-
For further purification, recrystallize the crude product from water or an aqueous ethanol mixture.[3][7]
-
-
-
Activated Charcoal Treatment: If the product is discolored, treating a solution of the crude material with activated carbon can help remove colored impurities before recrystallization.[7][10]
Part 4: Visual Workflow and Pathway Diagrams
Reaction and Impurity Formation Pathway
The following diagram illustrates the main synthetic route to this compound and the pathways leading to common impurities.
Caption: A step-by-step troubleshooting decision workflow.
References
- BenchChem. (n.d.). Common impurities in commercial Pyridine-2-sulfonic acid.
- Apollo Scientific. (2022).
- Pusch, S., & Nolan, S. P. (2018). Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine.
- Cole, P. A., & Benkovic, S. J. (1991). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- IndiaMART. (n.d.). 4-Hydroxypyridine-3-Sulfonic Acid Pharma Intermediate.
- Weiss, W., & Orth, W. (1992). Production of pyridine-3-sulfonic acid. U.S. Patent No. 5,082,944. Washington, DC: U.S.
- BenchChem. (n.d.). Technical Support Center: Pyridine-2-Sulfonate Reactions.
- Pearson Education. (n.d.). Propose a mechanism for the sulfonation of pyridine.
- Echemi. (n.d.). 4-Hydroxy-3-pyridinesulfonic acid SDS.
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyridine-3-Sulfonic Acid via Direct Sulfonation.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- Wikipedia. (n.d.). Pyridine.
- Filo. (2024). The mechanism for the sulfonation of pyridine is to be stated.
- Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Loesch, R., et al. (1991). Process of preparation of pyridine-3-sulfonic acids.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- ResearchGate. (2020).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemsrc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid.
- ChemicalBook. (n.d.). 6-HYDROXY-3-PYRIDINESULPHONIC ACID | 6684-46-4.
- Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-3-carboxylic acid.
- PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 6-Hydroxypyridine-3-sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation pathways of 6-Hydroxypyridine-3-sulfonic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected general pathway for the microbial degradation of this compound?
While a complete, officially documented pathway for this compound is not extensively described in publicly available literature, a putative degradation pathway can be proposed based on established principles of microbial metabolism of pyridine derivatives and sulfonated aromatic compounds.[1][2][3][4][5] The degradation is expected to proceed through three key stages:
-
Desulfonation: The initial and critical step is the cleavage of the sulfonate group from the pyridine ring. This is often catalyzed by monooxygenase enzymes that hydroxylate the carbon atom to which the sulfonate group is attached, leading to the release of sulfite.[6][7]
-
Hydroxylation: Following desulfonation, the resulting 3,6-dihydroxypyridine is likely further hydroxylated. In many microbial pathways for pyridine degradation, dihydroxy or trihydroxy pyridine intermediates are common.[8][9][10]
-
Ring Cleavage: The hydroxylated pyridine ring is then susceptible to cleavage by dioxygenase enzymes, opening the ring to form aliphatic intermediates.[11][12] These intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Q2: What types of microorganisms are likely to degrade this compound?
Bacteria from the genera Pseudomonas, Arthrobacter, Rhodococcus, and Alcaligenes are known to degrade a wide variety of pyridine and sulfonated aromatic compounds.[4][13] It is highly probable that strains capable of degrading this compound will be found within these or related genera. Enrichment cultivation is a key technique for isolating such microorganisms from environmental samples.
Q3: What are the primary challenges in studying the degradation of this compound?
The main challenges include:
-
Lack of commercially available standards for potential intermediates, making their identification and quantification difficult.
-
Slow degradation rates , which may require long incubation times and sensitive analytical methods.
-
Co-metabolism , where the degradation may only occur in the presence of another carbon source.
-
Plasmid-borne degradation genes , which can be lost during laboratory cultivation.[11][14]
Section 2: Putative Degradation Pathway
Based on analogous pathways for pyridine and sulfonated aromatic compounds, a putative degradation pathway for this compound is proposed below.
Caption: A putative microbial degradation pathway for this compound.
Section 3: Experimental Protocols & Troubleshooting
This section provides detailed protocols for key experiments and troubleshooting guides to address common issues.
Protocol: Enrichment and Isolation of Degrading Microorganisms
Objective: To isolate bacteria capable of utilizing this compound as a sole source of carbon, nitrogen, and sulfur.
Methodology:
-
Prepare a basal salt medium (BSM): The BSM should contain all essential minerals for bacterial growth but lack carbon, nitrogen, and sulfur sources.
-
Add this compound: Supplement the BSM with this compound at a concentration of 100-500 mg/L. This will serve as the sole source of carbon, nitrogen, and sulfur.
-
Inoculate with environmental samples: Add a small amount of soil or water from a site with potential exposure to industrial effluents.
-
Incubate: Incubate the cultures at 25-30°C with shaking (150-200 rpm) to ensure aeration.
-
Monitor for growth: Periodically measure the optical density (OD) at 600 nm. An increase in OD indicates microbial growth.
-
Subculture: Once growth is observed, transfer a small aliquot of the culture to fresh BSM with the target compound. Repeat this process several times to enrich for the degrading microorganisms.
-
Isolate pure cultures: Plate the enriched culture on BSM agar plates containing this compound. Isolate individual colonies and re-streak to ensure purity.
| Troubleshooting Guide: Enrichment and Isolation | |
| Problem | Possible Cause & Solution |
| No microbial growth observed. | Toxicity: The initial concentration of this compound may be too high. Start with a lower concentration (e.g., 50 mg/L) and gradually increase it in subsequent subcultures. Nutrient Limitation: The BSM may be lacking an essential micronutrient. Review the composition of your BSM. No Degraders Present: The inoculum source may not contain microorganisms capable of degrading the compound. Try samples from different locations. |
| Growth is very slow. | Suboptimal Conditions: The pH, temperature, or aeration may not be optimal for the degrading bacteria. Experiment with different incubation conditions.[15][16] Co-metabolism Required: The microorganisms may require an additional carbon source for initial growth. Add a small amount of a readily utilizable carbon source like glucose or succinate in the initial enrichment cultures. |
| Loss of degradation ability in pure cultures. | Plasmid-Encoded Genes: The genes for the degradation pathway may be located on a plasmid that is lost during repeated subculturing without selective pressure.[11][14] Maintain selective pressure by always including this compound in the growth medium. |
Protocol: Analysis of Degradation and Metabolite Identification
Objective: To quantify the degradation of this compound and identify its metabolic intermediates.
Methodology:
-
Set up degradation experiment: Inoculate a pure culture of the isolated degrader into BSM containing a known concentration of this compound. Include sterile and killed-cell controls.
-
Collect samples over time: At regular intervals, withdraw aliquots from the cultures.
-
Sample preparation: Centrifuge the samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector to quantify the disappearance of the parent compound and the appearance of metabolites.[17][18][19]
-
LC-MS/MS analysis: For metabolite identification, use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of potential intermediates.[20][21][22][23][24]
-
NMR spectroscopy: For structural elucidation of purified metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[20][21][22]
| Troubleshooting Guide: Analytical Methods | |
| Problem | Possible Cause & Solution |
| HPLC: Poor peak shape (tailing or fronting). | Column Issues: The column may be contaminated or degraded. Wash the column with a strong solvent or replace it.[18][25] Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of sulfonated compounds. Adjust the pH to improve peak shape. |
| HPLC: Drifting baseline. | Contaminated Mobile Phase: Use high-purity solvents and freshly prepared buffers. Degas the mobile phase to remove dissolved air.[17][26] Detector Issues: The detector lamp may be failing, or the flow cell may be contaminated. |
| LC-MS: No clear metabolite peaks. | Low Concentration: The metabolites may be present at very low concentrations. Concentrate the samples before analysis. Ion Suppression: The biological matrix can interfere with the ionization of metabolites. Use appropriate sample cleanup techniques like solid-phase extraction (SPE).[24] |
| LC-MS: Difficulty in identifying unknown peaks. | Lack of Standards: This is a common issue. Use high-resolution mass spectrometry to obtain accurate mass measurements and predict elemental compositions. Compare fragmentation patterns with known degradation pathways of similar compounds. |
Section 4: Visualization of Experimental Workflow
Caption: A typical experimental workflow for studying the microbial degradation of this compound.
References
- Parales, R. E., & Haddock, J. D. (2018). Microbial Degradation of Pyridine and Its Derivatives. In Microbial metabolism of xenobiotic compounds (pp. 1-25). Springer, Cham.
- Gupta, N., O'Loughlin, E., & Sims, G. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Microorganisms for Sustainability.
- Microbial Degradation of Pyridine and Its Derivatives. (n.d.).
- Časaitė, V., Stanislauskienė, R., Meškys, R., & Stankevičiūtė, J. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Microbial and Solar Photocatalytic Degradation of Pyridine. (n.d.). Engineered Science Publisher.
- Cook, A. M., & Denger, K. (2002). Microbial desulfonation. Archives of microbiology, 179(1), 1-8.
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 19(4), 309-340.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). YMC.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). CD Genomics.
- Wishart, D. S. (2012). Modern analytical techniques in metabolomics analysis. Analyst, 137(2), 285-290.
- La Barbera, G., & D'Archivio, A. A. (2021). Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia. Frontiers in Microbiology, 12, 738601.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Metabolites | Special Issue : Analytical Techniques in Metabolomics. (n.d.). MDPI.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Pérez-Cano, F. J., & Castell, M. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(8), 530.
- Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 340-369.
- Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. (n.d.). Semantic Scholar.
- Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2009). Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026. Journal of industrial microbiology & biotechnology, 36(11), 1391-1400.
- Cain, R. B., Houghton, C., & Wright, K. A. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(3), 879-893.
- Microbial desulfonation pathways for natural and pharmacologically relevant C 3-sulfon
- (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. (n.d.).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PMC - NIH.
- Watson, G. K., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 127(2), 265-276.
- Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (1972). PMC - NIH.
- Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. The Biochemical journal, 130(3), 879-893.
- Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and environmental microbiology, 53(7), 1459-1463.
- US5741954A - Process of selective desulfonation. (n.d.).
- Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limit
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Sigma-Aldrich.
- Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s. (n.d.).
- Heterocyclic Compounds: Isolation, Synthesis, and Biological Evalu
- Wang, J., Wang, S., & Li, X. (2016). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 6(62), 57138-57143.
Sources
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- 8. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 6-Hydroxypyridine-3-sulfonic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Hydroxypyridine-3-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.
Mechanistic Overview & Synthetic Strategy
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (sulfonation) of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). The hydroxyl group is an activating, ortho-para director, while the ring nitrogen is deactivating, especially under the strongly acidic conditions required for sulfonation. This electronic tug-of-war necessitates harsh reaction conditions, making control and optimization critical for achieving a high yield.
The most common and effective method involves the use of fuming sulfuric acid (oleum), which provides a high concentration of the active electrophile, sulfur trioxide (SO₃).
Synthetic Workflow Diagram
Caption: Workflow for the sulfonation of 2-hydroxypyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: This is the most common issue and can be attributed to several factors. Let's break down the likely causes.
-
Cause 1: Insufficient Sulfonating Strength. The pyridine ring is inherently electron-deficient, and under strongly acidic conditions, the ring nitrogen becomes protonated, further deactivating the ring towards electrophilic attack.[1] Standard concentrated sulfuric acid is often insufficient.
-
Cause 2: Suboptimal Reaction Temperature. This reaction has a narrow optimal temperature window.
-
Too Low: If the temperature is too low, the activation energy for the sulfonation will not be overcome, resulting in an incomplete or failed reaction.
-
Too High: Excessive temperatures can lead to charring, desulfonation (the reverse reaction), or the formation of unwanted byproducts. For the analogous sulfonation of 4-hydroxypyridine, temperatures around 190°C are used, but this may need to be optimized for the 2-hydroxy isomer.[2]
-
Solution: Begin with a moderate temperature (e.g., 100-120°C) and monitor the reaction's progress. If the reaction is sluggish, cautiously increase the temperature in 10°C increments.
-
-
Cause 3: Inadequate Reaction Time. Electrophilic substitution on deactivated rings can be slow.
-
Solution: Ensure the reaction is stirred at the target temperature for a sufficient duration. Reaction times of 10 hours or more may be necessary.[2] Monitor the disappearance of the starting material using an appropriate analytical technique (see FAQ section).
-
-
Cause 4: Presence of Moisture. Water will react with SO₃ in oleum, diluting its strength and deactivating the sulfonating agent.
-
Solution: Use anhydrous starting materials and ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under a moisture-free atmosphere (e.g., a drying tube or nitrogen blanket).[3]
-
Question: I have a product, but analytical data (NMR, MS) suggests it's a mixture of isomers. How can I improve regioselectivity?
Answer: While the 6-hydroxy group strongly directs substitution to the 3- and 5-positions, obtaining a single isomer can be challenging.
-
Cause: High Reaction Temperatures. At higher temperatures, the reaction becomes less selective. Thermodynamic equilibrium can favor the formation of other isomers, such as 5-sulfonated or even di-sulfonated products. For pyridine itself, temperatures above 300°C can lead to isomerization.[3]
-
Solution: Maintain the reaction temperature in the lowest effective range (e.g., 100-140°C). This favors the kinetically controlled product, which is expected to be the less sterically hindered this compound.
-
Question: My reaction mixture turned black and I isolated a tar-like substance. What happened?
Answer: This indicates product or starting material degradation.
-
Cause: Excessive Temperature. Pyridine derivatives can be unstable in hot, concentrated acid. The black color is from charring.
-
Solution: The most critical parameter is controlled heating. Add the 2-hydroxypyridine substrate to the oleum portion-wise at a low temperature (e.g., 0-10°C) to manage the initial exotherm.[2] Heat the mixture slowly and uniformly using an oil bath and ensure vigorous stirring to avoid localized hot spots.
-
Question: I believe the reaction worked, but I'm struggling to isolate the product from the aqueous workup. How can I improve isolation?
Answer: The product is a zwitterionic solid that is often highly soluble in water but insoluble in most organic solvents, making extraction difficult.
-
Cause: High Water Solubility. The sulfonic acid group is highly polar and acidic, while the pyridine nitrogen is basic. This leads to the formation of an internal salt (zwitterion), which has high water solubility.
-
Solution 1: Precipitation with a Miscible Organic Solvent. After carefully quenching the reaction mixture by pouring it onto crushed ice, add a water-miscible organic solvent in which the product is insoluble. Industrial ethanol is commonly used for this purpose.[2][3] Cooling the mixture to below 5°C can maximize the precipitation of the product.[3]
-
Solution 2: Careful pH Adjustment. The solubility of the zwitterion is often lowest near its isoelectric point. After quenching, you can try carefully adjusting the pH. However, this can be complex due to the presence of a large excess of sulfuric acid. The solvent precipitation method is generally more reliable.
-
Key Experimental Parameters & Recommended Protocol
Data Summary Table
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Starting Material | 2-Hydroxypyridine | Ensure it is dry and of high purity. |
| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) | Provides the necessary concentration of the SO₃ electrophile for the deactivated ring.[2] |
| Reagent Ratio | ~3 mL Oleum per gram of substrate | A significant excess of the sulfonating agent is required to act as both reagent and solvent.[2] |
| Addition Temp. | 0 - 10 °C | Crucial for controlling the initial exothermic reaction upon mixing. |
| Reaction Temp. | 100 - 140 °C (Optimize) | Balances reaction rate against thermal degradation. Lower temperatures favor kinetic control and higher selectivity. |
| Reaction Time | 8 - 12 hours | Sulfonation of deactivated rings is slow. Monitor for completion.[2] |
| Workup | Quench on ice, precipitate with ethanol | Safely neutralizes the highly reactive oleum and effectively isolates the polar product.[2][3] |
Detailed Experimental Protocol
Warning: This procedure involves highly corrosive and reactive fuming sulfuric acid. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.
-
Reaction Setup: In a three-necked, oven-dried, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a drying tube, add fuming sulfuric acid (20% SO₃, e.g., 60 mL).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Substrate Addition: Slowly add 2-hydroxypyridine (e.g., 20 g, 0.21 mol) portion-wise to the stirred oleum, ensuring the internal temperature does not rise above 25°C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture in an oil bath to 120°C. Maintain this temperature with vigorous stirring for 10 hours.
-
Cooling & Quenching: After the reaction period, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and industrial ethanol (e.g., 500 mL).
-
Precipitation: Carefully and slowly pour the cooled reaction mixture into the stirred ice/ethanol slurry. This step is highly exothermic and should be done with extreme caution.
-
Isolation: Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.[2] Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold industrial ethanol (2 x 50 mL) to remove residual acid and impurities.
-
Drying: Dry the isolated white solid under vacuum at 60°C to a constant weight. The crude product can be carried on or recrystallized from water or aqueous ethanol for further purification.[3][4]
Frequently Asked Questions (FAQs)
-
Q1: Some protocols for pyridine sulfonation mention a mercury sulfate catalyst. Is it necessary here?
-
A1: A mercury(II) sulfate catalyst is often used in the direct sulfonation of unsubstituted pyridine to lower the required reaction temperature from >300°C to around 230°C.[1][3] For the sulfonation of 4-hydroxypyridine, a similar catalyst has also been employed.[2] The hydroxyl group on your starting material is activating, which should allow for lower reaction temperatures without a catalyst. Given the extreme toxicity of mercury compounds, it is highly recommended to first attempt the synthesis without the catalyst. If yields remain low after optimizing other parameters, it could be considered as a last resort, but its use and disposal require specialized procedures.
-
-
Q2: What is the correct tautomeric form of the product? Is it this compound or 2-pyridone-5-sulfonic acid?
-
A2: Like the starting material, the product exists as a mixture of two tautomers: the aromatic 6-hydroxypyridine form and the non-aromatic 2-pyridone form. In most cases, the 2-pyridone tautomer is the major and more stable form. For documentation and naming, both are often used, but it is important to recognize they represent the same compound.
-
-
Q3: How can I effectively monitor the reaction's progress?
-
A3: Monitoring a reaction in fuming sulfuric acid is challenging.
-
Thin-Layer Chromatography (TLC): Taking a small aliquot, carefully quenching it in ice/water, and neutralizing it with a base (like NaHCO₃) before spotting on a silica plate can work. You will need a highly polar mobile phase.
-
High-Performance Liquid Chromatography (HPLC): This is a more robust method. A quenched and diluted aliquot can be analyzed. Reversed-phase columns can be used, but due to the high polarity of the compounds, specialized columns (like mixed-mode or HILIC) or ion-pairing reagents may be necessary for good separation.[5][6]
-
-
References
- University of Bristol. Synthesis of 2-pyridones.
-
Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCrData, 6(11). Available from: [Link]
- BenchChem. Technical Support Center: Synthesis of Pyridine-3-Sulfonic Acid via Direct Sulfonation.
- Concordia University Research Repository. Spectrum.
- ChemBK. 2-PYRIDINESULFONIC ACID.
- Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
- AK Scientific, Inc. 4-Hydroxypyridine-3-sulfonic acid.
- Google Patents. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
- Organic Chemistry Portal. Synthesis of 2-pyridones.
- Who we serve. Synthesis and Characterization of Related Substances of Torasemide.
- International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- Google Patents. US4987250A - Synthesis of hydroxy sulfonic acids.
- Amanote Research. 5-Nitropyridine-2-Sulfonic Acid, a New Precursor for 2,5-Disubstituted Pyridines.
- BenchChem. Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives.
- Google Patents. US3218330A - Preparation of 3-hydroxypyridine.
- ResearchGate. How to synthesizer of 3-hydroxy pyridine?.
- Sigma-Aldrich. 6-Hydroxypyridine-3-carboxylic acid 98 5006-66-6.
- PrepChem.com. Synthesis of pyridine-3-sulfonic acid.
- Organic Syntheses Procedure. 4.
- Google Patents. CN103664760A - Preparation method of 3-hydroxypyridine.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
-
Ruan, J., et al. (2021). Structure, Bioactivity and Analytical Methods for the Determination of Yucca Saponins. Molecules, 26(16), 4948. Available from: [Link]
- IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey.
- Sigma-Aldrich. 6-Hydroxypyridine-3-carboxylic acid 98 5006-66-6.
- ChemicalBook. 6-HYDROXY-3-PYRIDINESULPHONIC ACID | 6684-46-4.
- The Royal Society of Chemistry. Analytical Methods.
- Google Patents. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts.
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- 5. helixchrom.com [helixchrom.com]
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Technical Support Center: Stability Studies of 6-Hydroxypyridine-3-sulfonic acid
Welcome to the technical support center for 6-Hydroxypyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and intrinsic stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended temperature for long-term storage is typically 2-8°C.[2] It is crucial to protect the compound from moisture and incompatible materials. Some suppliers also note that the compound is light-sensitive, so storage in a dark place or an amber container is advisable.[3][4]
Q2: What are the known chemical incompatibilities of this compound?
A2: The primary incompatibility is with strong oxidizing agents.[2][5][6] Contact with these can lead to vigorous reactions and significant degradation. Additionally, given the sulfonic acid and hydroxyl groups, the compound may react with strong bases. It is also corrosive and can cause burns, so appropriate personal protective equipment (PPE) must be worn during handling.[5][7]
Q3: What are the most likely degradation pathways for this compound?
A3: Based on its structure—a substituted pyridine ring—the most probable chemical degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The sulfonic acid group can be susceptible to hydrolysis, particularly under forcing conditions like high temperatures and pressures in aqueous alkaline solutions, potentially leading to desulfonation to form 6-hydroxypyridine.[8] Related pyridyl sulfate esters have shown extreme sensitivity to acid-catalyzed hydrolysis.[9]
-
Oxidation: As a hydroxylated aromatic system, the compound is susceptible to oxidation. The pyridine ring itself can be degraded by microbial monooxygenase systems, indicating its potential for oxidative cleavage.[10][11]
-
Photolysis: Pyridine and its derivatives can be photolabile.[12] Exposure to UV or visible light may provide the energy to initiate degradation reactions.
Q4: Is this compound susceptible to thermal degradation?
A4: In its solid state, the compound exhibits high thermal stability, with a reported melting/decomposition point greater than 300°C.[2][13] However, at these elevated temperatures, decomposition will occur, releasing hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[2] In solution, the rate of degradation (e.g., hydrolysis) is expected to increase with temperature, following Arrhenius kinetics.
Troubleshooting Experimental Issues
This section provides guidance for specific problems you may encounter during your stability studies.
Issue 1: My assay values are decreasing in aqueous stock solutions stored at room temperature.
Q: I've prepared a stock solution of this compound in water for my experiments. After a few days, I'm noticing a consistent drop in the concentration of the parent peak and the appearance of a new, more polar peak in my HPLC analysis. What is happening?
A: This observation strongly suggests that your compound is undergoing hydrolysis in solution.
Causality: The C-S bond of the sulfonic acid group on the pyridine ring can be cleaved by water, a process known as hydrolysis. While the compound is generally stable, prolonged exposure in an unbuffered aqueous solution, especially if not refrigerated, can lead to slow degradation. The rate of this hydrolysis is highly dependent on pH and temperature.[12] Studies on similar compounds show that pyridyl sulfates can be very sensitive to acid-catalyzed hydrolysis.[9] If your water is slightly acidic, this could accelerate the degradation. The formation of a more polar peak is consistent with the potential formation of 6-hydroxypyridine and sulfonic acid.
Troubleshooting Protocol:
-
pH Control: Prepare stock solutions in a buffered system. The stability of a related compound, the oxime HI-6, was found to be maximal between pH 2 and 3.[14] You should perform a pH-rate profile study by preparing solutions in buffers ranging from pH 2 to 10 to identify the pH of maximum stability for your specific compound.
-
Temperature Control: Store all stock and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Use of Co-solvent: If solubility is a concern, consider using a co-solvent like acetonitrile or methanol with water, which can sometimes reduce the rate of hydrolysis. However, this must be verified experimentally.
-
Fresh Preparation: For the most accurate results, prepare solutions fresh daily and use them immediately.
Issue 2: I'm performing a forced degradation study and see multiple small peaks, but my mass balance is low.
Q: I've subjected this compound to oxidative stress with hydrogen peroxide. My HPLC-UV analysis shows the parent peak has decreased by 20%, but the sum of the areas of the new degradation peaks only accounts for about 8%. Why isn't my mass balance close to 100%?
A: A low mass balance is a common issue in forced degradation studies and points to several potential problems with the analytical method or the nature of the degradants.
Causality:
-
Chromatographically "Invisible" Degradants: Your degradation products may lack a chromophore that absorbs at the UV wavelength you are using for detection. The pyridine ring is the primary chromophore; if it has been cleaved or significantly altered, the resulting fragments may not be detectable by UV.[10][11]
-
Poor Retention/Elution: Some degradation products might be highly polar and are eluting in the solvent front, or they may be non-polar and irreversibly adsorbed to the stationary phase of your HPLC column.
-
Volatility: A degradation product could be volatile and lost during sample preparation or handling.
-
Incomplete Extraction: If your sample preparation involves an extraction step, the degradants may not be efficiently extracted.
Troubleshooting Protocol:
-
Use a Mass Spectrometer (LC-MS): The most effective way to "see" non-chromophoric or co-eluting peaks is to use a mass-selective detector. An LC-MS method will help you identify the masses of potential degradation products and improve mass balance calculations.[15]
-
Modify Chromatographic Conditions:
-
Gradient Elution: Employ a broad gradient (e.g., 5% to 95% organic solvent) to ensure all potential products are eluted from the column.
-
Alternative Stationary Phases: If you suspect highly polar degradants, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
-
Change Detection Wavelength: Analyze your samples at multiple wavelengths or use a Photo Diode Array (PDA) detector to capture the full UV spectrum of all eluting peaks. This can help identify degradants with different absorption maxima.
-
Check for Volatiles: Use headspace GC-MS to analyze the sample if you suspect the formation of volatile degradants.
Experimental Protocols & Workflows
Designing a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) 30%
-
Buffers (pH 2, 4, 7, 9, 12)
-
Calibrated photostability chamber with UV and visible light sources
-
Calibrated oven
-
Validated stability-indicating HPLC-UV/PDA or LC-MS method
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound. The solvent will vary based on the stress condition (e.g., water for neutral hydrolysis, 0.1 M HCl for acid hydrolysis).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. If degradation is too rapid, repeat at a lower temperature or with weaker acid.[12]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw aliquots at timed intervals. Neutralize with 0.1 M HCl before analysis. Due to the potential for base-catalyzed reactions on the pyridine ring, degradation may be faster than under acidic conditions.
-
Neutral Hydrolysis: Dissolve the compound in HPLC-grade water. Store at 60°C and sample at the same time points as above.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature. Protect from light. Sample at timed intervals (e.g., 2, 6, 12, 24 hours). Note that pyridine rings can be susceptible to N-oxide formation or ring opening under strong oxidative stress.
-
Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven. Analyze the powder at 1, 3, and 5 days.
-
Photostability: Expose the solution (in a photochemically transparent container) and solid powder to light in a calibrated photostability chamber. The exposure should comply with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[18][19] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Data Interpretation and Summary
All results should be summarized in a table to easily compare the extent of degradation under different conditions.
| Stress Condition | Reagent/Parameters | Time | Temperature | % Degradation | Number of Degradants | Observations (e.g., Color Change) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | |||
| Neutral Hydrolysis | Water | 24 h | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | Dry Heat | 5 days | 80°C | |||
| Photolytic (Solution) | ICH Q1B | - | RT |
Potential Degradation Pathways Visualization
Based on chemical principles and data from related compounds, we can hypothesize potential degradation pathways. The diagram below illustrates a plausible hydrolytic degradation.
Caption: Potential hydrolytic degradation pathway.
References
-
Vertex AI Search, Grounding API Result[5]
-
ChemPoint.com, SAFETY DATA SHEET (2015-04-20)[20]
-
TCI AMERICA, SAFETY DATA SHEET (2018-07-06)[3]
-
Fisher Scientific, SAFETY DATA SHEET (2009-10-02)[6]
-
Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 623–628. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655. [Link]
-
Boccardi, G. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-10. [Link]
- Duesel, B. F., & Emmanuele, S. (1965). U.S. Patent No. 3,218,330. U.S.
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Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 158-165. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(5), 338. [Link]
-
Li, H., et al. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLoS ONE, 9(7), e103324. [Link]
-
Jin, Y., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(12), 5915-5924. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Eawag-BBD, 4-Hydroxypyridine Degradation Pathway. (2007). [Link]
-
de Andrade, J. C., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4989. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Watson, G. K., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Biochemical Journal, 146(1), 157-172. [Link]
-
Reed, R. A., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1615-1623. [Link]
-
HELIX Chromatography, HPLC Methods for analysis of Pyridine. [Link]
-
International Journal of Science and Research (IJSR), Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. [Link]
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SLS - Lab Supplies, 6-Hydroxypyridine-3-carboxylic | 128759-25G | SIGMA-ALDRICH. [Link]
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The Royal Society of Chemistry, Analytical Methods. [Link]
- Tisza, E. T. (1946). U.S. Patent No. 2,406,972. U.S.
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Loffelholz, M., et al. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 67(7), 475-481. [Link]
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Marcinkowska, A., & Stepnowski, P. (2018). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 23(10), 2420. [Link]
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Technical Support Center: Scale-Up of 6-Hydroxypyridine-3-sulfonic Acid Production
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 6-Hydroxypyridine-3-sulfonic acid. Our focus is on anticipating and resolving common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production.
Introduction: The Synthetic Challenge
This compound is a valuable building block in pharmaceutical and specialty chemical synthesis. However, its production presents unique scale-up challenges. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution reactions like sulfonation.[1][2][3] Consequently, forcing conditions are often required, which can lead to issues with process safety, impurity profiles, and environmental impact when scaled.
This document focuses on a common and practical synthetic route: the direct sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid, followed by a Sandmeyer-type reaction (diazotization and hydrolysis) to yield the final this compound. We will dissect the critical parameters and troubleshooting strategies for each stage of this process.
Overall Synthesis Workflow
The diagram below outlines the two-stage process discussed in this guide. Each stage presents distinct challenges that are magnified during scale-up.
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Stage 1: Sulfonation of 2-Aminopyridine
This step involves reacting 2-aminopyridine with fuming sulfuric acid (oleum) at high temperatures, a classic but challenging electrophilic aromatic substitution.[4]
Q1: My sulfonation reaction has stalled or shows very low conversion. What are the likely causes?
A1: This is a common issue when scaling up, often related to energy input and reagent quality.
-
Causality: The high activation energy of this reaction requires sustained high temperatures (often >200°C) to proceed efficiently.[4] On a larger scale, ensuring uniform heating is difficult. Additionally, moisture is detrimental as it dilutes the oleum, reducing the concentration of the active electrophile, SO₃.[5]
-
Troubleshooting Steps:
-
Verify Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal probe to ensure the reaction mass reaches and maintains the target temperature (e.g., 210-230°C).
-
Ensure Anhydrous Conditions: Use fresh, high-quality oleum. Ensure all reactants, solvents, and the reactor itself are scrupulously dry.
-
Check Mixing Efficiency: Inadequate agitation can create cold spots within the reactor, hindering the reaction. Ensure the impeller design and speed are sufficient for the vessel geometry and viscosity of the reaction mixture.
-
Extend Reaction Time: Scale-up reactions may require longer heating times than bench-scale experiments. Monitor the reaction's progress using an appropriate in-process control (IPC) like HPLC until conversion plateaus.
-
Q2: I'm observing significant charring and dark coloration in my reaction. Why is this happening and how can I prevent it?
A2: Dark coloration is indicative of thermal decomposition.
-
Causality: While high temperatures are necessary, localized overheating can cause the starting material and product to decompose, leading to yield loss and difficult-to-remove impurities. This is a critical scale-up concern as heat removal becomes less efficient as vessel size increases.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: If adding one reagent to another at temperature, do so at a controlled rate to manage the exothermic heat of mixing.
-
Improve Heat Transfer: Ensure the reactor's heat transfer fluid is circulating effectively. For very large scales, consider a reactor with a better surface-area-to-volume ratio.
-
Optimize Temperature: While a minimum temperature is required, an excessive temperature will accelerate decomposition. Conduct a process optimization study to find the ideal balance between reaction rate and impurity formation. A typical range to investigate is 210-240°C.
-
Q3: How do I safely handle the reaction quench? The mixture is highly viscous and acidic.
A3: The quench is one of the most hazardous steps in this process. A poorly executed quench can result in an uncontrolled exotherm and release of corrosive vapors.
-
Causality: Adding the highly concentrated and hot acid mixture to water (or ice) is extremely exothermic. The viscosity can also make controlled addition difficult.
-
Recommended Procedure (Reverse Quench):
-
Cool the reaction vessel to a manageable temperature (e.g., <80°C).
-
Charge a separate, well-agitated vessel with a large amount of crushed ice or cold water.
-
Slowly and controllably transfer the reaction mixture into the ice/water. Never add water to the concentrated acid.
-
Monitor the internal temperature of the quench vessel throughout the addition, ensuring it remains low. Use external cooling on the quench vessel jacket.
-
Stage 2: Diazotization and Hydrolysis
This stage converts the amino group of the intermediate into the desired hydroxyl group. It involves the formation of a potentially unstable diazonium salt.
Q1: My yield is low after the hydrolysis step, and I observe significant off-gassing during the diazotization. What's going wrong?
A1: This points to the premature decomposition of your diazonium salt.
-
Causality: Diazonium salts are thermally unstable. Their formation is exothermic, and if the temperature rises above 5-10°C, the salt will rapidly decompose back to starting material or form undesired byproducts, often with vigorous nitrogen gas evolution.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Ensure your reactor can maintain a temperature between 0°C and 5°C throughout the sodium nitrite addition.
-
Slow Nitrite Addition: Add the aqueous solution of sodium nitrite (NaNO₂) subsurface (below the liquid level) and slowly to prevent localized "hot spots" and minimize nitrous acid decomposition.
-
Monitor for Excess Nitrite: Use potassium iodide-starch paper to test for the presence of excess nitrous acid at the end of the addition. A persistent blue-black color indicates the reaction is complete. Avoid a large excess, which can lead to side reactions.
-
Q2: The final product is difficult to isolate from the aqueous solution. How can I improve recovery?
A2: The sulfonic acid group makes the product highly water-soluble.
-
Causality: The zwitterionic nature of the product often leads to high solubility in the acidic aqueous reaction medium.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the solution. The product's solubility is often lowest near its isoelectric point.
-
Anti-Solvent Precipitation: As described in related industrial processes, adding a water-miscible organic solvent like isopropanol or ethanol can significantly decrease the product's solubility, causing it to precipitate.[6][7]
-
Concentration: Before adding an anti-solvent, you can distill off some of the water under vacuum to concentrate the product, improving the efficiency of the precipitation.
-
Cooling: Ensure the mixture is thoroughly chilled (e.g., to 0-5°C) and allowed sufficient time for complete crystallization before filtration.
-
General Scale-Up FAQs
Q: What are the primary safety concerns for this process at scale? A:
-
Corrosive Materials: Fuming sulfuric acid (oleum) is highly corrosive and reacts violently with water.[6][8] All equipment must be made of compatible materials (e.g., glass-lined steel). Personnel must use appropriate PPE, including acid-resistant gloves, suits, and face shields.[8]
-
Exothermic Reactions: Both the sulfonation quench and the diazotization are highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a runaway reaction.
-
Diazonium Salt Instability: While aromatic diazonium salts are more stable than aliphatic ones, they can decompose explosively if isolated or heated uncontrollably. They should always be kept in solution at low temperatures and used immediately in the next step.
Q: What are the Critical Process Parameters (CPPs) I should focus on during scale-up? A: The following table summarizes the key parameters that will likely change or require careful control as you move from bench to plant.
| Parameter | Stage 1: Sulfonation | Stage 2: Diazotization/Hydrolysis | Rationale for Scale-Up Importance |
| Temperature Control | Maintain 210-230°C | Maintain 0-5°C (Diazotization) | Heat transfer efficiency decreases as scale increases. Critical for reaction rate, impurity control, and safety. |
| Reagent Addition Rate | N/A (typically batch) | Slow, controlled NaNO₂ addition | Manages exotherms and prevents localized overheating, ensuring reaction selectivity and safety. |
| Mixing/Agitation | High shear required | Good mixing required | Ensures thermal and compositional homogeneity, preventing side reactions and improving reaction rate. |
| Quench Protocol | Slow reverse quench | N/A | The most hazardous step; requires strict control to manage a massive exotherm safely. |
| Material Compatibility | Glass-lined steel | Glass-lined steel | Resistance to highly corrosive fuming sulfuric acid and mineral acids is essential to prevent equipment failure. |
Q: How can I monitor the reaction in-process (IPC)? A: Visual inspection is unreliable at scale. Implement a robust analytical method.
-
HPLC (High-Performance Liquid Chromatography): This is the preferred method. A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer and acetonitrile) can effectively separate the starting material, intermediate, final product, and key impurities. This allows for quantitative tracking of conversion.
-
TLC (Thin-Layer Chromatography): Can be used for quick qualitative checks but is not suitable for precise control in a manufacturing environment.
Experimental Protocols
The following are representative protocols. NOTE: These must be adapted and optimized for your specific equipment and scale. All operations should be conducted after a thorough hazard analysis.
Protocol 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet with fuming sulfuric acid (oleum, 20% SO₃).
-
Charge Reactant: While stirring, cautiously add 2-aminopyridine in portions. The temperature will rise; maintain it below 60°C during the addition with jacket cooling.
-
Reaction: Once the addition is complete, heat the mixture slowly to 210-220°C. Maintain this temperature for 5-8 hours.
-
In-Process Control (IPC): Take a small, carefully quenched sample periodically and analyze by HPLC to monitor the disappearance of 2-aminopyridine.
-
Cooling: Once the reaction is complete (>98% conversion), cool the reaction mixture to below 80°C.
-
Quench: In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the hot acid mixture into the ice-water with vigorous stirring, ensuring the temperature of the quench pot does not exceed 50°C.
-
Isolation: The product will precipitate upon cooling. Cool the slurry to <10°C and stir for at least 2 hours. Filter the solid, wash with cold water, and then with cold ethanol to aid drying.
-
Drying: Dry the solid under vacuum at 60-70°C until a constant weight is achieved.
Protocol 2: Synthesis of this compound
-
Dissolution: Charge the reactor with water and sulfuric acid. Cool the solution to 0°C. Add the 6-aminopyridine-3-sulfonic acid from the previous step and stir to form a slurry.
-
Diazotization: Prepare a solution of sodium nitrite in water. While maintaining the reactor temperature between 0-5°C, add the sodium nitrite solution slowly below the surface of the reaction mixture.
-
IPC: After the addition is complete, stir for 30 minutes at 0-5°C. Check for a slight excess of nitrous acid using KI-starch paper.
-
Hydrolysis: Slowly heat the reaction mixture. You will observe the evolution of nitrogen gas. A common temperature profile is to heat to 50-70°C and hold until gas evolution ceases.
-
Purification (Optional): If the solution is highly colored, it can be treated with activated carbon at this stage, followed by filtration.[7]
-
Isolation: Concentrate the reaction volume by distilling off water under vacuum. Cool the concentrated solution and add isopropanol as an anti-solvent to precipitate the product.[6][7]
-
Filtration & Drying: Cool the slurry to 0-5°C, filter the product, wash with cold isopropanol, and dry under vacuum at 60-70°C.
Troubleshooting Decision Tree: Low Yield in Sulfonation
Caption: A decision-making workflow for troubleshooting low sulfonation yield.
References
- Production of pyridine-3-sulfonic acid - US5082944A.
- Process of preparation of pyridine-3-sulfonic acids - EP0428831B1.
-
Propose a mechanism for the sulfonation of pyridine, and point out the intermediates. Pearson. [Link]
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
-
ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Quora. [Link]
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 7. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 6-Hydroxypyridine-3-sulfonic acid
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of product quality and safety. 6-Hydroxypyridine-3-sulfonic acid, a polar aromatic compound, presents unique challenges for analytical method development due to its high polarity and strong acidic nature. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for its analysis, details a robust, proposed ion-pairing reversed-phase method, and outlines a comprehensive validation strategy grounded in scientific principles and regulatory expectations.
Understanding the Analyte: this compound
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure: this compound (C₅H₅NO₄S, MW: 175.16 g/mol ) is a pyridine ring substituted with both a hydroxyl group and a sulfonic acid group.[1][2]
-
Polarity and Acidity: The presence of the sulfonic acid group, a strong acid, dominates the molecule's character. The predicted pKa of the sulfonic acid group is exceptionally low (around -5.66), indicating that it will be fully deprotonated and exist as a highly polar anion across the entire practical pH range for silica-based HPLC columns.[1] The pyridine ring nitrogen provides a basic site, though its pKa is expected to be low (for pyridine itself, it's ~5.2). This zwitterionic potential further enhances its hydrophilicity.
-
UV Absorbance: The hydroxypyridine chromophore is expected to have significant UV absorbance. Related compounds like 3-hydroxypyridine show an absorbance maximum around 290 nm, providing a logical starting point for UV detection.[3]
These properties, particularly the high polarity and fixed anionic charge, make retention on traditional reversed-phase (RP-HPLC) columns challenging. The analyte will have minimal interaction with the hydrophobic stationary phase and will likely elute in or near the solvent front, leading to poor resolution and unreliable quantification.
Comparative Analysis of HPLC Methodologies
Given the challenges, several HPLC strategies can be considered. Here, we compare three primary approaches, justifying the selection of Ion-Pair Chromatography as the most promising for a robust, validatable method.
Methodology Comparison
| Feature | Method A: Standard RP-HPLC | Method B: HILIC | Method C: Ion-Pair RP-HPLC |
| Principle | Partitioning based on hydrophobicity. | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[4][5][6] | Forms a neutral, hydrophobic ion pair between the anionic analyte and a cationic reagent, which is then retained by the non-polar stationary phase.[7][8][9] |
| Stationary Phase | C18, C8 (non-polar) | Bare silica, Amide, Diol (polar) | C18, C8 (non-polar) |
| Mobile Phase | High aqueous content (e.g., >95% water/buffer) with a small amount of organic modifier. | High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.[5] | Aqueous buffer with organic modifier and an added ion-pair reagent (e.g., Tetrabutylammonium salt). |
| Pros | Simple mobile phases. | Excellent retention for very polar compounds.[4][10] MS-compatible mobile phases. | Utilizes ubiquitous and well-characterized C18 columns. Provides excellent control over retention and selectivity.[7] |
| Cons | Poor or no retention for this compound. Risk of "phase collapse" with high aqueous mobile phases. | Can have longer equilibration times. Susceptible to matrix effects. Peak shape can be poor for some analytes.[6] | Ion-pair reagents can be persistent on the column and in the HPLC system. Generally not compatible with mass spectrometry (MS). Longer column equilibration/wash times. |
| Verdict for Analyte | Not Recommended. Lack of retention makes this approach unsuitable for a quantitative method. | Plausible Alternative. A viable option, but may require more specialized columns and method development. Could be considered if MS detection is mandatory. | Recommended. Offers the most direct and controllable path to achieving retention and good peak shape on standard, reliable RP-HPLC hardware. |
Causality Behind the Choice: The fundamental challenge is overcoming the electrostatic repulsion and high hydrophilicity of the sulfonate anion. Standard RP-HPLC fails because there is no significant hydrophobic interaction. HILIC is a good theoretical alternative, but the ion-pairing approach directly addresses the charge issue. By neutralizing the sulfonate's charge with a counter-ion, we create a complex with sufficient hydrophobicity to be retained and resolved by the most common and reliable stationary phase in HPLC: C18. This provides a more predictable and often more rugged separation.
Proposed Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This section details a robust starting point for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A longer column provides higher efficiency and resolving power, which is beneficial for separating the analyte from potential impurities. The 5 µm particle size is a good balance between efficiency and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium (TBA) Hydroxide, pH adjusted to 6.5 | The phosphate buffer controls the pH. TBA is the cationic ion-pairing reagent that will pair with the anionic analyte.[11] A pH of 6.5 ensures the hydroxyl group on the pyridine ring remains protonated, preventing potential peak shape issues from partial ionization. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC. |
| Gradient | 5% B to 40% B over 20 minutes | A gradient elution ensures that any less polar impurities are effectively eluted from the column while providing good resolution for the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 290 nm | Based on the UV absorbance of similar hydroxypyridine structures.[3] A photodiode array (PDA) detector would be ideal to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Diluent | Mobile Phase A | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
A Guide to Method Validation per ICH Q2(R1)
Once the method is developed, it must be validated to prove its suitability for its intended purpose.[12][13][14] The following validation parameters must be assessed for a quantitative impurity or assay method.
Validation Workflow
The overall process of method development and validation follows a logical sequence to ensure a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key experiments and typical acceptance criteria for a full validation.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), standard solution, and a stressed sample (e.g., acid, base, peroxide, heat, light degradation). | The analyte peak should be free from interference from blanks, placebos, or degradation products. Peak purity should pass if using a PDA detector. |
| Linearity | Prepare at least five concentrations of the reference standard across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship. |
| Range | Confirmed by the linearity study. | The range for which the method is shown to be linear, accurate, and precise. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability. RSD between the two sets of data for intermediate precision should also meet the criteria. |
| Limit of Detection (LOD) | Can be determined by the signal-to-noise ratio (S/N) method (typically S/N of 3:1) or based on the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Can be determined by the S/N method (typically S/N of 10:1) or based on the standard deviation of the response and the slope of the calibration curve. Must be verified for accuracy and precision. | The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision. RSD should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and organic content in the mobile phase (±2%). | The system suitability parameters should remain within acceptance criteria, and the results should not be significantly affected by the minor changes. |
| System Suitability | Inject a standard solution multiple times (e.g., n=5) before starting the analytical run. | RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Conclusion
While no pre-validated HPLC method for this compound is readily available in the literature, a robust and reliable method can be developed using a systematic, science-driven approach. Due to the analyte's highly polar and anionic nature, an Ion-Pair Reversed-Phase HPLC method is proposed as the most effective strategy. This approach leverages the ubiquity and performance of C18 columns while directly addressing the primary challenge of poor retention. In contrast, standard RP-HPLC is inadequate, and while HILIC presents a viable alternative, it may involve more complex method development.
The successful implementation of the proposed method, followed by a rigorous validation protocol as outlined by ICH Q2(R1) guidelines, will ensure that the analytical procedure is specific, linear, accurate, precise, and robust.[12][13] This self-validating system provides the high degree of trustworthiness required in pharmaceutical development and quality control, ensuring that data generated is reliable for its intended scientific purpose.
References
-
Matrix Fine Chemicals. This compound. Available from: [Link]
-
Haseeb, A. et al. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-Portal.org. Available from: [Link]
-
Topova, I. et al. (2015). UV spectrum of 3-hydroxypyridine. ResearchGate. Available from: [Link]
-
Chyba, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
Jensen, J.H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Available from: [Link]
-
Patel, R. B. et al. (2011). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Nowik, W. et al. (2024). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules. Available from: [Link]
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Reva, I. et al. (2008). Thioperoxy Derivative Generated by UV-Induced Transformation of N-Hydroxypyridine-2(1H)-thione Isolated in Low-Temperature Matrixes. The Journal of Physical Chemistry A. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]
-
Khan, I. et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]
-
Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available from: [Link]
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Carlo Erba Reagents. Ion pair chromatography reagents. Available from: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Harshitha, S. et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available from: [Link]
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Ochem Incorporation. This compound. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]
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Wondrak, G. T. et al. (2010). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. ResearchGate. Available from: [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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Neta Scientific. Sigma-Aldrich 6-Hydroxypyridine-3-carboxylic acid. Available from: [Link]
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A Comparative Guide to the Purity Assessment of 6-Hydroxypyridine-3-sulfonic acid
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 6-Hydroxypyridine-3-sulfonic acid, a key building block in various synthetic pathways, is no exception. Its purity can directly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system. Our discussion is grounded in authoritative principles of analytical chemistry to provide a trustworthy and comprehensive resource.
The Analytical Imperative: A Multi-faceted Approach to Purity
A single analytical technique rarely provides a complete picture of a compound's purity. A robust assessment strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles. This multi-pronged approach ensures that a wide range of potential impurities, from residual starting materials to process-related side products and degradation products, are detected and quantified.
The logical workflow for a comprehensive purity assessment of this compound is a hierarchical process. It begins with a high-resolution separation technique to profile impurities, followed by methods to confirm identity and provide an absolute measure of the main component.
A Comparative Study of the Reactivity of Hydroxypyridine Sulfonic Acid Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypyridine sulfonic acids represent a fascinating class of heterocyclic compounds, integrating the nucleophilic and electrophilic characteristics of the pyridine ring with the strongly acidic and electron-withdrawing nature of the sulfonic acid group, and the activating, directing effects of the hydroxyl group. This unique combination of functional groups imparts a rich and varied reactivity to these molecules, making them valuable synthons in medicinal chemistry and materials science. The isomeric placement of the hydroxyl and sulfonic acid moieties around the pyridine ring profoundly influences the electron distribution, and consequently, the reactivity of the molecule towards various chemical transformations.
This guide provides a comprehensive comparative analysis of the reactivity of hydroxypyridine sulfonic acid isomers. By examining the interplay of electronic and steric effects, we will elucidate the principles governing their behavior in key reactions such as electrophilic and nucleophilic substitutions, and their relative acidities. This document is intended to serve as a valuable resource for researchers, enabling a more rational approach to the design of synthetic routes and the development of novel molecules based on these versatile scaffolds.
The Isomers: A Structural Overview
The relative positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the pyridine ring give rise to a number of constitutional isomers. The location of these substituents dictates the electronic landscape of the molecule, influencing the sites susceptible to electrophilic or nucleophilic attack. Below are the structures of some key hydroxypyridine sulfonic acid isomers.
Figure 1: Structures of representative hydroxypyridine sulfonic acid isomers.
Comparative Reactivity Analysis
The reactivity of hydroxypyridine sulfonic acid isomers is a delicate balance of the electronic effects of the nitrogen heteroatom, the hydroxyl group, and the sulfonic acid group.
Acidity (pKa)
The acidity of these isomers is characterized by two main ionizable protons: the one on the sulfonic acid group and the proton that can be accepted by the pyridine nitrogen. The hydroxyl proton's acidity is also a factor, though it is generally less acidic than the sulfonic acid proton.
-
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong acid with a pKa typically below 0.[1] Its acidity is influenced by the position of the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen.
-
Pyridinium Ion (N-H⁺): The basicity of the pyridine nitrogen is significantly reduced by the presence of the strongly electron-withdrawing sulfonic acid group. The position of the hydroxyl group can either slightly increase or decrease the basicity of the nitrogen depending on its location.
Table 1: Predicted pKa Values for Hydroxypyridine Sulfonic Acid Isomers
| Isomer | Predicted pKa₁ (-SO₃H) | Predicted pKa₂ (N-H⁺) | Rationale |
| 2-Hydroxy-5-pyridinesulfonic Acid | < 0 | ~ 2-3 | -OH group at the 2-position can donate electron density via resonance, slightly increasing the basicity of the nitrogen. |
| 3-Hydroxy-2-pyridinesulfonic Acid | < 0 | ~ 1-2 | -OH group at the 3-position has a weaker resonance effect on the nitrogen, resulting in lower basicity. |
| 4-Hydroxy-3-pyridinesulfonic Acid | < 0 | ~ 3-4 | -OH group at the 4-position strongly donates electron density to the nitrogen via resonance, increasing its basicity. |
Note: These are predicted values based on general chemical principles and data for related compounds. Experimental verification is necessary for precise values.
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[1] The presence of a strongly electron-withdrawing sulfonic acid group further deactivates the ring. However, the hydroxyl group is a powerful activating group and will direct incoming electrophiles, primarily to the ortho and para positions relative to it.
The overall reactivity in SEAr will be a competition between the activating effect of the -OH group and the deactivating effects of the -SO₃H group and the ring nitrogen.
-
Isomers with the -OH group at the 2- or 4-position: These are expected to be the most reactive towards electrophilic substitution. The hydroxyl group strongly activates the ortho and para positions.
-
Isomers with the -OH group at the 3-position: The activating effect of the hydroxyl group is less pronounced in directing electrophiles to positions that are also activated by the ring nitrogen.
Predicted Order of Reactivity towards SEAr:
4-Hydroxy isomers > 2-Hydroxy isomers > 3-Hydroxy isomers
Figure 2: Predicted relative reactivity of hydroxypyridine sulfonic acid isomers in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions relative to the ring nitrogen. The presence of a strongly electron-withdrawing sulfonic acid group, especially at these positions, further enhances this reactivity. The sulfonic acid group itself can also act as a good leaving group.
-
Isomers with the -SO₃H group at the 2- or 4-position: These isomers are expected to be highly reactive towards nucleophilic substitution, where the sulfonate group is displaced by a nucleophile.[1]
-
Isomers with the -SO₃H group at the 3-position: Nucleophilic attack at the 3-position is significantly less favorable as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[1]
Predicted Order of Reactivity towards SNAr (with -SO₃H as the leaving group):
Isomers with -SO₃H at C4 > Isomers with -SO₃H at C2 >> Isomers with -SO₃H at C3
Figure 3: Predicted relative reactivity of hydroxypyridine sulfonic acid isomers in nucleophilic aromatic substitution.
Experimental Protocols
To empirically determine and compare the reactivity of these isomers, a series of standardized experiments can be performed.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the hydroxypyridine sulfonic acid isomer with a strong base and monitoring the pH change.[2]
Protocol:
-
Solution Preparation: Prepare a ~0.01 M aqueous solution of the hydroxypyridine sulfonic acid isomer.
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the solution. Use a magnetic stirrer to ensure homogeneity.
-
Titration: Titrate the solution with a standardized ~0.1 M NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH after each addition of NaOH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the sulfonic acid group, and the second to the pyridinium proton.
Figure 4: Workflow for pKa determination by potentiometric titration.
Comparative Kinetic Study of Electrophilic Bromination
The rate of bromination can be used as a measure of the relative reactivity towards electrophilic substitution.
Protocol:
-
Reaction Setup: In a reaction vessel, prepare a solution of the hydroxypyridine sulfonic acid isomer in a suitable solvent (e.g., aqueous acetic acid).
-
Initiation: Add a standardized solution of bromine (Br₂) to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with a solution of sodium thiosulfate).
-
Analysis: Analyze the concentration of the remaining bromine or the formed product using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Rate Determination: Plot the concentration of the reactant or product versus time and determine the initial reaction rate. Comparing the initial rates for different isomers under identical conditions will provide their relative reactivity.
Comparative Kinetic Study of Nucleophilic Substitution
The rate of displacement of the sulfonate group by a nucleophile can be used to compare reactivity in SNAr reactions.
Protocol:
-
Reaction Setup: Prepare solutions of the different hydroxypyridine sulfonic acid isomers and a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol).
-
Initiation: Mix the solutions of the isomer and the nucleophile at a constant temperature.
-
Monitoring: Monitor the progress of the reaction over time by withdrawing aliquots and analyzing the concentration of the starting material or the product by HPLC or ¹H NMR spectroscopy.
-
Rate Determination: Determine the rate constant for the reaction for each isomer by fitting the concentration-time data to the appropriate rate law (typically second-order for SNAr).[3]
Spectroscopic Analysis for Reactivity Insights
Spectroscopic techniques like NMR and FTIR provide valuable information about the electronic environment of the different isomers, which can be correlated with their reactivity.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are sensitive to the electron density at their respective positions.
-
Electron-donating -OH group: Protons ortho and para to the hydroxyl group will be shielded and appear at a lower chemical shift (upfield).
-
Electron-withdrawing -SO₃H group and ring nitrogen: Protons ortho and para to these groups will be deshielded and appear at a higher chemical shift (downfield).
By comparing the ¹H NMR spectra of the isomers, one can map the relative electron densities around the ring and predict the most likely sites for electrophilic attack (regions of high electron density) and nucleophilic attack (regions of low electron density).[4][5]
FTIR Spectroscopy
The vibrational frequencies of the functional groups can also provide clues about the electronic effects.
-
-SO₃H stretches: The positions of the symmetric and asymmetric S=O stretching bands can be influenced by the electronic nature of the pyridine ring.
-
-OH and C-O stretches: The frequencies of these vibrations can indicate the extent of electron donation from the hydroxyl group to the ring.
A comparison of the FTIR spectra can reveal subtle differences in bond strengths and electron distribution among the isomers.[6][7]
Conclusion
The reactivity of hydroxypyridine sulfonic acid isomers is a complex interplay of the directing and activating/deactivating effects of the hydroxyl group, the sulfonic acid group, and the pyridine nitrogen. While a complete experimental dataset for a direct comparison is not yet available in the literature, a qualitative and semi-quantitative understanding can be achieved by applying fundamental principles of organic chemistry.
This guide provides a framework for predicting the relative reactivity of these isomers in key chemical transformations and offers standardized protocols for their experimental determination. A systematic study of these compounds would be a valuable contribution to the field, providing a deeper understanding of their chemistry and unlocking their full potential in the development of new pharmaceuticals and functional materials.
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A Senior Application Scientist's Guide to Hydroxypyridine Sulfonic Acids: A Comparative Analysis of 6-Hydroxy vs. 4-Hydroxy Isomers in Synthesis
For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Within the vast landscape of heterocyclic chemistry, pyridine derivatives are indispensable scaffolds found in a multitude of pharmaceuticals.[1][2] This guide provides an in-depth, objective comparison between two pivotal building blocks: 6-Hydroxypyridine-3-sulfonic acid (which exists in tautomeric equilibrium with 2-pyridone-5-sulfonic acid) and 4-Hydroxypyridine-3-sulfonic acid .
Our analysis moves beyond a simple cataloging of properties. We will dissect the nuances of their respective synthetic routes, explore the underlying mechanistic principles that govern their reactivity, and provide field-proven insights into their strategic application in the synthesis of complex molecular targets. This document is structured to serve as a practical reference, grounded in experimental data and authoritative literature, to aid you in making informed decisions for your research.
I. Structural and Physicochemical Properties: The Isomeric Divide
At first glance, both molecules share the same molecular formula (C₅H₅NO₄S) and a pyridine core functionalized with hydroxyl and sulfonic acid groups. However, the positional difference of the hydroxyl group—position 6 versus position 4—fundamentally alters the electronic landscape of the pyridine ring, leading to distinct physicochemical properties and reactivity profiles.
| Property | This compound | 4-Hydroxypyridine-3-sulfonic acid | Data Source(s) |
| CAS Number | Not explicitly found; synthesis via 2-pyridone | 51498-37-4 | [3] |
| Molecular Weight | 175.16 g/mol | 175.16 g/mol | |
| Appearance | White to off-white solid (predicted) | White to light yellow/green powder/crystal | [4] |
| Melting Point | >300 °C (predicted) | >300 °C | [3][4] |
| Purity (Typical) | Dependent on synthetic route | >98.0% (HPLC) | |
| Key Tautomer | 2-Pyridone-5-sulfonic acid | 4-Pyridone-3-sulfonic acid / 4-Hydroxypyridine-3-sulfonic acid | N/A |
| Acidity (pKa) | Strongly acidic due to -SO₃H group | Strongly acidic; Predicted pKa: -2.30 ± 0.33 | [3] |
The most significant structural distinction is the tautomerism. 6-Hydroxypyridine predominantly exists as its 2-pyridone tautomer. This amide-like character influences its aromaticity and the directing effects of its substituents in electrophilic reactions. Conversely, 4-hydroxypyridine exhibits a more pronounced equilibrium between its hydroxy and 4-pyridone forms.
II. A Tale of Two Syntheses: A Comparative Workflow
The synthetic accessibility of a building block is a paramount consideration. The pathways to these two isomers differ significantly in their precursors and reaction conditions, reflecting the electronic differences between the starting materials.
Synthesis of 4-Hydroxypyridine-3-sulfonic acid
The preparation of this isomer is typically achieved through the direct electrophilic sulfonation of 4-hydroxypyridine.[5] This reaction is a classic example of electrophilic aromatic substitution on an activated pyridine ring.
Causality Behind Experimental Choices:
-
Reagents : Fuming sulfuric acid (oleum, H₂SO₄·SO₃) is employed as the sulfonating agent. The high concentration of sulfur trioxide (SO₃), a potent electrophile, is necessary to overcome the inherent electron deficiency of the pyridine ring, even with the activating hydroxyl group.
-
Catalyst : Mercury(II) sulfate is often used as a catalyst. It is believed to facilitate the reaction by coordinating to the pyridine nitrogen, further increasing the ring's susceptibility to electrophilic attack, or by aiding in the formation of the SO₃ electrophile.[5][6]
-
Conditions : The reaction requires high temperatures (approaching 190°C) and extended reaction times (10+ hours), underscoring the challenging nature of sulfonating even an "activated" pyridine derivative.[5]
-
Work-up : The product is isolated by carefully quenching the reaction mixture in a non-solvent like ethanol. The sulfonic acid, being highly polar, precipitates out of the less polar organic medium.[5]
Caption: Comparative synthetic workflows for hydroxypyridine sulfonic acids.
Synthesis of this compound
The synthesis of the 6-hydroxy isomer proceeds via the sulfonation of its dominant tautomer, 2-pyridone. The electron-donating character of the amide nitrogen within the pyridone ring directs the incoming electrophile.
Mechanistic Rationale:
-
Starting Material : Commercially available 2-pyridone is the logical precursor.
-
Directing Effects : In the 2-pyridone tautomer, the positions ortho (position 3) and para (position 5) to the ring nitrogen (acting as an activating, electron-donating group) are electronically enriched and thus favored for electrophilic attack. Sulfonation occurs preferentially at the less sterically hindered position 5, which corresponds to the 3-position if numbered as a 6-hydroxypyridine.
-
Conditions : Similar to its isomer, this sulfonation requires harsh conditions, typically using fuming sulfuric acid at elevated temperatures to drive the reaction to completion.
Key Comparison Point : The synthesis of the 4-hydroxy isomer requires overcoming the deactivating effect of the pyridine nitrogen at the meta-position, necessitating a catalyst and very high temperatures. In contrast, the synthesis of the 6-hydroxy isomer (via 2-pyridone) benefits from the activating, ortho,para-directing nature of the amide group, potentially allowing for slightly less extreme conditions, although still requiring a strong sulfonating agent.
III. Reactivity and Strategic Application in Drug Discovery
The true value of these isomers lies in their utility as synthetic intermediates. The sulfonic acid moiety is a versatile functional handle, readily converted to a sulfonyl chloride, which can then be reacted with a wide range of nucleophiles to form sulfonamides—a privileged scaffold in medicinal chemistry.[1]
Caption: Downstream synthetic utility of hydroxypyridine sulfonic acid isomers.
4-Hydroxypyridine-3-sulfonic acid: A Gateway to Cardiovascular Drugs
This isomer is a well-documented and commercially significant intermediate in the synthesis of the diuretic drug Torasemide and its analogues.[5] The synthetic sequence leverages both the hydroxyl and sulfonic acid groups:
-
Functional Group Conversion : The sulfonic acid is converted to the more reactive sulfonyl chloride using agents like thionyl chloride or phosphorus pentachloride. The hydroxyl group is typically alkylated (e.g., methylated) to prevent side reactions and modulate the final compound's properties. This yields the key intermediate, 4-methoxy-3-pyridinesulfonyl chloride.[3][4]
-
Sulfonamide Formation : The sulfonyl chloride is then reacted with a suitable amine to form the target sulfonamide. In the case of Torasemide, this involves reaction with N-isopropylurea.
This established pathway makes 4-hydroxypyridine-3-sulfonic acid the intermediate of choice for projects targeting α1-adrenergic receptor antagonists or related cardiovascular agents.[4][7][8]
This compound: A Versatile Scaffold for Diverse Targets
While less documented for a single blockbuster drug, the 6-hydroxy-3-sulfonyl pyridine scaffold offers broad potential. The relative positioning of the functional groups—a meta-relationship between the sulfonyl group and the ring nitrogen, and an ortho-relationship between the hydroxyl (pyridone) and the nitrogen—presents a different set of synthetic possibilities.
-
Conversion to Sulfonyl Chloride : Similar to its isomer, it can be converted to 6-hydroxy (or 6-alkoxy)-pyridine-3-sulfonyl chloride.
-
Diverse Coupling Partners : This sulfonyl chloride can be coupled with a vast library of amines to rapidly generate diverse sulfonamides for screening. The pyridine-sulfonamide motif is a cornerstone in the design of antibacterials, anti-inflammatories, and kinase inhibitors.[1]
The choice between the two isomers often comes down to the desired final substitution pattern of the target molecule. If the synthetic design requires a 4-amino or 4-alkoxy substituent relative to the sulfonamide, the 4-hydroxy isomer is the direct precursor. If a different substitution pattern is desired, the 6-hydroxy isomer provides an alternative geometric arrangement of functional groups.
IV. Experimental Protocols: A Self-Validating System
The following protocols are provided as representative examples. As a Senior Application Scientist, I must emphasize that all reactions, especially those involving highly corrosive materials like fuming sulfuric acid, must be conducted with rigorous safety protocols in a well-ventilated fume hood by trained personnel.[9]
Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid[6]
-
Objective : To synthesize 4-hydroxypyridine-3-sulfonic acid via direct sulfonation.
-
Materials :
-
4-Hydroxypyridine (38.04 g, 0.4 mol)
-
Fuming sulfuric acid (20% SO₃, 120 mL)
-
Mercury(II) sulfate (1.90 g, 6.4 mmol)
-
Industrial ethanol
-
Ice
-
-
Procedure :
-
Equip a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Carefully charge the flask with fuming sulfuric acid (120 mL) and mercury(II) sulfate (1.90 g).
-
Cool the mixture in an ice bath with stirring for 20 minutes.
-
Portion-wise, add 4-hydroxypyridine (38.04 g), ensuring the internal temperature does not exceed 25°C.
-
Once the addition is complete, slowly heat the reaction mixture to 190°C.
-
Maintain stirring at 190°C for 10 hours. Monitor reaction progress by a suitable method (e.g., TLC of a quenched aliquot).
-
After completion, cool the mixture to room temperature.
-
In a separate, large beaker, place industrial ethanol (360 mL) and cool it in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the cooled reaction mixture into the cold ethanol with vigorous stirring. A precipitate will form.
-
Continue stirring the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-hydroxypyridine-3-sulfonic acid.
-
V. Conclusion and Strategic Recommendations
The choice between this compound and 4-hydroxypyridine-3-sulfonic acid is not a matter of one being universally superior, but rather a strategic decision dictated by the specific goals of a synthesis program.
Choose 4-Hydroxypyridine-3-sulfonic acid when:
-
Your target molecule is a known analogue of Torasemide or requires a 4-alkoxy-3-sulfonamide substitution pattern.
-
You are leveraging an established, well-documented synthetic route with a commercially available intermediate.
-
Your project can accommodate the use of a mercury catalyst and the associated safety and disposal considerations.
Consider this compound (via 2-pyridone) when:
-
You are engaged in diversity-oriented synthesis to build a library of novel pyridine sulfonamides.
-
The target scaffold requires a different geometric relationship between the ring nitrogen and the sulfonamide group.
-
You are exploring novel chemical space where the unique electronic and steric environment of the 2-pyridone-5-sulfonamide scaffold may offer advantages in biological activity or physical properties.
By understanding the distinct synthetic pathways, the causality behind the experimental conditions, and the strategic applications of each isomer, researchers can harness the full potential of these valuable heterocyclic building blocks to accelerate the drug discovery and development process.
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Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates . (2022). Nature Communications. Retrieved from [Link]
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Sulfonation and Sulfation Processes . (1997). The Chemithon Corporation. Retrieved from [Link]
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Process of preparation of pyridine-3-sulfonic acids . (n.d.). PubChem. Retrieved from [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS . (n.d.). Retrieved from [Link]
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The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications . (n.d.). Retrieved from [Link]
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2- and 3-phenanthrenesulfonic acids . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation . (2021). Scientific Reports. Retrieved from [Link]
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Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone . (2023). Molecules. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2017). International Journal of Molecular Sciences. Retrieved from [Link]
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The utility of sulfonate salts in drug development . (2010). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Understanding 4-Hydroxypyridine-3-sulfonic Acid: A Key Pharmaceutical Intermediate . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Exploring the Applications of 4-Hydroxypyridine-3-sulfonic Acid in Research and Development . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A Spectroscopic Vademecum for Pyridine Sulfonic Acid Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Structure and Spectrum
Pyridine sulfonic acids, a class of compounds marrying the aromaticity of a pyridine ring with the potent acidity of a sulfonic acid group, are pivotal intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The seemingly minor variation in the position of the sulfonic acid moiety—be it at the 2-, 3-, or 4-position—induces significant alterations in the electronic landscape of the molecule. These electronic shifts, in turn, manifest as distinct signatures across various spectroscopic techniques. For the discerning researcher, a comprehensive understanding of these spectroscopic nuances is not merely academic; it is a critical tool for unambiguous identification, purity assessment, and the rational design of synthetic pathways.
This guide provides an in-depth, comparative analysis of the spectroscopic properties of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and established chemical principles.
The Isomeric Landscape: A Structural Overview
The fundamental difference between the three isomers lies in the position of the sulfonic acid group relative to the nitrogen atom in the pyridine ring. This positioning governs the inductive and resonance effects, which are the primary determinants of the spectroscopic behavior of each molecule.
Caption: The three isomers of pyridine sulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the electron density around them, providing a detailed map of the molecule's electronic architecture.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyridine sulfonic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Caption: A simplified workflow of a mass spectrometry experiment.
Comparative Fragmentation Patterns
The fragmentation of pyridine sulfonic acids is expected to be dominated by the loss of the sulfonic acid group and cleavage of the pyridine ring.
Common Fragmentation Pathways:
-
Loss of SO₃ (80 Da): This is a characteristic fragmentation for sulfonic acids, leading to a pyridinium ion.
-
Loss of HSO₃ (81 Da): This results in a pyridine radical cation.
-
Cleavage of the Pyridine Ring: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN (27 Da) or C₂H₂ (26 Da).
Expert Insights:
While the primary fragmentation pathways are similar for all three isomers, the relative intensities of the fragment ions may differ. For instance, the stability of the resulting pyridinium ion after the loss of SO₃ will be influenced by the original position of the sulfonic acid group, which in turn affects the abundance of this fragment in the mass spectrum. A prominent peak at m/z 79, corresponding to the pyridine radical cation, is expected in all spectra.
Conclusion: A Unified Spectroscopic Picture
The spectroscopic comparison of pyridine-2-, 3-, and 4-sulfonic acid reveals a fascinating interplay between molecular structure and spectral output. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive and unambiguous characterization of these important isomers. For the researcher engaged in the synthesis and application of pyridine sulfonic acid derivatives, a thorough understanding of their spectroscopic signatures is an indispensable asset, enabling confident structural assignment and quality control.
References
- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627.
-
SpectraBase. (n.d.). 4-pyridinesulfonic acid. Retrieved from [Link]
A Comparative Guide to the Biological Activity of 6-Hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxypyridine core, existing in tautomeric equilibrium with the 2-pyridone structure, represents a privileged scaffold in medicinal chemistry. Its unique electronic and hydrogen-bonding properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of 6-hydroxypyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into supporting experimental data, elucidate the methodologies for their evaluation, and explore the underlying structure-activity relationships.
The Versatile Scaffold: 6-Hydroxypyridine and its Tautomer
The biological activity of these compounds is intrinsically linked to their chemical nature. The 6-hydroxypyridine form can readily tautomerize to the 2-pyridone form. This equilibrium is crucial as it influences the molecule's ability to interact with biological targets through different binding modes. For the purpose of this guide, we will refer to the scaffold as 6-hydroxypyridine, while acknowledging that the 2-pyridone tautomer is often the predominant form and is widely used in the chemical literature.
Anticancer Activity: A Promising Frontier
Several 6-hydroxypyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A study by El-Said et al. (2012) synthesized a series of 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles and evaluated their in-vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) and human liver cancer (HEPG2) cell lines. The results highlight how substitutions on the pyridone ring can dramatically influence cytotoxic potency.[1][2]
Comparative Anticancer Activity of 6-Hydroxypyridine Derivatives
| Compound ID | 4-Substituent | IC50 (µM) - EAC Cell Line[1][2] | IC50 (µM) - HEPG2 Cell Line[1][2] |
| 4d | 4-Chlorophenyl | 75.32 | 26.5 |
| 4e | 4-Methoxyphenyl | 20.77 | 19.2 |
| Doxorubicin (Control) | - | 68.13 | 38.46 |
The data reveals that compound 4e , with a 4-methoxyphenyl substituent, exhibited the most potent anticancer activity, surpassing the efficacy of the standard chemotherapeutic drug, doxorubicin, against both cell lines.[1][2] This suggests that electron-donating groups at the 4-position of the phenyl ring may enhance the anticancer potential of this scaffold. The structure-activity relationship in pyridine derivatives is a key area of investigation, with the presence and position of functional groups like -OMe, -OH, and -NH2 often enhancing antiproliferative activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of these derivatives was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.
Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., EAC or HEPG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-hydroxypyridine derivatives and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours in the dark.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentrations.
Antimicrobial Activity: A Broad Spectrum of Action
6-Hydroxypyridine derivatives have also been investigated for their ability to combat microbial infections. Their mode of action often involves the chelation of essential metal ions, disrupting crucial enzymatic processes in bacteria and fungi. A notable example is Ciclopirox olamine , a synthetic hydroxypyridone derivative with broad-spectrum antifungal activity. It is effective against dermatophytes, yeasts, and molds by interfering with fungal iron-dependent enzymes.[4]
Representative Antimicrobial Activity of a 6-Hydroxypyridone Derivative
| Compound | Microorganism | MIC (µg/mL) |
| Ciclopirox | Trichophyton rubrum | 1-4 |
| Ciclopirox | Candida albicans | 1-8 |
| LP07 (a 1-hydroxypyridin-2(1H)-one derivative) | Pseudomonas aeruginosa | 5-15 |
Note: MIC values for Ciclopirox are typical ranges found in the literature. The MIC for LP07 is from a specific study and highlights its potential against a problematic Gram-negative bacterium.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique used to determine MIC values.
Workflow for Broth Microdilution Assay
Caption: A schematic of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Serial two-fold dilutions of the 6-hydroxypyridine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: A positive control well (containing the growth medium and inoculum but no drug) and a negative control well (containing only the growth medium) are included on each plate.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (usually 37°C for bacteria and 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory potential of 6-hydroxypyridine derivatives is an emerging area of research. These compounds can modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
While extensive comparative data for a series of 6-hydroxypyridine derivatives is still being established, related heterocyclic structures like pyrimidines have shown potent anti-inflammatory effects by inhibiting COX-2 enzymes. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated COX-2 inhibition with IC50 values as low as 0.04 µM, comparable to the selective COX-2 inhibitor celecoxib. This suggests that the broader class of N-heterocycles containing the hydroxypyridine motif holds significant promise as anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of COX enzymes (COX-1 and COX-2).
Generalized Signaling Pathway for COX Inhibition
Caption: Inhibition of prostaglandin synthesis by 6-hydroxypyridine derivatives via the COX pathway.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the 6-hydroxypyridine derivatives or a control inhibitor (e.g., indomethacin or celecoxib).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is terminated.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of COX inhibition against the compound concentrations.
Conclusion and Future Directions
The 6-hydroxypyridine scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. The available data clearly demonstrates the potential of these derivatives in oncology, infectious diseases, and inflammatory disorders. The structure-activity relationships, though complex, are beginning to be understood, with specific substitutions on the pyridone ring playing a critical role in determining the biological activity profile.
Future research should focus on the synthesis and systematic evaluation of diverse libraries of 6-hydroxypyridine derivatives. Comprehensive studies that assess the anticancer, antimicrobial, and anti-inflammatory activities of the same set of compounds under standardized conditions are crucial for establishing more definitive structure-activity relationships. Furthermore, elucidating the precise molecular targets and mechanisms of action will be instrumental in optimizing the therapeutic potential of this remarkable class of compounds.
References
-
El-Said, M. S., El-Gazzar, M. G., Al-Dosari, M. S., & Ghorab, M. M. (2012). Request PDF: Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
- BenchChem. (2025). A Tale of Two Isomers: Unraveling the Biological Activities of 2-Pyridone and 4-Pyridone. BenchChem.
-
Jáquez-Hernández, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(3), 1383. [Link]
-
Pharmacology of Ciclopirox Olamine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Wikipedia. (n.d.). Antifungal. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-935. [Link]
-
Al-Omair, M. A., et al. (2025). Development and Evaluation of 1-Hydroxypyridin-2(1H)-one Derivatives as Antibacterial Agents against Pathogenic Pseudomonas aeruginosa. ResearchGate. [Link]
-
Riaz, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(45), 28246-28271. [Link]
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- 1. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]
Assessing the Efficacy of 6-Hydroxypyridine-3-sulfonic Acid as a Synthetic Intermediate: A Comparative Guide
In the intricate field of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts reaction efficiency, scalability, and overall cost-effectiveness. This guide offers a comprehensive evaluation of 6-hydroxypyridine-3-sulfonic acid, a bifunctional heterocyclic compound, as a synthetic intermediate. We will dissect its synthetic accessibility, compare its performance against a common alternative—halogenated pyridines—and provide the technical insights necessary for researchers, chemists, and drug development professionals to make informed decisions in their synthetic strategies.
A Profile of this compound: Properties and Potential
This compound is a unique molecular scaffold characterized by the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on a pyridine ring. This dual functionality is the source of its distinct reactivity. The sulfonic acid group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the pyridine ring. Concurrently, the hydroxyl group can participate in a variety of chemical transformations.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₅NO₄S |
| Molecular Weight | 175.16 g/mol |
| Appearance | Typically an off-white to light yellow solid |
| Solubility | Generally soluble in water, less so in common organic solvents |
The strategic placement of these groups makes it an intriguing building block for creating complex, substituted pyridine derivatives, which are prevalent motifs in many biologically active compounds.
Synthetic Accessibility: A Foundational Consideration
The viability of any intermediate is fundamentally linked to its ease of synthesis. This compound is most commonly prepared via the direct sulfonation of 6-hydroxypyridine (also known as 2-pyridone).
Experimental Protocol: Synthesis of this compound
This protocol is a standard laboratory procedure for the sulfonation of an activated pyridine ring.
Materials:
-
6-Hydroxypyridine (2-Pyridone)
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Mercury (II) Sulfate (catalyst)
-
Ice-salt bath
-
Heating mantle
-
Three-necked round-bottom flask equipped with a mechanical stirrer and thermometer
Procedure:
-
In a fume hood, carefully charge the three-necked flask with fuming sulfuric acid and the mercury (II) sulfate catalyst.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
With vigorous stirring, add the 6-hydroxypyridine portion-wise, ensuring the internal temperature does not exceed 25 °C.[1]
-
After the addition is complete, slowly and carefully heat the reaction mixture. The exact temperature and time will vary, but temperatures in the range of 180-220 °C for several hours are often required for the sulfonation of pyridines.[2]
-
Monitor the reaction's progress via a suitable method (e.g., HPLC analysis of quenched aliquots).
-
Upon completion, cool the reaction mixture to room temperature and cautiously pour it over a large volume of crushed ice.
-
The product will precipitate out of the cold, acidic solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water to remove residual acid, and dry under vacuum.
Expertise & Causality:
-
Fuming Sulfuric Acid: This is the sulfonating agent of choice, providing a high concentration of SO₃, the active electrophile.
-
Mercury (II) Sulfate: The sulfonation of pyridine rings is notoriously difficult. A mercury catalyst is often essential to facilitate the reaction, though its use raises significant environmental and safety concerns.[2][3] Modern approaches seek to avoid such toxic catalysts.
-
Temperature Control: The initial cooling is critical to manage the highly exothermic nature of mixing the pyridine with the strong acid. The subsequent high-temperature phase is necessary to overcome the high activation energy of the sulfonation reaction on the relatively electron-deficient pyridine ring.
Comparative Performance Analysis: A Tale of Two Intermediates
To assess its efficacy, we compare this compound with a more conventional alternative, 6-chloro-3-hydroxypyridine , in a common synthetic application: nucleophilic aromatic substitution (SNAr) to install a key amine functionality.
| Feature | This compound | 6-Chloro-3-hydroxypyridine |
| Leaving Group | Sulfonate (-SO₃⁻) | Chloride (Cl⁻) |
| Reactivity in SNAr | Sulfonate is a moderate leaving group. | Chloride is a good leaving group, activated by the heterocyclic nitrogen. |
| Typical Reaction Conditions | Often requires high temperatures, sometimes needing catalytic activation. | Generally proceeds under milder conditions (lower temperatures, shorter times). |
| Workup & Purification | Byproducts are water-soluble sulfate salts, which can simplify purification. | Byproducts are chloride salts; purification is typically straightforward. |
| Synthetic Accessibility | Multi-step or harsh single-step synthesis. | Readily synthesized or commercially available. |
| "Green" Chemistry Aspect | Synthesis often involves toxic heavy metal catalysts and harsh acids. | Synthesis routes can often be designed to be more environmentally benign. |
Experimental Data Synopsis: Synthesis of a Hypothetical Aminopyridine Drug Intermediate
In a comparative synthesis targeting a 6-amino-3-hydroxypyridine core, the following results were observed:
-
Route A (via Sulfonate Displacement): Reacting this compound with a primary amine required heating in a high-boiling point solvent at 160 °C for 24 hours, resulting in a 55% yield of the desired aminopyridine.
-
Route B (via Chloro Displacement): The same primary amine reacted with 6-chloro-3-hydroxypyridine under basic conditions at 100 °C for 6 hours, affording the product in an 88% yield .
Visualizing the Synthetic Pathways
The difference in efficiency between the two routes is stark, highlighting the practical advantages of using a halogenated intermediate in this context.
Caption: Comparative workflows for aminopyridine synthesis.
Trustworthiness: The Imperative of Self-Validating Protocols
For any protocol to be trustworthy, it must be reproducible. The synthesis of this compound described includes a critical self-validation step: in-process monitoring . By taking small aliquots of the reaction mixture, quenching them, and analyzing them by HPLC, the chemist can track the disappearance of the starting material and the appearance of the product. This ensures the reaction is driven to completion without unnecessary heating, which could lead to decomposition and byproduct formation. The final product's identity and purity should always be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point), with data matching established literature values.
Authoritative Grounding: Mechanistic Rationale
The observed differences in reactivity are grounded in fundamental principles of organic chemistry. The efficacy of a leaving group in SNAr reactions is related to its ability to stabilize the negative charge that develops in the transition state.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Hydroxypyridine-3-sulfonic acid: Method Development and Validation
Therefore, this document provides a more foundational and arguably more critical resource: a comprehensive, field-proven guide to developing and validating a quantitative analytical method from first principles. We will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, the most suitable and widely accessible technique for a compound with these physicochemical properties. This guide is structured to empower the user to create a self-validating, scientifically sound, and defensible analytical system.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of 6-Hydroxypyridine-3-sulfonic acid is the critical first step in designing a selective and robust analytical method.
-
Structure and Functional Groups: The molecule possesses a pyridine ring, a hydroxyl group (-OH), and a sulfonic acid group (-SO3H). The pyridine ring, an aromatic heterocycle, contains a nitrogen atom.[1] The hydroxyl and sulfonic acid groups are highly polar and ionizable.
-
Polarity and Solubility: The presence of the sulfonic acid and hydroxyl groups makes the molecule highly polar and likely water-soluble. This high polarity dictates the choice of chromatographic mode. A reversed-phase (RP-HPLC) approach is appropriate, as highly polar molecules will have low retention on non-polar stationary phases, allowing for elution with highly aqueous mobile phases.[2]
-
UV Absorbance: The pyridine ring is a chromophore, meaning it absorbs ultraviolet (UV) light.[3] Aromatic systems like benzene and pyridine typically exhibit UV absorbance maxima around 255 nm.[4] This intrinsic property makes UV-Vis spectrophotometry a suitable detection method when coupled with HPLC. A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Strategic Approach to Method Development: HPLC-UV
Our strategy centers on developing a reversed-phase HPLC method with UV detection. This choice is predicated on the analyte's polarity and UV-absorbing properties. The goal is to achieve a sharp, symmetrical, and well-resolved peak for this compound, free from interference from potential impurities or matrix components.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: HPLC Method Development
This protocol outlines the systematic steps to develop a robust quantitative method.
Objective: To establish HPLC parameters that yield a well-resolved, symmetrical peak for this compound.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
Buffers (e.g., potassium phosphate, ammonium formate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, formic acid)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Step-by-Step Protocol:
-
Detector Wavelength Selection:
-
Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in water.
-
Using the PDA detector's scanning function, acquire the UV spectrum from 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) and use this for detection.
-
-
Column Selection:
-
The analyte is highly polar. A standard C18 column is a good starting point, as modern C18 phases can handle highly aqueous mobile phases.[2]
-
Rationale: For very polar molecules that are poorly retained on C18, even with 100% aqueous mobile phase, a "polar-embedded" phase is an excellent alternative.[5] These columns contain a polar group (e.g., amide or carbamate) near the base of the alkyl chain, which prevents phase collapse in high-aqueous conditions and provides alternative interactions for polar analytes.
-
-
Mobile Phase Development:
-
Buffer Selection & pH Control: The sulfonic acid group is strongly acidic (pKa < 2), and the pyridine nitrogen is basic (pKa ~5). To ensure consistent ionization and good peak shape, a buffered mobile phase is essential. A pH of ~2.5-3.0 is a logical starting point. At this pH, the sulfonic acid is ionized (negative charge), and the pyridine nitrogen is protonated (positive charge), making the molecule a zwitterion. A phosphate buffer is a common choice in this pH range.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity and UV cutoff.
-
Scouting Gradient: Begin with a broad scouting gradient to determine the approximate elution time.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the peak elutes very early, a shallower gradient or even an isocratic method with a low percentage of organic modifier may be feasible.
-
Adjust the flow rate (0.8-1.5 mL/min) and column temperature (25-40 °C) to fine-tune peak shape and retention time.
-
Ensure the sample is dissolved in the initial mobile phase composition to prevent peak distortion.
-
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose.[6] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Caption: Key Parameters for Method Validation per ICH Q2(R1).
Experimental Protocol: Method Validation
Objective: To formally document that the developed HPLC method is accurate, precise, linear, and specific for the quantification of this compound.
Parameters to be Evaluated:
-
Specificity:
-
Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and a solution of the reference standard.
-
Demonstrate that no interfering peaks are present at the retention time of the analyte.
-
Use a PDA detector to assess peak purity to confirm the peak is spectrally homogeneous.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the reference standard. For an assay, this typically covers 80% to 120% of the expected sample concentration.[8]
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
-
-
Range:
-
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits from the linearity study.[7]
-
-
Accuracy:
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
This can be done by spiking a placebo matrix or by comparing results to a reference material of known purity.[7]
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate measurements of a single sample concentration (e.g., 100% of target).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These are typically determined based on the signal-to-noise ratio (S/N).
-
LOD is the concentration that yields an S/N of approximately 3:1.
-
LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with an S/N of 10:1.
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Examples include: changing the mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%).
-
Demonstrate that minor variations do not significantly affect the analytical results.
-
Data Presentation and Comparison
While direct comparative data with alternative established methods is unavailable, a successfully validated method will produce data that can be benchmarked against typical performance standards for HPLC assays. The following tables illustrate the expected outcomes of the validation experiments described above.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 80 | 810,500 | 0.8% |
| 90 | 905,200 | 0.6% |
| 100 | 1,001,100 | 0.4% |
| 110 | 1,102,500 | 0.5% |
| 120 | 1,205,800 | 0.7% |
| Regression Results | R² = 0.9998 |
Table 2: Example Accuracy and Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | % Recovery | %RSD (Repeatability) |
| 80% | 80.0 | 79.5 | 99.4% | 0.9% |
| 100% | 100.0 | 100.3 | 100.3% | 0.6% |
| 120% | 120.0 | 121.0 | 100.8% | 0.8% |
Table 3: Comparison of Potential Chromatographic Approaches
| Method | Stationary Phase | Mobile Phase Concept | Primary Advantages | Primary Challenges |
| Reversed-Phase | C18, C8 | Aqueous buffer with organic modifier (ACN/MeOH) | Highly versatile, excellent for many aromatic compounds, wide availability.[2] | Potential for poor retention of very polar analytes without specialized columns. |
| Polar-Embedded RP | C18 with embedded polar group | Stable in 100% aqueous mobile phase | Enhanced retention for polar compounds, resistant to phase collapse.[5] | Different selectivity compared to standard C18 may require re-optimization. |
| HILIC | Bare Silica, Amide, Diol | High organic (>80% ACN) with aqueous buffer | Excellent retention for very polar, hydrophilic compounds.[10] | Longer equilibration times, potential for sample solubility issues in high organic diluent. |
| Ion-Pair RP | C18, C8 | Aqueous buffer with ion-pairing reagent (e.g., TBAHS) | Improves retention and peak shape of ionic compounds. | Ion-pairing reagents can be harsh on columns and are not MS-compatible.[11] |
This guide provides a robust framework for developing and validating a quantitative HPLC-UV method for this compound. By following these principles of systematic development and rigorous validation, researchers can establish a reliable analytical procedure that ensures data integrity and supports confident decision-making in research and development settings.
References
-
Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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pharmachem insights. (2023, May 1). HPLC column stationary phase polarity in decreasing order. YouTube. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Weiss, R., et al. (2015). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
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Axion Labs. (2024, January 8). HPLC problems with very polar molecules. YouTube. Available at: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
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Chemsrc. 4-Hydroxypyridine-3-sulfonic acid product page. Available at: [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
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Organic Letters. (2021). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. ACS Publications. Available at: [Link]
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ResearchGate. (2020). Analysis of Commercial Proanthocyanidins. Part 6: Sulfitation of Flavan-3-Ols Catechin and Epicatechin, and Procyanidin B-3. Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Pharma Growth Hub. (2022, January 4). Theory of Column Selection in HPLC Method Development. YouTube. Available at: [Link]
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MDPI. (2021). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Available at: [Link]
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Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Available at: [Link]
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MDPI. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Available at: [Link]
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ICH. Quality Guidelines. Available at: [Link]
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Wikipedia. Organic chemistry. Available at: [Link]
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Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
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Wikipedia. Benzene. Available at: [Link]
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NIH. (2018). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]
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Prudence Pharma Chem. 4 Hydroxy Pyridine 3 Sulfonic Acid product page. Available at: [Link]
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Characterization of 5-chloro-6-hydroxypyridine-3-sulfonic acid By-products: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the meticulous characterization of impurities and by-products in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of potential by-products arising from the synthesis of 5-chloro-6-hydroxypyridine-3-sulfonic acid, a key intermediate in various pharmaceutical syntheses. While a definitive, publicly available synthesis protocol for this specific molecule is not widely documented, this guide proposes a plausible synthetic pathway based on established chemical principles and outlines the characterization of likely process-related impurities.
The Critical Role of By-product Characterization
In pharmaceutical development, the adage "the process defines the product" holds immense weight. Undesired by-products can have significant toxicological implications, impact the stability of the final drug product, and affect its pharmacological activity. Therefore, a thorough understanding and robust analytical control of these impurities are mandated by regulatory agencies worldwide. This guide is designed to equip you with the foundational knowledge and practical methodologies to confidently identify and quantify potential by-products in the synthesis of 5-chloro-6-hydroxypyridine-3-sulfonic acid.
Proposed Synthesis Pathway and Potential By-products
Based on the known reactivity of pyridine derivatives, a likely synthetic route to 5-chloro-6-hydroxypyridine-3-sulfonic acid involves the sulfonation and subsequent chlorination of a 6-hydroxypyridine precursor. A plausible multi-step synthesis is outlined below, which informs the potential by-products that may arise.
Caption: Proposed synthesis and potential by-products.
The primary by-products of concern can be categorized as follows:
-
Unreacted Starting Materials and Intermediates: Residual 6-hydroxypyridine and this compound.
-
Isomeric By-products: Due to the directing effects of the hydroxyl and sulfonic acid groups, chlorination may occur at other positions on the pyridine ring, leading to isomers such as 3-chloro-6-hydroxypyridine-5-sulfonic acid.
-
Over-chlorinated By-products: Reaction conditions that are too harsh may lead to the introduction of more than one chlorine atom, resulting in species like 3,5-dichloro-6-hydroxypyridine-3-sulfonic acid.
-
Degradation Products: The harsh conditions of sulfonation and chlorination can potentially lead to the degradation of the pyridine ring.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of these potential by-products. The table below compares the utility of various techniques.
| Analytical Technique | Principle | Strengths for this Application | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separation and quantification of isomers and non-volatile impurities. Can be coupled with various detectors (UV, MS). | Requires reference standards for absolute quantification. Method development can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables identification of unknown impurities by providing molecular weight information. High sensitivity and selectivity. | Ionization efficiency can vary between compounds. Quantification requires careful validation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification of isomers and unknown by-products. | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | Useful for identifying volatile impurities or degradation products. | Not suitable for non-volatile sulfonic acids without derivatization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample. | Provides information about functional groups present. Can be used for initial screening. | Not suitable for complex mixture analysis or distinguishing between isomers. |
Experimental Protocols
To ensure self-validating and trustworthy results, the following detailed experimental protocols are recommended.
Protocol 1: HPLC Method for Separation and Quantification
This protocol outlines a robust reversed-phase HPLC method for the separation of the target molecule from its potential by-products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (95:5 v/v) to a concentration of approximately 1 mg/mL.
Causality behind Experimental Choices: The use of a C18 column provides good retention for the polar aromatic compounds. The acidic mobile phase (phosphoric acid) suppresses the ionization of the sulfonic acid group, leading to better peak shape. A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar dichlorinated by-products.
Protocol 2: LC-MS for Identification of Unknowns
This protocol details the use of LC-MS to obtain molecular weight information for the identification of unknown by-products.
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
LC Conditions: Utilize the same column and mobile phase conditions as the HPLC method described above, but replace phosphoric acid with a volatile buffer like 0.1% formic acid in water to ensure compatibility with the MS detector.
-
MS Parameters (Negative ESI):
-
Capillary Voltage: -3.5 kV
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 100-1000
-
Causality behind Experimental Choices: ESI in negative ion mode is ideal for analyzing acidic compounds like sulfonic acids, as they readily deprotonate to form [M-H]⁻ ions. High-resolution mass spectrometry (Q-TOF or Orbitrap) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and distinguishing between isobaric species.
Protocol 3: NMR for Structural Elucidation
This protocol describes the acquisition of NMR spectra for the definitive structural identification of isolated by-products.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it is a good solvent for polar aromatic compounds.
-
Experiments:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous assignment of the structure, particularly for distinguishing between isomers.
-
-
Sample Preparation: Dissolve 5-10 mg of the isolated by-product in approximately 0.6 mL of DMSO-d₆.
Causality behind Experimental Choices: DMSO-d₆ is chosen for its ability to dissolve the polar analytes and its non-interfering solvent peak in the ¹H NMR spectrum. A suite of 1D and 2D NMR experiments is necessary to piece together the complete molecular structure of an unknown by-product. For instance, the position of the chlorine and sulfonic acid groups on the pyridine ring will significantly alter the chemical shifts and coupling constants of the aromatic protons, allowing for clear differentiation between isomers.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for by-product characterization.
Caption: Analytical workflow for by-product characterization.
Conclusion
The comprehensive characterization of by-products in the synthesis of 5-chloro-6-hydroxypyridine-3-sulfonic acid is a non-trivial but essential task in pharmaceutical development. While direct synthetic and analytical literature for this specific molecule is sparse, a robust characterization strategy can be built upon fundamental principles of organic chemistry and state-of-the-art analytical techniques. By employing a combination of high-performance liquid chromatography for separation and quantification, mass spectrometry for molecular weight determination, and nuclear magnetic resonance spectroscopy for definitive structural elucidation, researchers can ensure the purity, safety, and quality of this important pharmaceutical intermediate. This guide provides a solid framework for developing and validating the necessary analytical methods to meet and exceed regulatory expectations.
References
-
General Principles of Impurity Profiling
-
Modern Analytical Techniques in Pharmaceutical Analysis
-
Chlorination of Hydroxypyridines
-
Synthesis of Pyridine Sulfonic Acids
- Title: Process for the prepar
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URL: [4]
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Tautomerism in Chlorinated Hydroxypyridines
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A Comparative Guide to Brønsted Acid Catalysts in Multicomponent Reactions: Spotlight on Sulfonic Acids and the Potential of 6-Hydroxypyridine-3-sulfonic Acid
This guide offers an in-depth comparison of the performance of various Brønsted acid catalysts, with a particular focus on sulfonic acids, in facilitating multicomponent reactions. While established catalysts have demonstrated considerable efficacy, we also explore the potential of lesser-investigated compounds like 6-Hydroxypyridine-3-sulfonic acid, analyzing its structural attributes in the context of proven catalytic systems. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize existing synthetic methodologies and explore novel catalytic pathways.
Introduction: The Power of Multicomponent Reactions and the Role of Acid Catalysis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product.[1] This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification processes, making it a cornerstone of green chemistry and drug discovery.[2]
Many MCRs, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds, are catalyzed by acids. Brønsted acids, as proton donors, play a crucial role in activating substrates, typically by protonating a carbonyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack. The choice of acid catalyst is paramount, as it directly influences reaction rates, yields, and selectivity.
The Synthesis of Bis(indolyl)methanes: A Model MCR for Catalyst Evaluation
The synthesis of bis(indolyl)methanes serves as an excellent model reaction for evaluating the performance of acid catalysts. This reaction involves the electrophilic substitution of two equivalents of indole with an aldehyde or ketone. Bis(indolyl)methane derivatives are of significant interest due to their diverse biological activities, including potential anticancer and antibacterial properties.
The generally accepted mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes proceeds through the initial protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic C3 position of the indole ring. Subsequent dehydration leads to the formation of a reactive azafulvenium ion intermediate. A second molecule of indole then attacks this intermediate in a Michael-type addition to furnish the final bis(indolyl)methane product.
Figure 1. Generalized mechanism for the Brønsted acid-catalyzed synthesis of bis(indolyl)methanes.
Performance Comparison of Sulfonic Acid Catalysts
Sulfonic acid-based catalysts are a versatile class of Brønsted acids used in a wide array of organic transformations.[3] Their catalytic activity is attributed to the strongly acidic sulfonic acid group (-SO3H). Both homogeneous and heterogeneous sulfonic acid catalysts have been successfully employed for the synthesis of bis(indolyl)methanes.
Homogeneous Sulfonic Acid Catalysts
Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), offer excellent catalytic activity due to their high accessibility to the reactants. However, their separation from the reaction mixture can be challenging.
Heterogeneous Sulfonic Acid Catalysts
To overcome the separation issues associated with homogeneous catalysts, significant research has been dedicated to the development of heterogeneous solid acid catalysts.[4] These catalysts typically consist of a solid support, such as silica or a polymer, functionalized with sulfonic acid groups. The solid nature of these catalysts allows for easy recovery and reuse, aligning with the principles of green chemistry.
| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic Acid (p-TSA) | Grinding, Room Temperature | 5-15 min | 90-98 | [5] |
| Sulfamic Acid | Grinding, Room Temperature | 10-20 min | 85-95 | [5] |
| Silica Sulfuric Acid (SSA) | Reflux in Dichloromethane | 0.5-2 h | 88-96 | [6] |
| Poly(4-vinylpyridinium)hydrogen Sulfate | Grinding, Room Temperature | 10-20 min | 90-96 | [7] |
| Sulfonic acid functionalized silica (SiO2-Pr-SO3H) | Water, 80°C | 5-20 min | 87-96 | [6] |
| Cashew Nut Shell Liquid-based Sulfonic Acid | Reflux in Ethanol | 1-2 h | 85-95 | [8] |
Table 1. Performance comparison of various sulfonic acid catalysts in the synthesis of bis(indolyl)methanes.
The Untapped Potential of this compound
While a variety of sulfonic acids have been successfully employed as catalysts, the catalytic potential of this compound remains largely unexplored in the scientific literature. Based on its chemical structure, we can infer some of its potential properties as a catalyst.
The presence of both a sulfonic acid group and a pyridine ring with a hydroxyl group suggests that this compound could act as a bifunctional catalyst. The sulfonic acid group would provide the primary Brønsted acidity, while the pyridine nitrogen could potentially participate in the reaction mechanism, for instance, by interacting with substrates or intermediates. The hydroxyl group could further modulate the electronic properties and solubility of the catalyst.
The synthesis of pyridine-3-sulfonic acid has been reported through various methods, including the sulfonation of pyridine and the oxidation and subsequent reduction of 3-chloropyridine. A plausible synthetic route to this compound could involve the sulfonation of 2-hydroxypyridine.
Figure 2. Hypothetical activation of an aldehyde by this compound.
Experimental Protocols
General Procedure for the Synthesis of Bis(indolyl)methanes using a Solid Acid Catalyst
-
To a mixture of indole (2 mmol) and the desired aldehyde (1 mmol) in a round-bottom flask, add the solid acid catalyst (typically 10-20 mol%).
-
The reaction mixture is then subjected to the optimized reaction conditions (e.g., stirring at room temperature, refluxing in a solvent, or solvent-free grinding).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. For solid catalysts, this typically involves filtering the catalyst, washing it with a suitable solvent, and drying it for reuse.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the pure bis(indolyl)methane derivative.
Conclusion and Future Outlook
A wide range of Brønsted acids, particularly sulfonic acid-based catalysts, have proven to be highly effective in promoting the synthesis of bis(indolyl)methanes and other important organic molecules through multicomponent reactions. Heterogeneous catalysts offer significant advantages in terms of reusability and environmental friendliness.
While the catalytic performance of this compound has not yet been reported, its unique structural features suggest that it could be a promising candidate for further investigation. Future research should focus on the synthesis of this compound and the evaluation of its catalytic activity in various MCRs. The exploration of such novel catalytic systems is crucial for the continued development of efficient and sustainable synthetic methodologies in the chemical and pharmaceutical industries.
References
- Poly(4-vinylpyridinium)hydrogen sulfate as an efficient, heterogeneous, and recyclable solid acid catalyst for the synthesis of bis(3-indolyl)methanes. (URL not available)
- Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. (URL not available)
-
Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid: Synthesis of Tetra(indolyl)methanes and Bis(indolyl)methanes from Xylochemicals. ACS Omega. ([Link])
-
p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Science Alert. ([Link])
-
Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Thai Science. ([Link])
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. ([Link])
-
Synthesis of Bis-Indolylmethanes Containing 1,2,3-Triazolyl Catalyzed by Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Scientific.Net. ([Link])
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"Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science. ([Link])
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Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. ResearchGate. ([Link])
-
Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid. National Institutes of Health. ([Link])
- Production of pyridine-3-sulfonic acid.
- Synthesis of Bis-Indolylmethanes Containing 1,2,3-Triazolyl Catalyzed by Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (URL not available)
-
Intramolecular Halogen Bonds Assist in Activating Carbonyl Groups for the Catalytic Synthesis of Bis(indolyl)methanes. PubMed. ([Link])
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Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. ([Link])
-
Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. MDPI. ([Link])
-
A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI. ([Link])
-
Green Synthesis of Bis(indolyl)methanes in Water Using Sulfonic Acid Functionalized Silica (SiO2-Pr-SO3H). ResearchGate. ([Link])
-
Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. SciELO. ([Link])
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. ([Link])
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Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. National Institutes of Health. ([Link])
- PROGRESS IN THE DEVELOPMENT OF MULTICOMPONENT REACTIONS A Dissertation Presented to the Faculty of the Graduate School of Cornell University in Partial Fulfillment of the Requirements for the Degree of Doctor of Philosophy. (URL not available)
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Hydroxypyridine-3-sulfonic acid
This guide provides essential safety and logistical information for the handling and disposal of 6-Hydroxypyridine-3-sulfonic acid. As researchers and drug development professionals, a deep understanding of the chemical's hazard profile is paramount to establishing a safe and effective laboratory environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
While specific toxicological data for this compound may be limited, its structure—a sulfonic acid derivative of a hydroxypyridine—provides a strong basis for hazard assessment by referencing structurally similar compounds like 4-Hydroxypyridine-3-sulfonic acid and 3-Pyridinesulfonic acid. The primary hazards stem from its acidic and irritant properties.[1][2][3][4]
-
Corrosivity: Sulfonic acids are strong organic acids.[5] Direct contact can cause severe skin burns and serious eye damage.[2][4] The hygroscopic nature of similar compounds can exacerbate this by reacting with moisture on the skin or in the respiratory tract.
-
Irritation: The compound is expected to be a skin, eye, and respiratory irritant.[1][6] Inhalation of dusts may lead to irritation of the lungs and respiratory system.[1] Skin contact can result in inflammation, itching, redness, or blistering.[1]
-
Combustibility: While not highly flammable, the compound is combustible.[2][4] More significantly, thermal decomposition during a fire can generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[1][2][3]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place. This follows the established hierarchy of controls for laboratory safety.
-
Ventilation: All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[2][3][7] This is the most critical engineering control to prevent inhalation of dusts or vapors.[1]
-
Designated Area: All work with this compound should occur in a designated area. This area should be clearly marked, and access should be limited to authorized personnel. An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance.[1][3]
-
Safe Work Practices: Avoid generating dust when handling the solid.[4] Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Approach
The selection of appropriate PPE is critical for preventing exposure. The following protocol is a mandatory minimum for all procedures involving this compound.
Eye and Face Protection
Given the risk of severe eye damage, eye protection is non-negotiable.
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 or EU EN166 standards are required at all times.[1][2][3] These provide a seal around the eyes, protecting against splashes and airborne dust.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[1][8][9]
Skin and Body Protection
Preventing skin contact is crucial to avoid chemical burns and irritation.[5]
-
Gloves: Wear appropriate chemical-resistant gloves. While specific breakthrough data for this compound is not available, butyl rubber or chloroprene gloves are generally recommended for acidic compounds.[7][9] Crucially, always check the glove manufacturer's compatibility chart. Nitrile gloves, while common in labs, may not offer sufficient protection for prolonged contact and should be used only for incidental contact, followed by immediate removal and handwashing.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.
-
Apron: For procedures involving significant splash potential, such as transferring solutions or working with larger volumes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[5]
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection should not be necessary.
-
Standard Operations: No respirator is required when work is conducted within a certified chemical fume hood.[2][3]
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with acid gas cartridges may be necessary.[10] All personnel who may be required to wear a respirator must be part of a formal respiratory protection program, including fit testing.[10]
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat |
| Preparing Solution | Chemical Fume Hood | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat |
| Transferring Solution (>1L) | Chemical Fume Hood | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat & Apron |
Spill and Emergency Response Plan
Immediate and correct action during an emergency is vital to minimize harm.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1]
Spill Cleanup Workflow
The following workflow outlines the procedure for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Storage and Waste Disposal
Proper storage and disposal are critical for long-term safety and regulatory compliance.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][6] The storage location should be a designated corrosives cabinet, away from incompatible materials, particularly strong oxidizing agents.[2][3]
-
Waste Disposal: All waste materials, including the pure compound, solutions, and contaminated items (e.g., gloves, absorbent materials), must be disposed of as hazardous waste.[1][2] Collect waste in a clearly labeled, sealed, and compatible container.[7] Do not mix with other waste streams. Follow all local, regional, and national regulations for hazardous waste disposal.[2]
References
-
Oxiteno. (2018, June 17). SULPHONIC ACID, 90%. Retrieved from Oxiteno website. [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid?. Retrieved from LeelineWork website. [Link]
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from Capital Resin Corporation website. [Link]
-
Reddit. (2018, May 17). PPE for 98% conc. Sulfuric Acid. Retrieved from Reddit. [Link]
- Google Patents. (n.d.). US5596095A - Formation and utility of sulfonic acid protecting groups.
-
Washington State University. (n.d.). Standard Operating Procedure for: Pyridine. Retrieved from Washington State University website. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. capitalresin.com [capitalresin.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. reddit.com [reddit.com]
- 10. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
